Tigecycline hydrochloride
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O8.ClH/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H/t12-,14-,21-,29-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFADVHACRVXAT-KXLOKULZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40ClN5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197654-04-9 | |
| Record name | Tigecycline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197654049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIGECYCLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F4TZ17Y3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tigecycline Hydrochloride on the 30S Ribosomal Subunit
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
Tigecycline hydrochloride, a glycylcycline antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2][3] This inhibition is achieved through its binding to the 30S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery.[1][4][5] Specifically, tigecycline binds to the A-site (aminoacyl-tRNA site) within the 30S subunit.[4] By occupying this site, it sterically hinders the binding of aminoacyl-tRNA molecules, thereby preventing the incorporation of amino acids into the growing polypeptide chain and halting protein synthesis.[1][4][5][6]
The binding site for tigecycline is located in a pocket formed by helices 31 (h31) and 34 (h34) of the 16S rRNA.[7][8] X-ray crystallography studies have revealed that tigecycline's interaction with the ribosome is more extensive than that of its predecessors, such as tetracycline and minocycline.[6][7] A key feature of tigecycline is its bulky t-butyl-glycylamido side chain at the D-9 position.[4] This side chain extends into the A-site and makes significant interactions with the nucleotide C1054 of the 16S rRNA.[6][7][9] These interactions restrict the mobility of C1054, contributing to the enhanced antimicrobial activity of tigecycline and its ability to overcome common tetracycline resistance mechanisms, such as ribosomal protection proteins.[6][7]
Biophysical analyses have demonstrated that tigecycline binds to the ribosome with a significantly higher affinity than tetracycline and minocycline.[10] This stronger binding is attributed to the additional interactions mediated by the glycylamido moiety.[10]
Data Presentation: Binding Affinities
The following table summarizes the dissociation constants (KD) for tigecycline and related tetracyclines binding to the E. coli 30S and 70S ribosomes.
| Antibiotic | Ribosomal Component | Dissociation Constant (KD) |
| Tigecycline | 30S Ribosome | ~10-8 M |
| 70S Ribosome | ~10-8 M | |
| Minocycline | 30S Ribosome | ~10-7 M |
| 70S Ribosome | Not specified | |
| Tetracycline | 30S Ribosome | >10-6 M |
| 70S Ribosome | >10-6 M | |
| Data sourced from biophysical analyses.[10] |
Detailed Methodologies: Investigating Tigecycline-Ribosome Interactions
X-Ray Crystallography of the 70S-Tigecycline Complex
This protocol outlines the key steps for determining the crystal structure of tigecycline bound to the bacterial ribosome.
-
Ribosome Preparation: 70S ribosomes are purified from a suitable bacterial strain, such as Thermus thermophilus.
-
Complex Formation: A 70S initiation complex is formed by incubating the ribosomes with a specific mRNA, an initiator tRNA (like fMet-tRNAfMet), and tigecycline.
-
Crystallization: The 70S-tigecycline complex is crystallized using vapor diffusion techniques. This involves mixing the complex with a crystallization solution and equilibrating it against a reservoir solution.
-
Data Collection: The crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map. The structure of the 70S ribosome is used as a starting model, and the tigecycline molecule is fitted into the observed electron density. The final structure is then refined to obtain a high-resolution model of the complex.[9]
Biochemical Binding Assays
These assays are used to quantify the binding affinity of tigecycline to the ribosome.
-
Ribosome Preparation: 30S and 70S ribosomal subunits are purified from bacteria like E. coli.
-
Radiolabeling (optional but common for tetracyclines): The antibiotic can be radiolabeled to facilitate detection.
-
Equilibrium Dialysis or Filter Binding:
-
Equilibrium Dialysis: A dialysis membrane separates a solution containing the ribosome from a solution with the antibiotic. At equilibrium, the concentration of free antibiotic is the same on both sides, and the amount of bound antibiotic can be calculated.
-
Filter Binding: A solution containing ribosomes and the antibiotic is passed through a nitrocellulose filter. The ribosomes and any bound antibiotic are retained on the filter, while the free antibiotic passes through. The amount of bound antibiotic is then quantified.
-
-
Data Analysis: The binding data is analyzed to determine the dissociation constant (KD), which is a measure of the binding affinity.[10]
Visualizations
Caption: Mechanism of Tigecycline Action on the 30S Ribosomal Subunit.
Caption: Experimental Workflow for X-Ray Crystallography.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. Tigecycline: first of a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tigecycline - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Structural characterization of an alternative mode of tigecycline binding to the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Characterization of an Alternative Mode of Tigecycline Binding to the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional, Biophysical, and Structural Bases for Antibacterial Activity of Tigecycline - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development of Tigecycline as a glycylcycline antibiotic
A Technical Guide to the Discovery and Development of Tigecycline
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tigecycline (Tygacil®) represents a significant advancement in the fight against antimicrobial resistance. As the first clinically approved member of the glycylcycline class of antibiotics, it was specifically engineered to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and active efflux. This document provides a comprehensive technical overview of the discovery, chemical synthesis, mechanism of action, spectrum of activity, clinical development, and emerging resistance mechanisms related to tigecycline. Detailed experimental protocols, quantitative data summaries, and process visualizations are included to offer a thorough resource for the scientific community.
Discovery and Rationale for Development
The development of tigecycline was a direct response to the growing global health crisis of antibiotic resistance that emerged in the late 1980s. Widespread resistance to the tetracycline class of antibiotics, first discovered in the 1940s, had significantly limited their clinical utility. Scientists at American Cyanamid (later Wyeth) revisited the tetracycline scaffold with the goal of creating a new derivative that could evade established resistance mechanisms.
The key scientific breakthrough came from the medicinal chemistry team led by Phaik-Eng Sum, who developed a novel method to modify the tetracycline structure at the 9-position of the "D" ring. This led to the synthesis of a new generation of tetracyclines known as the glycylcyclines in 1993. The addition of a large N,N-dimethylglycylamido moiety at this position proved crucial. This substitution created a molecule that was a poor substrate for the efflux pumps that actively remove older tetracyclines from the bacterial cell and also created a steric hindrance that prevented ribosomal protection proteins from dislodging the drug from its target. The lead compound, initially designated GAR-936 and later named tigecycline, was selected for further development due to its potent, broad-spectrum activity against both tetracycline-susceptible and resistant organisms.
Chemical Synthesis of Tigecycline
Tigecycline is a semi-synthetic derivative of minocycline. The manufacturing process is a multi-step synthesis that involves the functionalization of the 9-position of the minocycline core.
Experimental Protocol: Synthesis from Minocycline
The synthesis of tigecycline from minocycline hydrochloride generally follows a three-step chemical transformation process: nitration, reduction, and acylation.
Step 1: Nitration of Minocycline
-
Reaction Setup: Minocycline hydrochloride is dissolved in concentrated sulfuric acid at a reduced temperature (typically below 5°C) in a suitable reactor.
-
Nitrating Agent Addition: A nitrating agent, such as concentrated nitric acid or potassium nitrate, is added portion-wise to the solution while maintaining the low temperature to control the exothermic reaction.[1][2]
-
Reaction & Isolation: The reaction is stirred until completion, monitored by a technique like HPLC. The product, 9-nitrominocycline sulfate salt, is then isolated, often by precipitation upon addition to a non-solvent.[1]
Step 2: Reduction of 9-Nitrominocycline
-
Catalyst & Solvent: The isolated 9-nitrominocycline intermediate is dissolved in a solvent system, such as a mixture of methanol/water or 2-methoxyethanol/sulfuric acid.[1]
-
Hydrogenation: A palladium-on-carbon (Pd/C) catalyst is added, and the mixture is subjected to hydrogenation under pressure (e.g., 40 psi H₂) until the nitro group is fully reduced to an amine.[1]
-
Isolation: Upon completion, the catalyst is filtered off. The resulting product, 9-aminominocycline, is typically isolated as a sulfate or hydrochloride salt.[1]
Step 3: Acylation of 9-Aminominocycline
-
Reaction Setup: 9-aminominocycline hydrochloride is suspended in a mixture of an appropriate solvent (e.g., acetonitrile) and a base scavenger like N,N-dimethylpropyleneurea (DMPU) with anhydrous sodium carbonate.[1]
-
Acylating Agent Addition: N-tert-butylglycyl chloride hydrochloride, the acylating agent, is added to the mixture. The reaction proceeds via nucleophilic substitution to form the final tigecycline molecule.[1]
-
Purification: The final product is purified through a series of extractions and crystallizations to yield tigecycline with high purity.
Visualization: Synthesis Workflow
Caption: Chemical synthesis pathway from minocycline to tigecycline.
Mechanism of Action
Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis at the ribosomal level. Its unique chemical structure allows it to bind with high affinity to the bacterial 30S ribosome and overcome common resistance mechanisms.
Ribosomal Binding
Like other tetracyclines, tigecycline binds to the 30S ribosomal subunit. Specifically, it blocks the A-site (aminoacyl site), which prevents the binding of aminoacyl-tRNA molecules. This action effectively halts the elongation of peptide chains, thereby inhibiting protein synthesis and bacterial growth. Studies have shown that tigecycline's binding affinity for the ribosome is approximately 5-fold greater than that of minocycline and over 100-fold greater than that of tetracycline.
Evasion of Resistance Mechanisms
Tigecycline was specifically designed to be unaffected by the two major mechanisms of tetracycline resistance:
-
Efflux Pumps: The bulky N,N-dimethylglycylamido side chain at the 9-position makes tigecycline a poor substrate for the Tet(A-E) efflux pumps that actively transport older tetracyclines out of the bacterial cell.
-
Ribosomal Protection: The same side chain creates a steric hindrance that prevents ribosomal protection proteins (e.g., Tet(M)) from binding to the ribosome and dislodging the antibiotic.
Visualization: Mechanism of Action and Resistance Evasion
Caption: Tigecycline's high-affinity binding and evasion of resistance.
In Vitro Spectrum of Activity
Tigecycline exhibits a broad spectrum of in vitro activity against a wide range of Gram-positive, Gram-negative, anaerobic, and atypical bacteria. This includes activity against many multidrug-resistant (MDR) pathogens.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of tigecycline is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Medium Preparation: Cation-adjusted Mueller-Hinton broth is prepared fresh on the day of use (must be no more than 12 hours old).[3]
-
Antibiotic Dilution: A series of twofold dilutions of tigecycline are prepared in the broth and dispensed into microtiter plate wells.
-
Inoculum Preparation: Bacterial isolates are grown on agar plates, and colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is defined as the lowest concentration of tigecycline that completely inhibits visible bacterial growth.
Data Presentation: In Vitro Activity Against Key Pathogens
The following table summarizes the minimum inhibitory concentrations required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of clinical isolates from surveillance studies.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Gram-Positive Aerobes | ||
| Staphylococcus aureus (Methicillin-susceptible) | 0.12 | 0.25 |
| Staphylococcus aureus (Methicillin-resistant) | 0.12 | 0.25 |
| Enterococcus faecalis (Vancomycin-susceptible) | 0.12 | 0.25 |
| Enterococcus faecium (Vancomycin-resistant) | 0.12 | 0.12 |
| Streptococcus pneumoniae (Penicillin-resistant) | 0.015 | 0.03 |
| Gram-Negative Aerobes | ||
| Acinetobacter baumannii | 0.5 | 1.0 |
| Citrobacter freundii | 0.5 | 1.0 |
| Enterobacter cloacae | 0.25 | 1.0 |
| Escherichia coli | 0.25 | 0.5 |
| Klebsiella pneumoniae | 0.5 | 1.0 |
| Anaerobes | ||
| Bacteroides fragilis | ≤2.0 | ≤2.0 |
| Clostridium perfringens | ≤2.0 | ≤2.0 |
(Data compiled from multiple in vitro surveillance studies. Note: Tigecycline has no clinically relevant activity against Pseudomonas or Proteus species)[4][5][6][7]
Pharmacokinetics and Safety Profile
Pharmacokinetic Parameters
Tigecycline is administered intravenously and exhibits a large volume of distribution, indicating extensive tissue penetration. It is primarily eliminated via biliary excretion.
| Parameter | Mean Value (Healthy Adults) |
| Systemic Clearance (CL) | 0.2 - 0.3 L/h/kg |
| Volume of Distribution at Steady State (Vₛₛ) | 7 - 10 L/kg |
| Elimination Half-life (t₁/₂) | 37 - 67 hours |
| Plasma Protein Binding | 71% - 89% (concentration-dependent) |
| Primary Route of Elimination | Biliary / Fecal (59%) |
| Renal Excretion (unchanged drug) | 22% |
(Data from single and multiple-dose studies in healthy subjects)[8][9][10]
Safety and Adverse Events from Clinical Trials
The safety of tigecycline was evaluated in large-scale Phase 3 clinical trials. The most common adverse events were gastrointestinal in nature.
| Adverse Event | Tigecycline (%) | Comparator (Imipenem/Cilastatin) (%) |
| Nausea | 24.4 | 19.0 |
| Vomiting | 19.2 | 14.3 |
| Diarrhea | 13.8 | 13.2 |
(Data from pooled analysis of two Phase 3 trials for complicated intra-abdominal infections)[11][12]
Clinical Development and Efficacy
Tigecycline underwent four pivotal Phase 3, randomized, double-blind, multicenter trials to establish its efficacy and safety for complicated skin and skin structure infections (cSSSI) and complicated intra-abdominal infections (cIAI).[4][13]
Data Presentation: Phase 3 Clinical Trial Efficacy
The primary endpoint in these trials was the clinical cure rate at the test-of-cure visit in the microbiologically evaluable (ME) and microbiological modified intent-to-treat (m-mITT) populations.
Table: Clinical Cure Rates in Pivotal Phase 3 Trials
| Infection Type | Population | Tigecycline Cure Rate (%) | Comparator | Comparator Cure Rate (%) |
| Complicated Skin & Skin Structure Infection (cSSSI) | ME | 89.7 | Vancomycin/Aztreonam | 94.4 |
| Complicated Intra-Abdominal Infection (cIAI) | ME | 86.1 | Imipenem/Cilastatin | 86.2 |
| Complicated Intra-Abdominal Infection (cIAI) | m-mITT | 80.2 | Imipenem/Cilastatin | 81.5 |
(Tigecycline demonstrated non-inferiority to comparator regimens in these trials)[11]
Mechanisms of Resistance to Tigecycline
Despite its design, resistance to tigecycline has emerged, particularly in Gram-negative bacteria. Unlike older tetracyclines, resistance is not typically mediated by the acquisition of mobile resistance genes like tet(M) or tet(A). Instead, it primarily arises from the overexpression of intrinsic, chromosomally encoded multidrug resistance (MDR) efflux pumps.
-
Upregulation of RND Efflux Pumps: In Acinetobacter baumannii, overexpression of the Resistance-Nodulation-Division (RND) family efflux pump AdeABC is a primary mechanism of resistance. In Klebsiella pneumoniae and other Enterobacterales, upregulation of the AcrAB-TolC pump is a common cause.
-
Enzymatic Modification: More recently, transferable resistance has been identified, mediated by tet(X) genes which encode a monooxygenase that enzymatically degrades tigecycline.
Visualization: Tigecycline Resistance Pathway
Caption: Efflux pump-mediated resistance to tigecycline.
Conclusion
The development of tigecycline was a landmark achievement in antibiotic research, providing a critical therapeutic option for infections caused by multidrug-resistant pathogens. Its rational design, based on a deep understanding of tetracycline resistance mechanisms, resulted in a potent, broad-spectrum agent. While the emergence of resistance through efflux pump overexpression underscores the ongoing challenge of antimicrobial resistance, tigecycline remains an important tool in the clinical armamentarium. The journey from its initial synthesis in 1993 to its clinical use today serves as a valuable case study in modern drug development.
References
- 1. Tigecycline synthesis - chemicalbook [chemicalbook.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Tigecycline in the treatment of complicated intra-abdominal and complicated skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Tigecycline against Multiple-Drug-Resistant, Including Pan-Resistant, Gram-Negative and Gram-Positive Clinical Isolates from Greek Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Tigecycline after Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-lactancia.org [e-lactancia.org]
- 10. dovepress.com [dovepress.com]
- 11. The efficacy and safety of tigecycline for the treatment of complicated intra-abdominal infections: analysis of pooled clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FDA approves Tygacil in complicated skin and intra-abdominal infections - Xagena [xagena.it]
A Comprehensive Technical Guide to the Synthesis of Tigecycline Hydrochloride from Minocycline
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthetic process for converting minocycline into the broad-spectrum antibiotic, tigecycline hydrochloride. The synthesis is a multi-step process that involves the chemical modification of the minocycline backbone to introduce a glycylamido side chain, which is crucial for tigecycline's enhanced antibacterial activity. This guide details the core chemical transformations, presents quantitative data in tabular format for easy comparison, outlines experimental protocols, and includes process diagrams for enhanced clarity.
Core Synthesis Pathway
The transformation of minocycline to tigecycline is primarily achieved through a three-step chemical sequence. The process begins with the nitration of the minocycline molecule at the 9-position, followed by the reduction of the newly introduced nitro group to an amine. The final step involves the acylation of this amine with an N-tert-butylglycyl moiety to yield tigecycline.
Step 1: Nitration of Minocycline Hydrochloride
The initial step in the synthesis is the regioselective nitration of minocycline at the C9 position. This electrophilic aromatic substitution is typically carried out in a strong acid medium at low temperatures to control the reaction and prevent degradation of the tetracycline core.
Experimental Protocol
Minocycline hydrochloride is dissolved in concentrated sulfuric acid under an inert atmosphere, such as nitrogen, and the solution is cooled to a temperature range of -10°C to 5°C.[1][2][3][4] A nitrating agent, such as concentrated nitric acid or potassium nitrate, is then added dropwise while maintaining the low temperature.[1][2][3][5] The reaction mixture is stirred for a period of 1 to 5 hours.[1][6] Upon completion, the reaction is quenched by adding the mixture to a non-solvent or a mixture of non-solvents like isopropanol/n-heptane to precipitate the product, 9-nitrominocycline, typically as a sulfate salt.[6] The solid is then filtered, washed, and dried.
Quantitative Data for Nitration
| Parameter | Value | Source(s) |
| Starting Material | Minocycline Hydrochloride | [1][2][3][6] |
| Nitrating Agent | Nitric Acid or Potassium Nitrate | [1][2][3][5] |
| Solvent | Concentrated Sulfuric Acid | [1][2][3][5] |
| Temperature | -10°C to 7°C | [1][2][3] |
| Reaction Time | 1 - 5 hours | [1][6] |
| Typical Yield | 89.5% - 93% | [5][6] |
Step 2: Reduction of 9-Nitrominocycline
The second step involves the reduction of the 9-nitro group to a 9-amino group, yielding the key intermediate 9-aminominocycline. This transformation is most commonly achieved through catalytic hydrogenation.
Experimental Protocol
The 9-nitrominocycline intermediate is dissolved in a suitable solvent system, such as a mixture of methanol and water or 2-methoxyethanol with aqueous sulfuric acid.[2][5] A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution.[2][5][7] The mixture is then subjected to hydrogen gas at a pressure ranging from atmospheric to 40 psi.[5][7] The reaction is monitored until the reduction is complete. Afterward, the catalyst is removed by filtration, and the resulting solution containing 9-aminominocycline can either be used directly in the next step or the intermediate can be isolated as a salt (e.g., sulfate or hydrochloride).[1][2]
Quantitative Data for Reduction
| Parameter | Value | Source(s) |
| Starting Material | 9-Nitrominocycline (sulfate salt) | [2] |
| Reducing Agent | H₂ gas with Pd/C catalyst | [2][5][7] |
| Solvent | Methanol/Water or 2-Methoxyethanol/H₂SO₄(aq) | [2][5] |
| Hydrogen Pressure | 3 Kg/cm² (~42.6 psi) to 40 psi | [5][7] |
| Reaction Time | 4 - 11 hours | [6][7] |
| Product | 9-Aminominocycline (sulfate or hydrochloride salt) | [1][2] |
Step 3: Acylation of 9-Aminominocycline
The final step is the formation of an amide bond between the 9-amino group of 9-aminominocycline and a glycine derivative to form tigecycline. There are two primary approaches for this acylation.
Method A: Direct Acylation with N-tert-butylglycyl Chloride
This is a direct, one-step acylation method.
9-Aminominocycline hydrochloride is dissolved in a suitable solvent, which can be water or a mixture of organic solvents like acetonitrile and N,N-dimethylpropyleneurea (DMPU).[5][8] The solution is cooled, and N-tert-butylglycyl chloride hydrochloride is added portion-wise.[1][8] The pH of the reaction is maintained below 3 or adjusted to a neutral or slightly basic range (pH 7.2-8.3) with a base like ammonia water or sodium carbonate to facilitate the reaction and subsequent extraction.[1][5][8] The reaction is stirred for several hours at a low temperature (e.g., 5°C).[8] After the reaction is complete, tigecycline is isolated through extraction with an organic solvent such as dichloromethane, followed by washing, drying, and evaporation of the solvent.[5][8]
Method B: Two-Step Acylation via Chloroacetyl Intermediate
This alternative route involves an initial acylation with chloroacetyl chloride, followed by a nucleophilic substitution with tert-butylamine.[1][9]
-
Formation of 9-chloroacetylaminominocycline: 9-aminominocycline is first reacted with chloroacetyl chloride in an acidic aqueous solution.[9] The resulting intermediate, 9-chloroacetylaminominocycline hydrochloride, is then isolated.
-
Condensation with tert-butylamine: The 9-chloroacetylaminominocycline intermediate is then dissolved in tert-butylamine, often with the addition of a catalyst like potassium iodide, and stirred for an extended period (e.g., 40 hours) to yield tigecycline.[9]
Quantitative Data for Acylation
| Parameter | Method A: Direct Acylation | Method B: Two-Step Acylation | Source(s) |
| Starting Material | 9-Aminominocycline HCl | 9-Aminominocycline | [8][9] |
| Acylating Agent(s) | N-tert-butylglycyl chloride HCl | 1. Chloroacetyl chloride2. tert-Butylamine | [1][9] |
| Solvent(s) | Water, CH₃CN/DMPU, CH₂Cl₂/DMF | 1. Acidic aqueous solution2. tert-Butylamine | [5][9][10] |
| Temperature | 0°C - 30°C | 20°C (Step 2) | [9][10][11] |
| pH Control | Adjusted to 7.2 - 8.3 for workup | pH adjusted for workup | [5][8][9] |
| Overall Yield | ~70% - 95% | Not specified | [6][10] |
Purification of Tigecycline
Crude tigecycline is sensitive to factors like pH, light, and heat, which can lead to the formation of impurities, notably the C4-epimer.[12][13] Therefore, purification is a critical step to achieve the high purity required for pharmaceutical use (>99.5%).[6]
Purification Protocol
Purification is typically achieved through a series of extraction and crystallization steps. After the acylation reaction, the pH of the aqueous layer is adjusted to a specific range (e.g., 7.2-8.3) to facilitate the extraction of tigecycline into an organic solvent like dichloromethane.[5][8][12] The combined organic layers are washed with water, dried, and the solvent is evaporated.[5][8] The resulting crude product can be further purified by crystallization or precipitation from a solvent/anti-solvent system, such as a mixture of acetone and methanol or methyl tert-butyl ether and methanol.[6][7][14] The process aims to reduce impurities, including the C4-epimer, to less than 1.0%.[12]
High-performance liquid chromatography (HPLC) is the standard analytical method used to assess the purity of the final product and quantify any impurities.[12][15][16]
References
- 1. WO2010032219A1 - Process for the preparation of tigecycline - Google Patents [patents.google.com]
- 2. WO2009052152A2 - Tigecycline and methods of preparing intermediates - Google Patents [patents.google.com]
- 3. US20090099376A1 - Tigecycline and methods of preparing intermediates - Google Patents [patents.google.com]
- 4. WO2022029796A1 - An improved process for the preparation of Tigecycline intermediate and process for the preparation of Tigecycline therefrom - Google Patents [patents.google.com]
- 5. Tigecycline synthesis - chemicalbook [chemicalbook.com]
- 6. CN103044281A - Preparation method of high-purity tigecycline - Google Patents [patents.google.com]
- 7. Process For The Preparation Of Tigecylcine And Its Polymorphs [quickcompany.in]
- 8. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]
- 9. CN102276497A - Method for synthesizing tigecycline - Google Patents [patents.google.com]
- 10. CN104211617A - Preparation method of tigecycline - Google Patents [patents.google.com]
- 11. EP1888507A1 - Tigecycline and methods of preparation - Google Patents [patents.google.com]
- 12. US20080214869A1 - Processes for purification of tigecycline - Google Patents [patents.google.com]
- 13. A Review on Analytical Methods for Tigecycline Estimation From Its Bulk and Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2006130431A1 - Methods of purifying tigecycline - Google Patents [patents.google.com]
- 15. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciforum.net [sciforum.net]
Tigecycline Hydrochloride: A Technical Guide to its Broad-Spectrum Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Tigecycline hydrochloride, the first clinically approved agent in the glycylcycline class of antibiotics, represents a significant advancement in combating multidrug-resistant (MDR) bacteria. This technical guide provides an in-depth analysis of its broad-spectrum antibacterial activity, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Action
Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2][3] Structurally a derivative of minocycline, its unique glycylamido substitution at the 9-position of the tetracycline D-ring allows it to overcome common tetracycline resistance mechanisms.[1][4]
Tigecycline binds to the 30S ribosomal subunit with an affinity approximately five times higher than that of tetracycline or minocycline.[2] This binding occurs at the A site of the ribosome, physically blocking the entry of amino-acyl tRNA molecules.[1][2] This action effectively stalls the elongation of polypeptide chains, thereby halting protein synthesis and inhibiting bacterial growth.[1][5]
A key feature of tigecycline is its ability to evade the two primary mechanisms of tetracycline resistance: ribosomal protection and efflux pumps.[1][4] The bulky N,N-dimethylglycylamido side chain creates steric hindrance, preventing ribosomal protection proteins from dislodging the drug from its binding site. Furthermore, this structural modification makes tigecycline a poor substrate for the Tet(A-E) efflux pumps that commonly confer resistance to older tetracyclines.[1]
However, resistance to tigecycline can emerge, primarily through the overexpression of chromosomally encoded resistance-nodulation-division (RND)-type efflux pumps, such as AcrAB-TolC in Enterobacteriaceae and AdeABC in Acinetobacter baumannii.[6][7][8]
In Vitro Antibacterial Spectrum
Tigecycline demonstrates a broad spectrum of in vitro activity against a wide array of clinically significant pathogens, including Gram-positive, Gram-negative, and anaerobic bacteria. Its potency is particularly noteworthy against multidrug-resistant organisms.
Gram-Positive Aerobes
Tigecycline is highly active against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and -susceptible S. aureus (VISA/VSSA), vancomycin-resistant enterococci (Enterococcus faecalis and Enterococcus faecium), and penicillin-resistant Streptococcus pneumoniae (PRSP).[9][10]
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (all) | 0.12 | 0.25 |
| Methicillin-resistant S. aureus (MRSA) | 0.12 | 0.5 |
| Streptococcus pneumoniae | 0.015 | 0.03 |
| Enterococcus faecalis | 0.12 | 0.5 |
| Streptococcus pyogenes | 0.03 | 0.03 |
| Data compiled from multiple surveillance studies.[5] |
Gram-Negative Aerobes
Tigecycline exhibits potent activity against many Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and other members of the Enterobacteriaceae family, as well as Acinetobacter baumannii.[5] Notably, its activity extends to extended-spectrum β-lactamase (ESBL)-producing strains. However, tigecycline has limited activity against Pseudomonas aeruginosa, Proteus spp., and Morganella morganii.[9]
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 0.25 | 0.5 |
| Klebsiella pneumoniae | 0.5 | 1 |
| Enterobacter spp. | 0.25 | 1 |
| Citrobacter spp. | 0.5 | 1 |
| Acinetobacter baumannii | 0.5 | 1 |
| Data compiled from multiple surveillance studies.[5] |
Anaerobic Bacteria
Tigecycline is active against a broad range of anaerobic bacteria, including the Bacteroides fragilis group, Clostridium difficile, and Prevotella species.[7][9][11]
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | 0.5 - 1 | 2 - 4 |
| Prevotella spp. | ≤0.06 - 0.25 | 0.25 - 1 |
| Clostridium difficile | 0.06 | 0.25 |
| Gram-positive anaerobic cocci | ≤0.06 - 0.125 | 0.125 - 0.5 |
| Data compiled from European surveillance studies.[7][11] |
Experimental Protocols
Standardized methodologies are crucial for the accurate in vitro evaluation of tigecycline's antibacterial activity.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the reference standard for determining the MIC of tigecycline.
Protocol:
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (MHB) from a powdered stock. It is critical to use freshly prepared MHB (less than 12 hours old) for tigecycline testing, as the drug is labile to oxidation, which can lead to falsely elevated MIC values.[6]
-
Antibiotic Dilution: Prepare serial two-fold dilutions of tigecycline in the fresh MHB in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC for the test organisms.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Inoculate the microtiter plates with the bacterial suspension. Incubate the plates at 35°C for 18-24 hours in ambient air.
-
MIC Reading: The MIC is defined as the lowest concentration of tigecycline that completely inhibits visible bacterial growth.[6]
Time-Kill Curve Assay
Time-kill assays provide insights into the pharmacodynamic properties of an antibiotic, specifically whether it exhibits bactericidal or bacteriostatic activity over time.
Protocol:
-
Inoculum Preparation: Prepare a logarithmic-phase bacterial culture in fresh MHB.
-
Assay Setup: Dilute the culture to a starting concentration of approximately 10⁶ CFU/mL in flasks containing fresh MHB with various concentrations of tigecycline (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control flask without the antibiotic.
-
Incubation and Sampling: Incubate the flasks in a shaking water bath at 35°C. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them onto appropriate agar plates. Incubate the plates, and then count the number of viable colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each tigecycline concentration. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is typically defined as bactericidal activity.
Post-Antibiotic Effect (PAE) Determination
The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.
Protocol:
-
Exposure: Expose a logarithmic-phase bacterial culture (approximately 10⁸ CFU/mL) to a high concentration of tigecycline (e.g., 10x the MIC) for a short period (e.g., 1-2 hours). A control culture is handled similarly but without antibiotic exposure.
-
Antibiotic Removal: Remove the tigecycline by centrifugation and washing the bacterial pellet, followed by a significant dilution (e.g., 1:1000) in fresh, pre-warmed broth to reduce the antibiotic concentration to well below the MIC.
-
Regrowth Monitoring: Incubate both the test and control cultures. At regular intervals, measure the bacterial density (e.g., by viable counts or spectrophotometry).
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.[12]
Tigecycline has been shown to have a prolonged post-antibiotic effect against both Gram-positive and Gram-negative pathogens.[13][14] For staphylococci and enterococci, PAEs can range from approximately 3 to 6 hours, while for Enterobacteriaceae, they are typically in the range of 1 to 2 hours.[13]
Conclusion
This compound remains a valuable therapeutic option due to its broad-spectrum activity, particularly against multidrug-resistant pathogens. Its unique mechanism of action allows it to circumvent common tetracycline resistance mechanisms, although the emergence of resistance through efflux pump overexpression necessitates ongoing surveillance. A thorough understanding of its in vitro activity, guided by standardized experimental protocols, is essential for its appropriate clinical application and for the development of future antimicrobial agents.
References
- 1. Tigecycline in vitro activity against commonly encountered multidrug-resistant gram-negative pathogens in a Middle Eastern country - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilization of tigecycline solutions during susceptibility testing of microorganisms by broth microdilution method - Kosilova - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
- 3. karger.com [karger.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Tigecycline against Gram-Positive and Gram-Negative Pathogens as Evaluated by Broth Microdilution and Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. In Vitro Activity of Tigecycline against Multidrug-Resistant Acinetobacter baumannii and Selection of Tigecycline-Amikacin Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In Vitro Activities of Tigecycline (GAR-936) against Recently Isolated Clinical Bacteria in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity of tigecycline and comparators against a European collection of anaerobes collected as part of the Tigecycline Evaluation and Surveillance Trial (T.E.S.T.) 2010-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity and Diffusion of Tigecycline (GAR-936) in Experimental Enterococcal Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Postantibiotic effect of tigecycline against 14 gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Postantibiotic Effect of Tigecycline against 14 Gram-Positive Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Tigecycline Hydrochloride: A Technical Guide to its Activity Against Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigecycline, a glycylcycline antibiotic, represents a significant tool in the clinical management of infections caused by multidrug-resistant (MDR) bacteria.[1] As a derivative of minocycline, its structural modifications allow it to overcome common tetracycline resistance mechanisms, making it effective against a broad spectrum of Gram-positive and Gram-negative pathogens.[1][2] This technical guide provides an in-depth analysis of tigecycline hydrochloride's activity against MDR bacteria, focusing on its mechanism of action, quantitative in vitro efficacy, relevant experimental protocols, and the molecular pathways of bacterial resistance.
Mechanism of Action
Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[3][4] It binds to the 30S ribosomal subunit with a much higher affinity than older tetracyclines.[5][6] This binding action blocks the entry of aminoacyl-tRNA molecules into the A site of the ribosome, thereby preventing the incorporation of amino acids into elongating peptide chains and halting protein synthesis.[2][7] A key feature of tigecycline is its ability to evade the two primary mechanisms of tetracycline resistance: ribosomal protection and drug efflux.[2][8] Its bulky N-t-butylglycylamido side chain at the 9-position enhances its ribosomal binding and creates steric hindrance, which interferes with the action of ribosomal protection proteins and reduces its recognition by many common efflux pumps.[2]
References
- 1. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 3. Molecular mechanisms of tigecycline-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular mechanisms of tigecycline-resistance among Enterobacterales [frontiersin.org]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Tigecycline for the treatment of multidrug-resistant (including carbapenem-resistant) Acinetobacter infections: a review of the scientific evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tigecycline for the treatment of multidrug-resistant Enterobacteriaceae: a systematic review of the evidence from microbiological and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus (MRSA) to Tigecycline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro susceptibility of Methicillin-Resistant Staphylococcus aureus (MRSA) to tigecycline hydrochloride. It consolidates key quantitative data from various studies, details common experimental protocols for susceptibility testing, and illustrates the underlying mechanisms of action and resistance.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) continues to be a significant global health threat, responsible for a substantial burden of both healthcare-associated and community-associated infections. The emergence of multidrug-resistant MRSA strains has necessitated the development of novel antimicrobial agents. Tigecycline, the first commercially available glycylcycline antibiotic, represents an important therapeutic option due to its broad spectrum of activity, which includes activity against many multidrug-resistant Gram-positive and Gram-negative bacteria. This document serves as a technical resource for professionals engaged in antimicrobial research and development, offering a detailed examination of the in vitro performance of tigecycline against MRSA.
Quantitative Susceptibility Data
The in vitro activity of tigecycline against MRSA has been extensively evaluated in numerous studies. The following tables summarize the minimum inhibitory concentration (MIC) data, specifically the MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Resistance rates are also presented where available.
Table 1: In Vitro Susceptibility of MRSA to this compound (Various Studies)
| Study/Region | Number of MRSA Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Resistance Rate (%) | Susceptibility Criteria (Breakpoint) | Reference(s) |
| European & North American Isolates | 38 | 0.12 | 0.25 | 0.06 - 0.25 | Not specified | Not specified | |
| Netherlands (Well-defined collection) | 202 | 0.19 | 0.38 | 0.05 - 1.0 | 1.5 | > 0.5 mg/l (Resistant) | |
| Tehran, Iran | 99 | 0.19 | 0.5 | 0.064 - 0.5 | 0 | ≤ 0.5 µg/ml (Susceptible) | |
| India | 60 | 0.125 | 0.38 | Not specified | 0 | ≤ 0.5 µg/ml (Susceptible) | |
| Turkey | 60 | Not specified | 0.38 | 0.032 - 1 | 1.7 (1/60) | Not specified | |
| India | 50 | <0.125 | Not specified | ≤ 0.5 | 0 | ≤ 0.5 µg/ml (Susceptible) | |
| Multi-center Surveillance (BMD) | 1800 S. aureus (including MRSA) | 0.12 | 0.25 | Not specified | 0.4 (nonsusceptible) | Not specified | |
| Abant Izzet Baysal University, Turkey | 100 | 0.25 | 0.5 | 0.0625 - 4 | 6 (Resistant), 3 (Intermediate) | Not specified | |
| South India | 212 | Not specified | Not specified | Not specified | 0 | Not specified |
Note: Susceptibility breakpoints for tigecycline can vary between regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). For Staphylococcus spp., the EUCAST breakpoint for susceptibility is ≤0.5 mg/L. The FDA also considers an MIC of ≤0.5 μg/ml as susceptible for S. aureus.
Experimental Protocols for Susceptibility Testing
Accurate determination of in vitro susceptibility is critical for both clinical diagnostics and drug development research. The most common methods employed for testing tigecycline against MRSA are broth microdilution, disk diffusion, and Etest.
Broth Microdilution
Broth microdilution is considered the gold-standard method for determining the MIC of an antimicrobial agent.
Protocol:
-
Media Preparation: Mueller-Hinton Broth (MHB) is the standard medium. It is crucial to use freshly prepared MHB (less than 12 hours old) as the potency of tigecycline can be affected by dissolved oxygen in aged media. Alternatively, aged media can be supplemented with an oxygen-reducing agent like Oxyrase to standardize the test.
-
Inoculum Preparation: A standardized inoculum of the MRSA isolate is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the final test volume.
-
Serial Dilution: this compound is serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared MRSA suspension.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of tigecycline that completely inhibits visible growth of the MRSA isolate.
Disk Diffusion (Kirby-Bauer Method)
The disk diffusion method is a qualitative or semi-quantitative test that provides a measure of the zone of inhibition around an antibiotic-impregnated disk.
Protocol:
-
Media Preparation: Mueller-Hinton Agar (MHA) plates are used. The agar should be poured to a uniform depth.
-
Inoculum Preparation: A suspension of the MRSA isolate is prepared and adjusted to match the turbidity of a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of the MHA plate.
-
Disk Application: A 15 µg tigecycline disk is placed on the surface of the inoculated MHA plate.
-
Incubation: The plate is incubated at 35°C for 16-18 hours in ambient air.
-
Reading Results: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The zone size is then interpreted as susceptible, intermediate, or resistant based on established criteria (e.g., CLSI or EUCAST guidelines). For S. aureus, a zone of inhibition of ≥19 mm is generally considered susceptible.
Etest (Epsilometer Test)
The Etest is a gradient diffusion method that provides a quantitative MIC value.
Protocol:
-
Media and Inoculation: An MHA plate is prepared and inoculated with the MRSA isolate as described for the disk diffusion method.
-
Strip Application: A plastic strip impregnated with a predefined gradient of tigecycline concentrations is placed on the agar surface.
-
Incubation: The plate is incubated under the same conditions as the disk diffusion method.
-
Reading Results: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Mechanism of Action and Resistance
Mechanism of Action
Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, effectively blocking the entry of amino-acyl transfer RNA (tRNA) molecules into the A site of the ribosome. This action prevents the incorporation of amino acids into elongating peptide chains, thereby halting protein production. Tigecycline's affinity for the ribosome is substantially higher than that of older tetracyclines, which contributes to its enhanced activity and its ability to overcome common tetracycline resistance mechanisms.
Caption: Tigecycline's mechanism of action on the bacterial ribosome.
Mechanisms of Resistance
While tigecycline was designed to evade common tetracycline resistance mechanisms like ribosomal protection and efflux, resistance in S. aureus can still emerge. The primary mechanisms identified to date involve mutations that lead to the overexpression of efflux pumps.
-
Efflux Pump Overexpression: The most well-characterized mechanism of tigecycline resistance in MRSA involves the MepA efflux pump, which is part of the MepRAB operon. Mutations in the mepR gene, which encodes a transcriptional repressor, can lead to its inactivation. This loss of repression results in the overexpression of the mepA gene, leading to increased efflux of tigecycline from the bacterial cell and consequently, reduced susceptibility.
-
Target Site Modification: While less common for tigecycline compared to older tetracyclines, mutations in the rpsJ gene, which encodes the ribosomal protein S10 (a component of the 30S subunit), have been associated with reduced tigecycline susceptibility in some bacteria. However, studies on in vitro selected tigecycline-resistant MRSA have shown that the primary pathway often involves the mep operon rather than rpsJ mutations.
Caption: Logical pathway of tigecycline resistance development in MRSA.
Experimental Workflow Visualization
The process of determining the in vitro susceptibility of an MRSA isolate to tigecycline follows a standardized workflow to ensure reproducibility and accuracy.
Caption: Standard workflow for MRSA susceptibility testing to tigecycline.
Conclusion
This compound generally demonstrates potent in vitro activity against MRSA, including strains that are resistant to other classes of antibiotics. The MIC₉₀ values are consistently low in a majority of surveillance studies, indicating a high level of susceptibility. However, the emergence of resistance, primarily through efflux pump overexpression, underscores the importance of continued surveillance and prudent use of this agent. Standardization of susceptibility testing methodologies, particularly regarding the use of fresh media for broth microdilution, is critical for obtaining accurate and reproducible results. This guide provides the foundational technical information required for researchers and drug development professionals working with tigecycline and MRSA.
Tigecycline Hydrochloride Effectiveness Against Vancomycin-Resistant Enterococci (VRE): An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Vancomycin-resistant Enterococci (VRE) pose a significant challenge in clinical settings, necessitating effective therapeutic alternatives. Tigecycline, a glycylcycline antibiotic, has emerged as a viable option due to its broad-spectrum activity. This document provides a comprehensive technical overview of the efficacy of tigecycline hydrochloride against VRE, consolidating data from in vitro, in vivo, and clinical studies. It details experimental methodologies, presents quantitative data in structured tables, and utilizes visualizations to elucidate complex pathways and workflows. The aim is to furnish researchers and drug development professionals with a thorough understanding of tigecycline's role in combating VRE infections.
Mechanism of Action of Tigecycline and Resistance in VRE
Tigecycline's Mode of Action
Tigecycline is a bacteriostatic antibiotic that inhibits protein synthesis in bacteria.[1][2] It is a derivative of minocycline and belongs to the glycylcycline class of antimicrobials.[1] Its mechanism of action involves binding to the bacterial 30S ribosomal subunit, which effectively blocks the entry of amino-acyl tRNA molecules into the A site of the ribosome.[2][3][4] This action prevents the incorporation of amino acid residues into elongating peptide chains, thereby halting protein synthesis and inhibiting bacterial growth.[2][3][4] Tigecycline's design allows it to overcome common tetracycline resistance mechanisms, such as ribosomal protection and efflux pumps.[2][3]
Mechanisms of Resistance to Tigecycline in Enterococci
While tigecycline is effective against many VRE isolates, resistance can emerge. The primary mechanisms of resistance in Enterobacterales include the overexpression of efflux pumps, the presence of tet genes, and modifications to outer membrane porins.[2][3] Efflux pumps, particularly those belonging to the Resistance-Nodulation-Division (RND) family, actively transport tigecycline out of the bacterial cell, reducing its intracellular concentration to sub-therapeutic levels.[2][3] In Enterococcus faecium, reduced susceptibility to tigecycline has been linked to mutations in the rpsJ gene, which encodes the S10 protein of the 30S ribosomal subunit.[5] Additionally, the upregulation of plasmid-encoded tetracycline resistance determinants, such as tet(L) and tet(M), has been shown to mediate tigecycline resistance in clinical isolates of E. faecium.[6][7]
In Vitro Efficacy of Tigecycline against VRE
Summary of Minimum Inhibitory Concentrations (MICs)
Numerous surveillance studies have demonstrated the potent in vitro activity of tigecycline against VRE. The susceptibility rates have remained high over the years.
| Study (Year) | Organism(s) | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Santimaleeworagun W, et al. (2020)[1] | E. faecium (VRE) | 49 | 0.064 - 0.5 | 0.125 | 0.19 | 100% |
| Jean SS, et al. (2012)[8] | E. faecium & E. faecalis (VRE) | 219 | Not specified | Not specified | 0.125 | 98.6% |
| A Comparative Analysis (2020)[9] | E. faecium (VRE) | 54 | Not specified | Not specified | Not specified | 96.3% |
| A Comparative Analysis (2020)[9] | E. faecalis (VRE) | 26 | Not specified | Not specified | Not specified | 100% |
| Worldwide Surveillance Program[10] | E. faecium (VRE) | 1,294 | Not specified | Not specified | Not specified | 99.0% (at ≤0.25 µg/mL) |
| TEST - United States[11] | VRE | 926 | Not specified | 0.12 | 0.25 | Not specified |
Experimental Protocols for Susceptibility Testing
Standardized methods are crucial for determining the in vitro susceptibility of VRE to tigecycline. The most commonly employed techniques are broth microdilution and E-test.
The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Isolate Preparation: VRE isolates are cultured on an appropriate agar medium and incubated. Colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Panel Preparation: Custom microdilution panels containing serial twofold dilutions of tigecycline in cation-adjusted Mueller-Hinton broth are used.
-
Inoculation: The standardized bacterial suspension is further diluted and used to inoculate the microdilution panels.
-
Incubation: The inoculated panels are incubated at 35°C in ambient air for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of tigecycline that completely inhibits visible bacterial growth. Quality control is performed using reference strains such as Enterococcus faecalis ATCC 29212.[10]
The E-test is a gradient diffusion method that provides a quantitative MIC value.
-
Isolate Preparation: A bacterial suspension is prepared to a 0.5 McFarland standard as described for broth microdilution.
-
Inoculation: A sterile cotton swab is dipped into the standardized suspension, and the excess fluid is removed. The swab is then used to inoculate a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
E-test Strip Application: An E-test strip, which contains a predefined gradient of tigecycline, is applied to the surface of the agar.
-
Incubation: The plate is incubated at 35°C in ambient air for 16-20 hours.
-
MIC Determination: An elliptical zone of inhibition forms around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[1][12]
Clinical Efficacy and Applications
Clinical Trial Data
Clinical data on the efficacy of tigecycline specifically for VRE infections are limited, as many trials group VRE with other pathogens. A Phase 3, multicenter, double-blind, randomized study provided some insights, although the number of VRE cases was small.[13]
| Study (Year) | Infection Type(s) | Comparator | Population | Clinical Cure Rate (Tigecycline) | Clinical Cure Rate (Comparator) |
| Florescu IY, et al. (Phase 3)[13] | Serious infections with MRSA or VRE | Linezolid | ME (VRE) | 100% (3 of 3) | 66.7% (2 of 3) |
| Florescu IY, et al. (Phase 3)[13] | Serious infections with MRSA or VRE | Linezolid | m-mITT (VRE) | 37.5% (3 of 8) | 66.7% (2 of 3) |
ME = Microbiologically Evaluable; m-mITT = Microbiologically Modified Intent-to-Treat
Experimental Protocols: Clinical Trials
A representative Phase 3 clinical trial evaluating tigecycline for serious infections, including those caused by VRE, followed a structured protocol.[13][14][15]
-
Study Design: A multicenter, double-blind, randomized (3:1 ratio of tigecycline to comparator) trial.[13]
-
Patient Population: Hospitalized patients aged 18 years or older with confirmed serious infections caused by VRE.[14][15]
-
Treatment Regimen: Patients received treatment for 7 to 28 days.[13]
-
Primary Efficacy Endpoint: The primary endpoint was the clinical response (cure, failure, or indeterminate) at the test-of-cure (TOC) assessment, which was conducted 12 to 37 days after the last dose of the study drug.[13][14][15]
-
Analysis Populations: Efficacy was evaluated in co-primary populations: the microbiologically evaluable (ME) and the microbiologically modified intent-to-treat (m-mITT) populations.[13]
Considerations for Specific Infection Types
The pharmacokinetic properties of tigecycline influence its efficacy in different types of infections.
-
Bacteremia: Tigecycline is generally not recommended for the treatment of bloodstream infections due to its high volume of distribution and consequently low serum concentrations.[1][16] This can lead to a higher risk of treatment failure in patients with bacteremia.[1][16]
-
Urinary Tract Infections (UTIs): The use of tigecycline for UTIs is controversial due to its limited excretion into the urine.[17][18] However, some case reports have shown favorable outcomes, suggesting it may be considered when other options are not available.[17][18][19]
-
Complicated Intra-Abdominal Infections (cIAIs) and Complicated Skin and Soft Tissue Infections (cSSTIs): Tigecycline is approved for cIAIs and cSSTIs.[4] Studies suggest that higher doses may be necessary to achieve optimal pharmacokinetic/pharmacodynamic targets for VRE in these infections.[1][12]
Pharmacokinetics and Pharmacodynamics (PK/PD) Profile
Key PK/PD Parameters
The efficacy of tigecycline is best predicted by the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC).[1][20] Specific targets for this parameter have been proposed for different infection types to maximize the probability of a successful clinical outcome.
| Parameter | Value / Target | Source |
| Volume of Distribution (Vd) | 7 to 17 L/kg | Barbour A, et al. (2009)[20][21] |
| Systemic Clearance | 0.2 to 0.3 L/h/kg | Barbour A, et al. (2009)[20][21] |
| Elimination Half-life (t₁/₂) | ~40 hours | Barbour A, et al. (2009)[21] |
| PK/PD Index for Efficacy | fAUC/MIC | Santimaleeworagun W, et al. (2020)[1][20] |
| fAUC₂₄/MIC Target for cSSTIs | >17.9 | Santimaleeworagun W, et al. (2020)[1][12] |
| fAUC₂₄/MIC Target for cIAIs | >6.9 | Santimaleeworagun W, et al. (2020)[1][12] |
Experimental Protocols: PK/PD Analysis
Monte Carlo simulation is a computational technique used to model the probability of different outcomes in a process that cannot easily be predicted due to the intervention of random variables. In pharmacology, it is used to predict the likelihood that a specific dosing regimen will achieve the desired PK/PD target in a patient population.
-
Population PK Model: A validated population pharmacokinetic model is used, which includes parameters such as clearance, volume of the central compartment, and volume of the peripheral compartment.[1]
-
Parameter Variability: Inter-individual variability in PK parameters is incorporated into the model.
-
Simulation: A large number of virtual subjects (e.g., 10,000) are simulated to generate a distribution of concentration-time profiles for a given tigecycline dosing regimen.[1]
-
fAUC Calculation: For each simulated subject, the free area under the curve over 24 hours (fAUC₂₄) is calculated.
-
Probability of Target Attainment (PTA): The fAUC₂₄ values are then combined with a range of MIC values to calculate the PTA, which is the percentage of simulated subjects that achieve or exceed the predefined fAUC/MIC target.[1]
-
Cumulative Fraction of Response (CFR): The PTA data is integrated with the MIC distribution of the target pathogen (VRE) to calculate the CFR, which represents the overall likelihood of success for a given dosing regimen against the specific pathogen population.[1]
Conclusion
This compound demonstrates excellent in vitro activity against a high percentage of vancomycin-resistant Enterococci isolates.[1][8][10] Its clinical utility, however, is nuanced by its pharmacokinetic profile, which makes it a strong candidate for complicated skin and soft tissue and intra-abdominal infections, but less suitable for bacteremia or urinary tract infections.[1][16][18] Understanding the specific PK/PD targets and employing appropriate dosing strategies, potentially including higher doses for certain infections, is critical for optimizing clinical outcomes.[1][12] Continued surveillance of susceptibility patterns and further clinical research are necessary to refine the role of tigecycline in the management of serious VRE infections.
References
- 1. Optimizing the Dosing Regimens of Tigecycline against Vancomycin-Resistant Enterococci in the Treatment of Intra-abdominal and Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular mechanisms of tigecycline-resistance among Enterobacterales [frontiersin.org]
- 3. Molecular mechanisms of tigecycline-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Tigecycline resistance in clinical isolates of Enterococcus faecium is mediated by an upregulation of plasmid-encoded tetracycline determinants tet(L) and tet(M) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trends in the susceptibility of clinically important resistant bacteria to tigecycline: results from the Tigecycline In Vitro Surveillance in Taiwan study, 2006 to 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1586. A Comparative Analysis of In Vitro Susceptibilities of Vancomycin-Resistant Enterococci Against Doxycycline, Minocycline, Tigecycline, Eravacycline and Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ihma.com [ihma.com]
- 11. ihma.com [ihma.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Study Evaluating Tigecycline in Selected Serious Infections Caused by Vancomycin-Resistant Enterococcus (VRE) or Methicillin-Resistant Staphylococcus Aureus (MRSA) | Clinical Research Trial Listing [centerwatch.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. droracle.ai [droracle.ai]
- 17. Role of tigecycline in the treatment of urinary tract infections: a systematic review of published case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Vancomycin-resistant enterococcal urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. e-lactancia.org [e-lactancia.org]
Tigecycline: A Technical Guide to its Bacteriostatic and Bactericidal Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigecycline, the first clinically available glycylcycline antibiotic, represents a significant tool in the armamentarium against multidrug-resistant (MDR) bacteria. A derivative of minocycline, its structural modifications allow it to overcome common tetracycline resistance mechanisms, including ribosomal protection and efflux pumps.[1] This in-depth guide explores the dual nature of tigecycline as both a bacteriostatic and, under certain conditions, a bactericidal agent. We will delve into its mechanism of action, present quantitative data on its activity, detail the experimental protocols used to define its efficacy, and visualize key pathways and workflows.
Core Mechanism of Action: Inhibition of Protein Synthesis
Tigecycline exerts its antimicrobial effect by reversibly binding to the bacterial 30S ribosomal subunit.[2] This binding event physically blocks the entry of aminoacyl-transfer RNA (tRNA) molecules into the A site of the ribosome.[3] By preventing the docking of tRNA, tigecycline effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis.[3] This disruption of a fundamental cellular process is the primary basis for its predominantly bacteriostatic activity, meaning it inhibits bacterial growth and replication.[1]
The addition of a glycylamido moiety at the 9-position of the minocycline core structure enhances tigecycline's binding affinity for the ribosome, making it a more potent inhibitor of protein synthesis compared to its tetracycline predecessors.[1]
Figure 1: Mechanism of Action of Tigecycline.
Quantitative Assessment of Tigecycline's Activity: MIC and MBC
The antimicrobial activity of tigecycline is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
MIC: The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.
-
MBC: The lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.
An antibiotic is generally considered bacteriostatic if the MBC is significantly higher than the MIC (e.g., MBC/MIC ratio > 4), and bactericidal if the MBC is equal to or only slightly higher than the MIC (e.g., MBC/MIC ratio ≤ 4). For tigecycline, it is predominantly bacteriostatic, with MBC values often being substantially higher than the corresponding MICs for many bacterial species.[4][5]
Table 1: Tigecycline MIC and MBC Data for Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | MBC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA & MRSA) | 749 | 0.12 | 0.25 | - | >32xMIC | [4][5] |
| Staphylococcus aureus | 1800 | 0.12 | 0.25 | - | - | [6] |
| Coagulase-Negative Staphylococci (MS & MR) | - | - | 0.25 | - | >32xMIC | [4][5] |
| Enterococcus faecalis (VSE) | - | 0.03 | 0.12 | - | >32xMIC | [4][5] |
| Enterococcus faecalis | 93 | 0.12 | 0.5 | - | - | [6] |
| Streptococcus pyogenes | 259 | 0.03 | 0.03 | - | - | [6] |
| Streptococcus pneumoniae | 226 | 0.015 | 0.03 | - | - | [6] |
Table 2: Tigecycline MIC and MBC Data for Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | MBC90 (µg/mL) | Reference(s) |
| Escherichia coli | 749 | - | 0.25 | - | >32xMIC | [4][5] |
| Klebsiella spp. | - | - | 0.5 | - | >32xMIC | [4][5] |
| Enterobacter spp. | - | - | 1 | - | >32xMIC | [4][5] |
| Acinetobacter spp. | - | - | 2 | - | >32xMIC | [4][5] |
| Acinetobacter baumannii | 227 | 0.5 | 1 | - | - | [6] |
| Enterobacteriaceae | 1356 | 0.25-0.5 | 0.5-1 | - | - | [6] |
| Leptospira spp. (various serovars) | 16 serovars | - | - | 4-32 | 16->128 | [7] |
Experimental Protocols
Determination of MIC and MBC by Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Figure 2: Workflow for MIC and MBC Determination.
Methodology:
-
Preparation of Tigecycline Dilutions: A two-fold serial dilution of tigecycline is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. It is crucial to use freshly prepared Mueller-Hinton broth (less than 12 hours old) for tigecycline susceptibility testing, as its activity can be affected by dissolved oxygen in aged media.[8][9]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted tigecycline are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of tigecycline at which there is no visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium. After incubation for 18-24 hours, the number of surviving colonies is counted. The MBC is the lowest concentration that results in a ≥3-log10 reduction (99.9% killing) of the initial inoculum.[10]
Time-Kill Curve Analysis
Time-kill assays provide a dynamic picture of the antimicrobial activity of an antibiotic over time.
Methodology:
-
Preparation: Flasks containing fresh CAMHB with various concentrations of tigecycline (typically multiples of the MIC) are prepared.
-
Inoculation: The flasks are inoculated with a standardized bacterial suspension to a starting density of approximately 10^5 to 10^6 CFU/mL.
-
Sampling and Plating: The flasks are incubated in a shaking water bath at 35-37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed, serially diluted, and plated onto agar to determine the viable bacterial count (CFU/mL).[6]
-
Data Analysis: The log10 CFU/mL is plotted against time for each tigecycline concentration and a no-antibiotic control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum, while a bacteriostatic effect is characterized by a prevention of growth or a <3-log10 reduction in CFU/mL.
Time-kill experiments have shown that tigecycline leads to a marked reduction in bacterial growth.[4][5]
Factors Influencing Tigecycline's Bactericidal Activity
While predominantly bacteriostatic, several factors can influence whether tigecycline exhibits bactericidal activity:
-
Bacterial Species: Tigecycline has demonstrated bactericidal activity against certain isolates of Streptococcus pneumoniae and Legionella pneumophila.
-
Test Conditions: The choice of growth medium can impact the apparent bactericidal activity of tigecycline. For instance, Iso-Sensitest broth (ISB) with 0.02% Tween 80 has been shown to more effectively demonstrate the bactericidal action of tigecycline against some clinical isolates.[8]
-
Concentration: Higher concentrations of tigecycline (multiples of the MIC) are more likely to exhibit bactericidal effects in time-kill studies.
Tigecycline and Bacterial Signaling Pathways
The primary mechanism of tigecycline is the direct inhibition of protein synthesis. However, bacterial resistance to tigecycline can be mediated by the upregulation of efflux pumps, which are often under the control of two-component signaling systems. These systems allow bacteria to sense and respond to environmental stressors, including the presence of antibiotics.
For example, in Acinetobacter baumannii, the AdeSR two-component system regulates the expression of the AdeABC efflux pump. Mutations in adeS or adeR can lead to the overexpression of this pump, resulting in increased efflux of tigecycline and consequently, resistance.[11] Similarly, the BaeSR two-component system has been implicated in the regulation of the AdeAB efflux pump and tigecycline susceptibility in A. baumannii.[10] In Klebsiella pneumoniae, the CusS-CusR two-component system, typically associated with copper and silver resistance, has also been shown to mediate tigecycline resistance.[2]
Therefore, while not a direct target, these signaling pathways represent a crucial bacterial response to the stress induced by tigecycline, ultimately influencing its clinical efficacy.
Figure 3: Regulation of Efflux Pumps by Two-Component Systems in Response to Tigecycline.
Conclusion
Tigecycline's primary classification as a bacteriostatic agent is well-supported by in vitro data, stemming from its potent inhibition of bacterial protein synthesis. However, a nuanced understanding reveals that its activity exists on a spectrum, with bactericidal effects observed against specific pathogens and under certain experimental conditions. For drug development professionals and researchers, it is critical to consider the specific bacterial species, the local environment of the infection, and the achievable concentrations of the drug when evaluating the potential efficacy of tigecycline. The interplay between tigecycline and bacterial stress response pathways, particularly those regulating efflux pumps, highlights the adaptive capabilities of bacteria and underscores the importance of ongoing surveillance and research into resistance mechanisms. This comprehensive technical guide provides a foundational understanding of the bacteriostatic and bactericidal properties of tigecycline, essential for its informed application in both research and clinical settings.
References
- 1. Molecular mechanisms of tigecycline-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CusS-CusR Two-Component System Mediates Tigecycline Resistance in Carbapenem-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic-induced stress responses in Gram-negative bacteria and their role in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Activity of Tigecycline against Gram-Positive and Gram-Negative Pathogens as Evaluated by Broth Microdilution and Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in two-component signaling systems drive experimental evolution of tigecycline and colistin resistance in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tigecycline MIC testing by broth dilution requires use of fresh medium or addition of the biocatalytic oxygen-reducing reagent oxyrase to standardize the test method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The tigecycline resistance mechanisms in Gram-negative bacilli [frontiersin.org]
- 11. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Tigecycline Hydrochloride: An In-depth Technical Guide to its Spectrum of Activity Against Gram-negative Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigecycline, a glycylcycline antimicrobial, stands as a critical therapeutic option in an era of escalating multidrug-resistance among Gram-negative bacteria. This technical guide provides a comprehensive overview of the in vitro activity of tigecycline hydrochloride against key Gram-negative pathogens. It delves into the quantitative measures of its efficacy, details the standardized experimental protocols for susceptibility testing, and visually elucidates the primary mechanisms of bacterial resistance. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction
Tigecycline is a semisynthetic derivative of minocycline and the first clinically available agent in the glycylcycline class of antibiotics. Its mechanism of action involves binding to the bacterial 30S ribosome, which obstructs the entry of amino-acyl tRNA molecules into the A site of the ribosome. This action effectively prevents the incorporation of amino acid residues into elongating peptide chains, thereby inhibiting protein synthesis. A key advantage of tigecycline is its ability to circumvent the two most common mechanisms of tetracycline resistance: ribosomal protection and drug-specific efflux. This guide focuses on the activity of tigecycline against clinically significant Gram-negative pathogens, which are a major cause of concern in healthcare settings due to their increasing resistance to multiple antibiotics.
In Vitro Spectrum of Activity
The in vitro activity of tigecycline against a range of Gram-negative pathogens is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, have been compiled from various surveillance studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Acinetobacter baumannii
Acinetobacter baumannii is a notoriously difficult-to-treat nosocomial pathogen due to its propensity for developing multidrug resistance. Tigecycline has demonstrated good in vitro bacteriostatic activity against this organism, including against imipenem-resistant strains.
| Study Reference | Number of Isolates | Resistance Profile | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible |
| Pachón-Ibañez et al. | 49 | Including imipenem-resistant | 2 | 2 | 92% |
| Curcio et al. | 80 | Multidrug-resistant | 2 | 4 | 72.5% (non-susceptible 27.5%) |
| Sader et al. | Not Specified | Multidrug-resistant | 1 | 2 | 95% |
| Dowzicky & Chmela. | 8,294 (MDR isolates) | Multidrug-resistant | Not Specified | 2 | Not Specified |
| Karlowsky et al. | 227 | General | 0.5 | 1 | >99.6% |
| Aktaş et al. | Not specified | Multidrug-resistant | 4 | 4 | Not specified |
Enterobacteriaceae
Tigecycline generally exhibits potent activity against Enterobacteriaceae, including strains that produce extended-spectrum β-lactamases (ESBLs) and carbapenemases.
| Study Reference | Number of Isolates | Resistance Profile | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible |
| Bradford et al. | Not specified | General | 0.12 | 0.25 | 100% |
| Falagas et al. | 1936 | MDR/ESBL-producing | Not Specified | Not Specified | >99% (FDA & EUCAST criteria) |
| Karlowsky et al. | Not specified | General | 0.25 | 0.5 | >99.6% |
| Aktaş et al. | Not specified | ESBL-producing | 0.5 | 0.5 | Not specified |
| Dowzicky & Chmela. | Not specified | Multidrug-resistant | Not Specified | Not Specified | 99.8% |
| Study Reference | Number of Isolates | Resistance Profile | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible |
| Bradford et al. | Not specified | ESBL-producing | 0.5 | 1 | 97.9% |
| Falagas et al. | 2627 | MDR/ESBL-producing | Not Specified | Not Specified | 91.2% (FDA), 72.3% (EUCAST) |
| Karlowsky et al. | Not specified | General | 0.5 | 1 | 99.8% |
| Aktaş et al. | Not specified | ESBL-producing | 1 | 2 | Not specified |
| Dowzicky & Chmela. | 3,895 (MDR isolates) | Multidrug-resistant | Not Specified | Not Specified | 94% |
| Chiang et al. | 49 | Carbapenem-resistant | 1 | 2 | Not specified |
| Study Reference | Number of Isolates | Resistance Profile | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible |
| Bradford et al. | Not specified | General | 0.25 | 1 | 98.4% |
| Falagas et al. | 576 | Multidrug-resistant | Not Specified | Not Specified | Moderate activity |
| Karlowsky et al. | Not specified | General | 0.25 | 1 | 98.3% |
| Dowzicky & Chmela. | Not specified | Multidrug-resistant | Not Specified | Not Specified | 88% |
Experimental Protocols for Antimicrobial Susceptibility Testing
Accurate determination of tigecycline's in vitro activity is crucial for clinical decision-making and resistance surveillance. The following are detailed methodologies for broth microdilution and disk diffusion susceptibility testing, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
The broth microdilution method is considered the gold standard for determining the MIC of an antimicrobial agent.
3.1.1 Preparation of Tigecycline Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Reconstitute the powder in a suitable solvent, such as sterile distilled water, to a high concentration (e.g., 1000 µg/mL). Tigecycline is also soluble in DMSO and DMF.
-
Due to the instability of tigecycline in solution, it is recommended to prepare stock solutions fresh on the day of use. If storage is necessary, aqueous solutions should not be stored for more than one day.
3.1.2 Preparation of Mueller-Hinton Broth (MHB):
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
Crucially, use freshly prepared MHB (less than 12 hours old) for tigecycline susceptibility testing. The activity of tigecycline is significantly affected by dissolved oxygen in aged media, leading to falsely elevated MIC values.
-
Alternatively, aged media can be supplemented with the biocatalytic oxygen-reducing reagent Oxyrase to obtain results comparable to those with fresh media.
3.1.3 Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth) or saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
3.1.4 Plate Inoculation and Incubation:
-
Dispense the diluted tigecycline concentrations into the wells of a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.
3.1.5 Interpretation of Results:
-
The MIC is the lowest concentration of tigecycline that completely inhibits visible growth of the organism.
-
Interpret the MIC values according to the breakpoints provided by CLSI or EUCAST. Note that breakpoints can be species-specific.
3.1.6 Quality Control:
-
Perform quality control testing with each batch of susceptibility tests using reference strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.
-
The resulting MICs for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST.
Disk Diffusion Method
The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution.
3.2.1 Media Preparation:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.
-
The depth of the agar in the Petri dish should be uniform (approximately 4 mm).
3.2.2 Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
3.2.3 Plate Inoculation and Disk Application:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a 15-µg tigecycline disk to the surface of the agar.
-
Gently press the disk down to ensure complete contact with the agar.
3.2.4 Incubation:
-
Incubate the plates in an inverted position at 35 ± 2°C in ambient air for 16-20 hours.
3.2.5 Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Interpret the zone diameter according to the breakpoints provided by CLSI or EUCAST. For Enterobacteriaceae, FDA criteria define susceptible as ≥19 mm, intermediate as 15-18 mm, and resistant as ≤14 mm.
3.2.6 Quality Control:
-
Perform quality control with each new batch of disks and media using appropriate ATCC reference strains.
-
The zone diameters for the QC strains must be within the established acceptable ranges.
Mechanisms of Resistance in Gram-negative Bacteria
The emergence of resistance to tigecycline, although still relatively uncommon, is a growing concern. The primary mechanisms of resistance in Gram-negative bacteria involve the overexpression of efflux pumps.
Efflux Pump Overexpression
Resistance-Nodulation-Division (RND) family efflux pumps are major contributors to tigecycline resistance in Gram-negative bacteria.
-
AcrAB-TolC Pump : This is a well-characterized multidrug efflux pump in Enterobacteriaceae. Overexpression of the AcrAB-TolC system, often due to mutations in regulatory genes like ramA, ramR, marA, and soxS, leads to reduced intracellular concentrations of tigecycline.
-
OqxAB Pump : This RND-type efflux pump has also been implicated in tigecycline resistance, particularly in Klebsiella pneumoniae.
-
AdeABC, AdeFGH, and AdeIJK Pumps : In Acinetobacter baumannii, overexpression of these RND family pumps is a significant mechanism of tigecycline resistance.
Ribosomal Protection and Modification
While less common in Gram-negative bacteria compared to efflux-mediated resistance, alterations in the drug target can also confer resistance.
-
Ribosomal Protection Proteins (RPPs) : Genes such as tet(M) encode proteins that can dislodge tetracyclines from the ribosome. While tigecycline was designed to evade this mechanism, mutations in RPPs have the potential to confer resistance.
-
Ribosomal Mutations : Mutations in the 16S rRNA, the binding site of tigecycline, can reduce the drug's affinity for its target.
Enzymatic Inactivation
-
tet(X) Genes : A more recently discovered mechanism involves enzymatic modification of tigecycline. The tet(X) genes encode a flavin-dependent monooxygenase that hydroxylates tigecycline, rendering it inactive. This mechanism is of particular concern as it can be horizontally transferred via plasmids.
Conclusion
This compound remains a valuable agent against many multidrug-resistant Gram-negative pathogens. However, the emergence of resistance, primarily through the overexpression of efflux pumps, necessitates ongoing surveillance and a thorough understanding of the mechanisms involved. Adherence to standardized susceptibility testing protocols is paramount for accurate clinical guidance and for monitoring resistance trends. The information presented in this technical guide provides a foundational resource for researchers and drug development professionals working to address the challenge of antimicrobial resistance.
Methodological & Application
Preparation of Tigecycline Hydrochloride Stock Solution for In Vitro Assays
Application Note
Introduction
Tigecycline is a broad-spectrum glycylcycline antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[1][2] Its mechanism of action involves the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1][3][4][5] Beyond its antibacterial properties, tigecycline has also demonstrated anti-leukemic and anti-cancer activities, attributed to its ability to inhibit mitochondrial translation and suppress signaling pathways such as Wnt/β-catenin.[6][7] Accurate and reproducible in vitro assays are crucial for studying its efficacy and mechanism of action. A critical first step in these assays is the proper preparation of a stable and accurate stock solution of tigecycline hydrochloride. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in various in vitro applications.
Key Properties of this compound
Understanding the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value | Reference |
| Molecular Weight | 585.7 g/mol | [7] |
| Appearance | Orange lyophilized powder/crystalline solid | [8][9] |
| Purity | ≥98% | [7][8] |
| CAS Number | 220620-09-7 | [7] |
Solubility and Recommended Solvents
This compound exhibits solubility in various solvents, and the choice of solvent can impact the stability and utility of the stock solution. It is crucial to select a solvent compatible with the downstream in vitro assay.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [8] |
| Dimethylformamide (DMF) | ~30 mg/mL | [8] |
| Ethanol | ~1 mg/mL | [8] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [8] |
| Saline (0.9% NaCl) | 10 mg/mL | [9][10] |
For cell-based assays, it is imperative to ensure that the final concentration of the organic solvent (e.g., DMSO) is not toxic to the cells.
Stability and Storage
Tigecycline is known for its limited stability in solution. It is susceptible to oxidation at a pH greater than 7 and epimerization at lower pH values.[6] The stability is also affected by light and temperature.
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes | Reference |
| Lyophilized Powder | -20°C (desiccated) | Up to 24 months | [7] | |
| Reconstituted in DMSO | -20°C | Up to 1 month | Aliquot to avoid multiple freeze-thaw cycles. | [7] |
| Reconstituted in Saline/Aqueous Buffer | Room Temperature | Up to 6 hours in vial, up to 24 hours total (in IV bag) | Protect from light.[6] For research purposes, fresh preparation is recommended. | [6][10] |
| Reconstituted in Saline/Aqueous Buffer | 2°C to 8°C | Up to 48 hours | Following immediate transfer to the final dilution vessel. | [10] |
To enhance stability for longer-term experiments, a novel formulation containing ascorbic acid (3 mg/mL) and pyruvate (60 mg/mL) in a saline solution at pH 7.0 has been shown to keep tigecycline (1 mg/mL) intact for at least 7 days when protected from light.[6][11]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO (15 mM)
This protocol is suitable for most in vitro studies, including cell-based assays, where a high concentration stock is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes, sterile
-
Pipettes and sterile tips
Procedure:
-
Aseptically weigh 10 mg of this compound powder.
-
Add 1.13 mL of sterile DMSO to the powder.[7]
-
Gently vortex or pipette up and down to ensure complete dissolution.
-
The resulting concentration will be 15 mM.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month.[7] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Stock Solution in Saline (10 mg/mL)
This protocol is ideal for experiments where an organic solvent-free solution is necessary.
Materials:
-
This compound powder (e.g., in a 50 mg vial)
-
0.9% Sodium Chloride Injection, USP (sterile saline)
-
Sterile syringe and needle
-
Sterile vials
Procedure:
-
Use a 50 mg vial of this compound.
-
Reconstitute the powder with 5.3 mL of sterile 0.9% Sodium Chloride Injection to achieve a concentration of 10 mg/mL.[9][10] Note that commercial vials often contain an overage, so 5 mL of the reconstituted solution will contain 50 mg of the drug.[9][10]
-
Gently swirl the vial until the drug is completely dissolved.[9][10]
-
This stock solution should be used immediately or within a few hours if stored at room temperature, protected from light. For longer storage, refer to the stability table.
Working Dilutions for In Vitro Assays
For in vitro assays, the stock solution is further diluted in the appropriate cell culture medium or assay buffer to the desired final concentration.
-
Antibacterial Assays (e.g., Minimum Inhibitory Concentration - MIC): Working concentrations can range from 2 ng/mL to 1000 ng/mL.[6]
-
Anti-leukemic and Anti-cancer Cell-based Assays: The effective concentration will vary depending on the cell line and assay duration. It is recommended to perform a dose-response curve to determine the optimal concentration.
Visualizations
Mechanism of Action of Tigecycline
Caption: Tigecycline inhibits bacterial protein synthesis.
Experimental Workflow: Preparation of Tigecycline Stock Solution
Caption: Workflow for Tigecycline stock preparation.
References
- 1. Tigecycline - Wikipedia [en.wikipedia.org]
- 2. In vitro activities of tigecycline against clinical isolates from Shanghai, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 5. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tigecycline | Cell Signaling Technology [cellsignal.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. globalrph.com [globalrph.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Tigecycline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tigecycline is a glycylcycline antimicrobial agent with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the susceptibility of a bacterial isolate to an antimicrobial agent and for monitoring the emergence of resistance. This document provides detailed protocols for determining the MIC of Tigecycline hydrochloride using the reference methods of broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
A crucial factor in the accurate determination of tigecycline MICs is the lability of the drug in the presence of oxygen.[1][2] Studies have demonstrated that the age of the Mueller-Hinton Broth (MHB) used for testing can significantly impact the MIC values, with aged media leading to higher MICs due to oxidation of tigecycline.[1][2] Therefore, it is imperative to use freshly prepared MHB (less than 12 hours old) or to supplement the media with an oxygen-reducing agent like Oxyrase to ensure standardized and reproducible results.[1][2]
Data Presentation
The following tables summarize the expected MIC ranges for quality control (QC) strains and the MIC₅₀/MIC₉₀ values of tigecycline against various bacterial species.
Table 1: Quality Control Ranges for Tigecycline MIC Testing
| Quality Control Strain | Method | CLSI Recommended MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | Broth Microdilution | 0.03 - 0.25[3] |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.03 - 0.25[3] |
| Enterococcus faecalis ATCC 29212 | Broth Microdilution | 0.03 - 0.12[3] |
| Streptococcus pneumoniae ATCC 49619 | Broth Microdilution | Refer to current CLSI documents |
| Haemophilus influenzae ATCC 49247 | Haemophilus Test Medium | Refer to current CLSI documents |
Table 2: Tigecycline MIC₅₀ and MIC₉₀ Values for Selected Bacterial Species
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus spp. | 269 | 0.06 | 0.12 | [3] |
| Staphylococcus spp. | 130 | 0.12 | 0.25 | [3] |
| Enterococcus spp. | 216 | 0.12 | 0.25 | [3] |
| Enterobacteriaceae | 1352 | 0.5 | 2.0 | [3] |
| Acinetobacter baumannii | 103 | 2 | 4 | [4] |
| Carbapenem-Resistant Enterobacteriaceae | 100 | 2 | 4 | [5] |
Table 3: Comparison of Tigecycline MIC Breakpoints (µg/mL)
| Organism Group | FDA Breakpoints | EUCAST Breakpoints |
| Enterobacteriaceae | Susceptible: ≤2, Intermediate: 4, Resistant: ≥8[6][7] | Susceptible: ≤1, Resistant: >2[6][8] |
| Staphylococcus aureus | Susceptible: ≤0.5 | Susceptible: ≤0.5, Resistant: >0.5[8] |
| Enterococcus spp. (VRE) | Susceptible: ≤0.25 | Susceptible: ≤0.25, Resistant: >0.5[8] |
Experimental Protocols
Broth Microdilution Method
This is a reference method for determining the MIC of this compound.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), freshly prepared (<12 hours old) or supplemented with an oxygen-reducing agent.[1][2]
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile diluents (e.g., saline, sterile water)
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Tigecycline Stock Solution:
-
Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) to a known concentration (e.g., 1280 µg/mL).
-
Further dilutions should be made in the test medium (fresh CAMHB).
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of fresh CAMHB into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the tigecycline stock solution across the wells of the plate to achieve the desired final concentration range (e.g., 0.015 to 16 µg/mL).
-
The final volume in each well after adding the inoculum will be 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of tigecycline that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Compare the MIC values of the QC strains with the established acceptable ranges to validate the experiment.
-
Agar Dilution Method
This is another reference method for determining the MIC of this compound.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA), freshly prepared
-
Sterile petri dishes
-
Bacterial inoculum suspension
-
Quality control (QC) strains
-
Sterile diluents
-
Inoculator (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Tigecycline-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the tigecycline stock solution.
-
Add the appropriate volume of each tigecycline dilution to molten and cooled (45-50°C) MHA to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method to a turbidity of a 0.5 McFarland standard.
-
This will be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar surface.
-
-
Inoculation and Incubation:
-
Using an inoculator, spot-inoculate the prepared agar plates with the bacterial suspensions.
-
Allow the inocula to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of tigecycline that prevents visible growth (more than a single colony or a faint haze) on the agar surface.
-
Validate the experiment using the results from the QC strains.
-
Visualizations
Caption: Workflow for MIC Determination.
Caption: Impact of Media on Tigecycline Stability.
References
- 1. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tigecycline MIC testing by broth dilution requires use of fresh medium or addition of the biocatalytic oxygen-reducing reagent oxyrase to standardize the test method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative In Vitro Antimicrobial Activity of Tigecycline, a New Glycylcycline Compound, in Freshly Prepared Medium and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparative Evaluation of Seven Tigecycline Susceptibility Testing Methods for Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparative Evaluation of Seven Tigecycline Susceptibility Testing Methods for Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols: In Vivo Experimental Design Using a Murine Model for Tigecycline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction Tigecycline is a broad-spectrum glycylcycline antibiotic, a derivative of minocycline, developed to overcome common tetracycline resistance mechanisms.[1][2] It is administered intravenously for complicated skin and soft tissue infections, complicated intra-abdominal infections, and community-acquired bacterial pneumonia.[1][3] Tigecycline exhibits bacteriostatic activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria, including multi-drug resistant (MDR) strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][4] Murine models are indispensable for the preclinical evaluation of tigecycline, enabling the study of its pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile in a living system. These models are crucial for determining optimal dosing regimens and predicting clinical outcomes.
Mechanism of Action
Tigecycline's primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, effectively blocking the entry of aminoacyl-tRNA molecules into the A-site of the ribosome.[2][5] This action prevents the incorporation of amino acids into elongating peptide chains, thus halting protein production.[5] Its unique structure, particularly a glycylamido moiety at the 9-position, allows it to evade common tetracycline resistance mechanisms like efflux pumps and ribosomal protection.[2][5]
Beyond its antibacterial effects, studies have shown that tigecycline can interfere with mammalian mitochondrial protein translation, which may be linked to some of its therapeutic effects in cancer models and potential side effects. It has also been shown to modulate several signaling pathways, including PI3K/AKT and Wnt/β-catenin.[6]
Pharmacokinetics, Pharmacodynamics, and Toxicology
Understanding the PK/PD relationship is critical for designing effective in vivo studies. The primary PD index that correlates with tigecycline efficacy is the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[7][8][9]
Data Presentation
Table 1: Murine Pharmacokinetic Parameters of Tigecycline
| Parameter | Value | Mouse Model | Reference |
|---|---|---|---|
| Half-life (t½) | ~9.9 hours | Neutropenic Thigh | [7] |
| 1.05 - 2.34 hours | Neutropenic Thigh | [10] | |
| Cmax (Peak Concentration) | 0.42 - 11.1 µg/ml | Neutropenic Thigh | [10] |
| ~0.9 µg/ml (at 6.25 mg/kg) | Peritonitis | [11] | |
| Volume of Distribution (Vd) | 7 - 10 L/kg | Healthy Subjects (human data for context) | [10] |
| Protein Binding | 81.2% - 92.9% (dose-dependent) | Neutropenic Thigh |[7] |
Table 2: Recommended Tigecycline Dosage Regimens in Murine Models
| Infection Model | Pathogen | Mouse Strain | Dosage | Administration | Reference |
|---|---|---|---|---|---|
| Thigh Infection | S. aureus | ICR | 1.56 - 400 mg/kg/day (divided doses) | Subcutaneous (SC) | [7] |
| Thigh Infection | E. coli, K. pneumoniae | ICR | 3.125 - 300 mg/kg/day (divided doses) | Subcutaneous (SC) | [9] |
| Peritonitis | Nontyphoidal Salmonella | BALB/c | 6.25 mg/kg every 12h | Subcutaneous (SC) | [11] |
| Peritonitis | Enterococcus spp. | Swiss | Single dose ≤5.7 mg/kg | Subcutaneous (SC) | [12] |
| Pneumonia | A. baumannii | C57BL/6 | 5 mg/kg | Not specified | [13] |
| C. difficile Infection | C. difficile | C57BL/6 | 6.25 mg/kg every 12h | Subcutaneous (SC) |[14][15] |
Table 3: Pharmacodynamic Targets (fAUC/MIC) for Efficacy
| Infection Type / Pathogen | Target fAUC/MIC for Efficacy | Model | Reference |
|---|---|---|---|
| S. aureus | EI₅₀: 2.6, EI₈₀: 5.4 | Neutropenic Thigh | [7] |
| E. coli & K. pneumoniae | EI₅₀: 4.7, EI₈₀: 8.4 | Neutropenic Thigh | [9] |
| Complicated Skin Infection | ≥ 17.9 | Human PK/PD | [16] |
| Complicated Intra-Abdominal | ≥ 6.96 | Human PK/PD |[16] |
Table 4: Key Toxicological Data for Tigecycline in Mice
| Parameter | Finding | Administration | Reference |
|---|---|---|---|
| Median Lethal Dose (LD₅₀) | 124 mg/kg (males), 98 mg/kg (females) | Intravenous (IV) | [3] |
| Organ Effects | Bone discoloration | Not specified | [3] |
| Developmental Toxicity | Reduced fetal weights, delayed ossification | Intravenous (IV) | [17] |
| Immunomodulation | Enhanced lymphocyte proliferation in vivo | Intraperitoneal (IP) |[18][19] |
Experimental Protocols
A generalized workflow for in vivo studies provides a logical framework for experimental design.
Protocol 1: Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibiotics against localized infections.
-
Animal Selection: Use female ICR or BALB/c mice, weighing 20-25g.
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the mice neutropenic (absolute neutrophil count <100/mm³), removing the confounding influence of the innate immune system.[7]
-
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain of interest (e.g., S. aureus, E. coli) overnight on appropriate agar.
-
Suspend colonies in sterile saline or phosphate-buffered saline (PBS) to a concentration of approximately 10⁷ CFU/mL.
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension into the thigh muscle of one hind leg.
-
-
Treatment:
-
Initiate treatment 2 hours post-infection.
-
Prepare Tigecycline hydrochloride by reconstituting the lyophilized powder in sterile water for injection, followed by dilution in 0.9% saline to the desired concentration.
-
Administer the selected dose subcutaneously (SC) in a volume of 0.2 mL.[7] Dosing frequency can be varied (e.g., once daily, twice daily) to achieve the target AUC/MIC.[9]
-
The control group receives an equivalent volume of saline.
-
-
Endpoint Analysis:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).
-
Efficacy is measured as the log₁₀ CFU reduction compared to the 0-hour control group (mice euthanized just before treatment).[7]
-
Protocol 2: Murine Peritonitis/Sepsis Model
This model assesses efficacy against systemic infections and is often used for survival studies.
-
Animal Selection: Use Swiss or C57BL/6 mice, weighing 20-25g.
-
Bacterial Inoculum Preparation:
-
Prepare the bacterial suspension as described in Protocol 1.
-
For some pathogens, the inoculum may be mixed with a mucin solution (e.g., 5% hog gastric mucin) to enhance virulence.[4]
-
-
Infection:
-
Inject 0.5 mL of the bacterial suspension intraperitoneally. The inoculum size should be calibrated to be lethal (e.g., 10-100 times the median lethal dose, LD₅₀) but allow time for therapeutic intervention.[4]
-
-
Treatment:
-
Endpoint Analysis:
Protocol 3: Pharmacokinetic Study
This protocol is designed to determine the concentration-time profile of tigecycline in mouse serum.
-
Animal Selection: Use healthy, uninfected mice of the same strain as the efficacy studies.
-
Drug Administration:
-
Administer a single dose of Tigecycline via the intended route (e.g., SC or IV). Doses of 6.25, 12.5, 25, and 50 mg/kg are commonly used.[7]
-
-
Sample Collection:
-
At predefined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after dosing, collect blood samples from cohorts of mice (typically 3-6 mice per time point).
-
Blood is collected via cardiac puncture under terminal anesthesia.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, t½, and AUC.[7]
-
Protocol 4: Toxicology Assessment
This is essential for evaluating the safety profile of the drug.
-
Acute Toxicity (LD₅₀ Determination):
-
Administer single, escalating doses of tigecycline intravenously to different groups of mice.
-
Observe the animals for at least 48 hours for signs of toxicity and mortality.[3]
-
The LD₅₀ is calculated using statistical methods (e.g., probit analysis).
-
-
Repeat-Dose Toxicity:
-
Administer tigecycline daily for an extended period (e.g., 7, 14, or 28 days).
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight, and food/water consumption.
-
At the end of the study, collect blood for hematology and serum biochemistry analysis (e.g., liver enzymes ALT/AST, kidney function markers BUN/creatinine).[18]
-
Perform a full necropsy and collect major organs (liver, kidneys, spleen, etc.) for histopathological examination.
-
References
- 1. Tigecycline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. In Vitro and In Vivo Activities of Tigecycline (GAR-936), Daptomycin, and Comparative Antimicrobial Agents against Glycopeptide-Intermediate Staphylococcus aureus and Other Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 6. Biological Functions and Molecular Mechanisms of Antibiotic Tigecycline in the Treatment of Cancers [mdpi.com]
- 7. Pharmacodynamics of Tigecycline against Phenotypically Diverse Staphylococcus aureus Isolates in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics-Pharmacodynamics of Tigecycline in Patients with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Pharmacodynamic Profile of Tigecycline against Phenotypically Diverse Escherichia coli and Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Tigecycline after Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Intracellular Killing Effects of Tigecycline against Clinical Nontyphoid Salmonella Isolates Using Ceftriaxone as a Comparator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of Tigecycline (GAR-936), a Novel Glycylcycline, against Enterococci in the Mouse Peritonitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of tigecycline vs. imipenem in the treatment of experimental Acinetobacter baumannii murine pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alteration of the Murine Gastrointestinal Microbiota by Tigecycline Leads to Increased Susceptibility to Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of tigecycline and vancomycin administration on established Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Population pharmacokinetics of tigecycline in critically ill patients [frontiersin.org]
- 17. Tygacil (Tigecycline): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Tigecycline Hydrochloride in Animal Infection Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tigecycline is a first-in-class glycylcycline antibiotic, a derivative of minocycline, with a broad spectrum of activity against Gram-positive, Gram-negative, anaerobic, and atypical bacteria, including many multidrug-resistant (MDR) strains. Its primary mechanism of action is the inhibition of protein synthesis by binding to the bacterial 30S ribosomal subunit. When planning in vivo studies using animal infection models, several key factors regarding tigecycline hydrochloride must be considered to ensure accurate and reproducible results.
Formulation and Stability:
-
Standard Formulation: Tigecycline is commercially available as a lyophilized orange powder or cake (Tygacil®), which is formulated with lactose monohydrate to enhance stability.[1] For administration, it is reconstituted with a sterile diluent such as 0.9% Sodium Chloride Injection, USP, 5% Dextrose Injection, USP, or Lactated Ringer's Injection, USP, typically to a concentration of 10 mg/mL.[2] The reconstituted solution should be a yellow to orange color and should be further diluted for infusion or injection.[2]
-
Stability: The standard reconstituted solution is sensitive to light and has limited stability at room temperature. A novel formulation containing ascorbic acid (3 mg/mL) and pyruvate (60 mg/mL) in saline (pH 7.0) has been shown to significantly enhance stability, keeping tigecycline intact for at least 7 days when protected from light.
-
Preparation for Animal Dosing: For subcutaneous or intraperitoneal injections in rodents, the reconstituted and diluted solution is typically administered in a small volume (e.g., 0.2 mL for mice). It is crucial to prepare fresh solutions for administration, especially when not using enhanced stability formulations, to avoid degradation of the active compound.
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations:
-
Key PK/PD Index: The efficacy of tigecycline is best predicted by the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[3] This parameter should be a primary endpoint in dose-ranging efficacy studies.
-
Half-Life: The half-life of tigecycline varies between animal species. In murine pneumonia models, it has been reported to be around 11.3 hours, while in a rabbit model of endocarditis, the mean serum elimination half-life was shorter, ranging from 3.3 to 3.6 hours.[3][4]
-
Distribution: Tigecycline has a large volume of distribution, indicating extensive and rapid penetration into tissues.[5] This is an important consideration when selecting an infection model, as tissue-based infections (e.g., pneumonia, thigh) are well-suited for evaluating this drug.
Visualizations
Experimental Workflow
Caption: Generalized experimental workflow for in vivo tigecycline efficacy studies.
Mechanism of Action
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Successful High-Dosage Monotherapy of Tigecycline in a Multidrug-Resistant Klebsiella pneumoniae Pneumonia-Septicemia Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity and diffusion of tigecycline (GAR-936) in experimental enterococcal endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
Application Notes: Tigecycline Hydrochloride in the Treatment of Complex Skin and Soft Tissue Infections (cSSTIs)
Introduction
Tigecycline (Tygacil®) is a broad-spectrum glycylcycline antibiotic, the first of its class, approved by the U.S. Food and Drug Administration (FDA) for the treatment of complicated skin and skin structure infections (cSSTIs), complicated intra-abdominal infections (cIAIs), and community-acquired bacterial pneumonia (CABP).[1][2][3] It is a derivative of minocycline and was specifically engineered to overcome common tetracycline resistance mechanisms.[3][4] Its expanded spectrum of activity includes Gram-positive, Gram-negative, anaerobic, and atypical bacteria, making it a valuable agent for empirical monotherapy in polymicrobial infections.[5][6][7] Tigecycline is particularly effective against multidrug-resistant (MDR) pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[3][5]
Mechanism of Action
Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[6][8] It binds to the 30S ribosomal subunit with an affinity approximately five times greater than that of tetracyclines.[5] This binding action blocks the entry of amino-acyl transfer RNA (tRNA) molecules into the A site of the ribosome, thereby preventing the incorporation of amino acids into elongating peptide chains and halting protein synthesis.[9][10][11]
A key structural feature of tigecycline is the glycylamido moiety attached to the 9-position of the minocycline core.[3][11] This modification allows tigecycline to circumvent the two primary mechanisms of tetracycline resistance: ribosomal protection and active drug efflux.[4][10][12] Consequently, its activity is generally unaffected by the presence of resistance mechanisms that impact other antibiotic classes, such as β-lactamases or mutations in penicillin-binding proteins and DNA gyrase.[4][12]
Caption: Mechanism of action of Tigecycline within a bacterial cell.
Spectrum of In Vitro Activity
Tigecycline demonstrates potent in vitro activity against a wide array of pathogens commonly isolated from cSSTIs. This includes activity against both antibiotic-susceptible and resistant strains.[12][13] However, it notably lacks activity against Pseudomonas aeruginosa and Proteus species.[5][14]
| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (all) | 0.12 | 0.25 - 0.5 | [5][15] |
| Staphylococcus aureus (MRSA) | 0.12 - 0.25 | 0.25 - 0.5 | [4][15] |
| Streptococcus pyogenes | 0.03 | 0.03 | [15] |
| Enterococcus faecalis (VSE) | 0.12 | 0.5 | [15] |
| Escherichia coli | 0.12 | 0.5 | [16] |
| Klebsiella pneumoniae | 0.5 | 1.0 | [16] |
| Acinetobacter baumannii | 0.25 | 1.0 | [15][17] |
| Bacteroides fragilis | ≤2 (MIC) | ≤2 (MIC) | [13] |
| MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively. |
Clinical Efficacy and Safety
Multiple Phase 3, randomized, double-blind clinical trials have established the efficacy and safety of tigecycline for the treatment of cSSTIs.[18][19] Tigecycline monotherapy has demonstrated non-inferiority to comparator regimens, typically vancomycin combined with aztreonam.[12][18]
| Population | Tigecycline Cure Rate | Vancomycin/Aztreonam Cure Rate | Outcome | Reference(s) |
| Clinically Evaluable (CE) - Study 1 | 89.7% (200/223) | 94.4% (201/213) | Non-inferior | [12] |
| Clinical mITT (c-mITT) - Study 1 | 84.3% (220/261) | 86.9% (225/259) | Non-inferior | [12] |
| Clinically Evaluable (CE) - Pooled Data | 86.5% (365/422) | 88.6% (364/411) | Non-inferior | [18] |
| Clinical mITT (c-mITT) - Pooled Data | 79.7% (429/538) | 81.9% (425/519) | Non-inferior | [18] |
| c-mITT: clinical modified intent-to-treat. |
The most frequently reported adverse events associated with tigecycline are gastrointestinal, primarily nausea and vomiting.[12][18] These events are generally mild to moderate in severity.
| Adverse Event | Tigecycline Incidence | Vancomycin/Aztreonam Incidence | Reference(s) |
| Nausea | 35% | 9% | [20] |
| Vomiting | 20% | 4% | [20] |
| Rash | Lower than comparator | Higher than tigecycline | [12][18] |
| Elevated Liver Enzymes | Lower than comparator | Higher than tigecycline | [12][18] |
Note: The FDA has issued a boxed warning regarding an increased risk of all-cause mortality with tigecycline compared to other antibiotics when used for severe infections.[20][21] Therefore, tigecycline should be reserved for situations where alternative treatments are not suitable.[21]
Mechanisms of Resistance
Although designed to evade common resistance pathways, resistance to tigecycline can emerge, particularly in Gram-negative bacteria. The primary mechanism is the overexpression of chromosomally encoded resistance-nodulation-division (RND) type efflux pumps.[3][14]
-
Acinetobacter baumannii : Overexpression of the AdeABC, AdeFGH, and AdeIJK efflux pumps is a significant mechanism of resistance.[22][23]
-
Enterobacteriaceae (e.g., Klebsiella pneumoniae, E. coli): Upregulation of the AcrAB-TolC efflux pump, often mediated by mutations in regulatory genes such as ramA, marA, soxS, or rob, is the most common resistance mechanism.[3][14]
-
Mobile Resistance Genes : The acquisition of mobile resistance genes, such as tet(X) variants which encode an enzyme that degrades tigecycline, represents an emerging threat.[3]
Caption: Efflux pump-mediated resistance to Tigecycline.
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing of Tigecycline by Broth Microdilution
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of tigecycline against bacterial isolates, following CLSI guidelines with modifications specific to tigecycline.
Materials:
-
Tigecycline analytical powder
-
Cation-adjusted Mueller-Hinton Broth (MHB), prepared fresh (less than 12 hours old).[24]
-
96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator (35°C)
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
Methodology:
-
Preparation of Tigecycline Stock Solution: Prepare a stock solution of tigecycline at 1280 µg/mL in sterile deionized water. Serially dilute this stock to create working solutions for the desired concentration range (e.g., 16 µg/mL to 0.015 µg/mL).
-
Media Preparation: Use Mueller-Hinton Broth prepared on the day of the experiment. Oxidized tigecycline in aged media can lead to falsely elevated MIC values.[24] If using pre-prepared media, supplementation with an oxygen-reducing agent like Oxyrase may be necessary to standardize results.[24]
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL.
-
Plate Inoculation: Dispense 50 µL of the appropriate tigecycline working solution into each well of a 96-well plate. Add 50 µL of the standardized bacterial inoculum to each well. This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and the desired final antibiotic concentrations.
-
Controls:
-
Growth Control: A well containing 50 µL of MHB and 50 µL of inoculum (no antibiotic).
-
Sterility Control: A well containing 100 µL of uninoculated MHB.
-
QC Strains: Run the assay concurrently with known QC strains to validate the results.
-
-
Incubation: Incubate the plates at 35°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is defined as the lowest concentration of tigecycline that completely inhibits visible growth of the organism.
Protocol 2: Murine Thigh Infection Model for In Vivo Efficacy Assessment
This protocol describes a neutropenic mouse thigh infection model used to evaluate the in vivo efficacy of tigecycline against specific pathogens, such as S. aureus.[25]
Materials:
-
Female ICR or similar strain mice (e.g., 25 g).[25]
-
Cyclophosphamide for inducing neutropenia.[25]
-
Pathogen of interest (e.g., MRSA), prepared to a known concentration (CFU/mL).
-
Tigecycline hydrochloride for injection.
-
Sterile saline.
-
Anesthetic.
-
Homogenizer.
-
Tryptic Soy Agar (TSA) plates.
Caption: Experimental workflow for a murine thigh infection model.
Methodology:
-
Animal Preparation: Acclimatize pathogen-free, female ICR mice for at least 3 days.
-
Induction of Neutropenia: To create a profound and reproducible infection, render mice neutropenic by administering cyclophosphamide intraperitoneally at 150 mg/kg (Day -4) and 100 mg/kg (Day -1) prior to infection.[25]
-
Inoculation: On Day 0, anesthetize the mice. Inject 0.1 mL of a prepared bacterial suspension (e.g., ~10⁷ CFU/mL for a final inoculum of ~10⁶ CFU) directly into the posterior thigh muscle of one hind limb.
-
Control Group (0-hour): A subset of mice (n=3) should be euthanized immediately after inoculation to determine the initial bacterial load in the thigh tissue.
-
Treatment Initiation: Two hours post-infection, begin treatment. Administer tigecycline (and vehicle control) via a relevant route (e.g., subcutaneous injection). Doses can be varied to determine the exposure-response relationship.
-
Endpoint Analysis: At 24 hours after the initiation of treatment, euthanize the mice.
-
Quantification of Bacterial Load:
-
Aseptically remove the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline (e.g., 5 mL).
-
Perform serial 10-fold dilutions of the homogenate.
-
Plate the dilutions onto appropriate agar plates (e.g., TSA).
-
Incubate the plates for 18-24 hours at 37°C.
-
-
Data Analysis: Count the colonies on the plates to determine the number of CFU per gram of thigh tissue. Efficacy is measured by comparing the log₁₀ CFU/gram in the treated groups to the untreated control group at the 24-hour time point.
References
- 1. FDA approves Tygacil in complicated skin and intra-abdominal infections - Xagena [xagena.it]
- 2. Prescription Patterns for Tigecycline in Severely Ill Patients for Non-FDA Approved Indications in a Developing Country: A Compromised Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Tigecycline in the treatment of complicated intra-abdominal and complicated skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. farbefirma.org [farbefirma.org]
- 7. Tigecycline: an evidence-based review of its antibacterial activity and effectiveness in complicated skin and soft tissue and intraabdominal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reference.medscape.com [reference.medscape.com]
- 10. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Safety and Efficacy of Tigecycline in Treatment of Skin and Skin Structure Infections: Results of a Double-Blind Phase 3 Comparison Study with Vancomycin-Aztreonam - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of tigecycline against isolates from patients enrolled in phase 3 clinical trials of treatment for complicated skin and skin-structure infections and complicated intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The tigecycline resistance mechanisms in Gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of Tigecycline against Gram-Positive and Gram-Negative Pathogens as Evaluated by Broth Microdilution and Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro activity of tigecycline against multidrug-resistant Enterobacteriaceae isolates from skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibiotic activity of tigecycline against clinical pathogens by the micro dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. pfizermedical.com [pfizermedical.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. FDA Drug Safety Communication: FDA warns of increased risk of death with IV antibacterial Tygacil (tigecycline) and approves new Boxed Warning | FDA [fda.gov]
- 22. Frontiers | The tigecycline resistance mechanisms in Gram-negative bacilli [frontiersin.org]
- 23. news-medical.net [news-medical.net]
- 24. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacodynamics of Tigecycline against Phenotypically Diverse Staphylococcus aureus Isolates in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Tigecycline Hydrochloride in Studies of Intra-abdominal Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigecycline hydrochloride, the first clinically available antibiotic in the glycylcycline class, represents a significant tool in the management of complicated intra-abdominal infections (cIAIs).[1] Its broad spectrum of activity encompasses a wide range of Gram-positive, Gram-negative, and anaerobic bacteria, including multidrug-resistant (MDR) strains.[2][3] This document provides a comprehensive overview of the application of tigecycline in the study of intra-abdominal infections, summarizing key efficacy and safety data, and detailing experimental protocols for its investigation.
Tigecycline inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit, effectively blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[4] This mechanism of action allows it to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[4] Tigecycline is FDA-approved for the treatment of cIAIs caused by a variety of susceptible pathogens, including Citrobacter freundii, Enterobacter cloacae, Escherichia coli, Klebsiella oxytoca, Klebsiella pneumoniae, Enterococcus faecalis (vancomycin-susceptible isolates), Staphylococcus aureus (methicillin-susceptible and -resistant isolates), the Streptococcus anginosus group, and various Bacteroides species.[5][6][7]
Data Presentation
Clinical Efficacy of Tigecycline in Complicated Intra-Abdominal Infections
The efficacy of tigecycline in treating cIAIs has been demonstrated in numerous clinical trials and real-world observational studies. The following tables summarize the clinical cure rates of tigecycline in comparison to other broad-spectrum antibiotics.
| Table 1: Clinical Cure Rates in Phase 3 Clinical Trials of Tigecycline for cIAI | | :--- | :--- | :--- | | Study Population | Tigecycline | Comparator (Imipenem-Cilastatin) | | Microbiologically Evaluable (ME) | 86.1% (441/512)[8][9] | 86.2% (442/513)[8][9] | | Microbiological Modified Intent-to-Treat (mITT) | 80.2% (506/631)[8][9] | 81.5% (514/631)[8][9] | | ME Population (Another Phase 3 Trial) | 91.3% (242/265)[10] | 89.9% (232/258)[10] | | m-mITT Population (Another Phase 3 Trial) | 86.6% (279/322)[10] | 84.6% (270/319)[10] |
| Table 2: Clinical Success Rates in a Randomized Controlled Trial for Postoperative cIAIs | | :--- | :--- | :--- | | Timepoint | Tigecycline | Comparator (Meropenem) | | End-of-Therapy (EOT) Visit | 76.92% | 83.33% | | Upon Discharge Visit | 88.46%[11] | 76.67%[11] |
| Table 3: Clinical Response Rates in European Observational Studies | | :--- | :--- | | Patient Group | Clinical Response Rate with Tigecycline | | All Patients | 77.4% (567/733)[12] | | Monotherapy | 80.6% (329/408)[12] | | Nosocomial Infection | 75.2% (354/471)[12] | | APACHE II Score >15 | 75.8% (250/330)[12] |
Safety and Tolerability of Tigecycline
The most common adverse events associated with tigecycline are gastrointestinal in nature. The following table summarizes the incidence of common adverse events reported in clinical trials.
| Table 4: Incidence of Common Adverse Events in cIAI Clinical Trials | | :--- | :--- | :--- | | Adverse Event | Tigecycline | Comparator (Imipenem-Cilastatin) | | Nausea | 24.4%[8][9] | 19.0%[8][9] | | Vomiting | 19.2%[8][9] | 14.3%[8][9] | | Diarrhea | 13.8%[8][9] | 13.2%[8][9] |
In Vitro Activity of Tigecycline
Tigecycline demonstrates potent in vitro activity against a broad range of pathogens commonly isolated from intra-abdominal infections. The following table presents the Minimum Inhibitory Concentration (MIC) values for tigecycline against selected organisms.
| Table 5: In Vitro Activity of Tigecycline Against Key Pathogens | | :--- | :--- | :--- | | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | | Escherichia coli | 0.25[13] | 0.5[13] | | Klebsiella pneumoniae | 0.5 | 1 | | Staphylococcus aureus (MSSA & MRSA) | 0.12[14] | 0.25[14] | | Enterococcus faecalis (VRE) | 0.12 | 0.25 | | Bacteroides fragilis | - | ≤4 |
Experimental Protocols
Protocol 1: Clinical Trial Design for Tigecycline in Complicated Intra-Abdominal Infections
This protocol is a synthesized representation based on common elements of Phase 3 clinical trials for cIAIs.
1. Study Design:
2. Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
3. Treatment Arms:
-
Tigecycline Arm: 100 mg intravenous (IV) loading dose, followed by 50 mg IV every 12 hours.[15][16]
-
Comparator Arm (e.g., Imipenem/Cilastatin): 500 mg/500 mg IV every 6 hours (dose adjusted for renal function).[15][16]
-
Duration of Therapy: 5 to 14 days, guided by clinical response.[15][16]
4. Endpoints:
-
Primary Endpoint: Clinical response at the test-of-cure visit (12-42 days after the end of therapy).[16]
-
Cure: Resolution of signs and symptoms of the intra-abdominal infection.
-
Failure: Inadequate response to therapy, requiring additional antimicrobial treatment or surgical intervention.
-
-
Secondary Endpoints:
-
Microbiological response (eradication or presumed eradication of baseline pathogens).
-
Incidence and severity of adverse events.
-
Overall mortality.
-
5. Microbiological Assessment:
-
Intra-abdominal specimens are collected during the initial surgical procedure for culture and susceptibility testing.
-
Blood cultures are obtained if bacteremia is suspected.
-
Susceptibility testing is performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol 2: In Vitro Susceptibility Testing of Tigecycline by Broth Microdilution
This protocol is based on CLSI guidelines for tigecycline susceptibility testing.
1. Media Preparation:
-
Use cation-adjusted Mueller-Hinton Broth (MHB).
-
Crucially, the MHB must be freshly prepared (used within 12 hours of preparation) to ensure accurate results, as the age of the medium can affect tigecycline MICs. [10]
2. Inoculum Preparation:
-
Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microdilution tray.
3. Microdilution Plate Preparation:
-
Prepare serial two-fold dilutions of tigecycline in fresh MHB in a 96-well microtiter plate.
-
The final concentrations should typically range from 0.008 to 16 µg/mL.
4. Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
5. MIC Determination:
-
The MIC is the lowest concentration of tigecycline that completely inhibits visible growth of the organism.
-
Interpret the MIC results based on established breakpoints from regulatory bodies such as the FDA or EUCAST.[7][10]
Protocol 3: Murine Model of Polymicrobial Intra-abdominal Infection
This protocol describes an intraperitoneal injection model to induce sepsis.
1. Animal Model:
-
Male C57BL/6N mice (8 weeks old) are commonly used.[18]
2. Inoculum Preparation:
-
Collect fresh fecal pellets from healthy donor mice.
-
Prepare a fecal slurry by homogenizing the pellets in a sterile saline solution or thioglycollate broth.
-
The concentration of the slurry can be adjusted to control the severity of the infection.[18]
3. Induction of Peritonitis:
-
Inject a defined volume of the fecal slurry (e.g., 0.5 mL) intraperitoneally into the recipient mice.[18]
4. Monitoring and Evaluation:
-
Monitor the mice for clinical signs of sepsis, such as lethargy, piloerection, and hypothermia.
-
At predetermined time points, animals can be euthanized for the collection of peritoneal fluid and blood for bacterial culture and cytokine analysis.
-
The efficacy of tigecycline can be evaluated by administering the drug at various doses and time points post-infection and assessing survival rates and bacterial clearance.
Protocol 4: Determination of Tigecycline Concentration in Peritoneal Fluid by HPLC
This protocol outlines a method for quantifying tigecycline levels in biological fluids.
1. Sample Preparation:
-
Collect peritoneal fluid from animal models or ascites fluid from patients.
-
Centrifuge the fluid to remove cellular debris.
-
The supernatant can be stored at -80°C until analysis.
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 250 nm.
3. Standard Curve Preparation:
-
Prepare a series of standard solutions of tigecycline in a relevant matrix (e.g., saline or drug-free peritoneal fluid) at known concentrations.
-
Generate a standard curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared samples into the HPLC system.
-
Determine the concentration of tigecycline in the samples by comparing their peak areas to the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for tigecycline in cIAI studies.
Caption: Mechanism of action of tigecycline.
References
- 1. Tigecycline in the treatment of complicated intra-abdominal and complicated skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing animal models for polymicrobial diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. A review. Lessons from an animal model of intra-abdominal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A peritonitis model with low mortality and persisting intra-abdominal abscesses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparative Evaluation of Seven Tigecycline Susceptibility Testing Methods for Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of Tigecycline in Different Types of Peritoneal Dialysis Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. In Vitro Activity of Tigecycline against Gram-Positive and Gram-Negative Pathogens as Evaluated by Broth Microdilution and Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A multicenter trial of the efficacy and safety of tigecycline versus imipenem/cilastatin in patients with complicated intra-abdominal infections [Study ID Numbers: 3074A1-301-WW; ClinicalTrials.gov Identifier: NCT00081744] - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. idus.us.es [idus.us.es]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Tigecycline Hydrochloride in Community-Acquired Bacterial Pneumonia (CABP) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tigecycline hydrochloride in research focused on community-acquired bacterial pneumonia (CABP). This document includes detailed experimental protocols for in vitro and in vivo studies, a summary of relevant clinical and preclinical data, and visualizations of key pathways and workflows.
Introduction to Tigecycline
Tigecycline is a glycylcycline antibiotic, a derivative of minocycline, belonging to the tetracycline class.[1] It was designed to overcome common mechanisms of tetracycline resistance.[1][2] Tigecycline exhibits a broad spectrum of activity against a variety of gram-positive, gram-negative, and atypical bacteria that are common causative agents of CABP.[2][3][4][5]
Mechanism of Action
Tigecycline's primary mechanism of action is the inhibition of bacterial protein synthesis.[1] It binds to the 30S ribosomal subunit of the bacterial ribosome, specifically at the A-site.[1] This binding event prevents the association of aminoacyl-tRNA with the ribosome, thereby halting the elongation of polypeptide chains and ultimately inhibiting protein synthesis.[1] A key feature of tigecycline is its ability to evade the two major mechanisms of tetracycline resistance: ribosomal protection and efflux pumps.[1][2] Its bulky N,N-dimethylglycylamido moiety at the 9-position enhances its binding affinity to the ribosome and reduces its susceptibility to efflux.[1]
In Vitro Activity and Susceptibility Testing
Tigecycline has demonstrated potent in vitro activity against a wide range of pathogens implicated in CABP.
In Vitro Efficacy Data
The following tables summarize the minimum inhibitory concentration (MIC) data for tigecycline against common CABP pathogens.
Table 1: Tigecycline MIC Data for Streptococcus pneumoniae
| Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |
| Penicillin-Susceptible | ≤0.015 | 0.03 | >99 |
| Penicillin-Intermediate | ≤0.12 | ≤0.12 | 100 |
| Penicillin-Resistant | ≤0.12 | ≤0.12 | 100 |
Data compiled from multiple sources.[3][6]
Table 2: Tigecycline MIC Data for Haemophilus influenzae
| Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| β-lactamase-negative | 0.25 | 0.5 |
| β-lactamase-positive | 0.25 | 0.5 |
Data compiled from multiple sources.[3]
Table 3: Tigecycline MIC Breakpoints (µg/mL)
| Organism | FDA | EUCAST |
| Streptococcus pneumoniae | ≤0.25 (S) | ≤0.5 (S) |
| Haemophilus influenzae | - | ≤1 (S) |
| Enterobacteriaceae | ≤2 (S) | ≤1 (S) for E. coli, ≤2 (S) for Klebsiella spp. |
(S) = Susceptible. Data from FDA and EUCAST guidelines.[2][7]
Protocol: In Vitro Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Tigecycline Stock Solution:
-
Aseptically reconstitute lyophilized this compound powder with a suitable solvent (e.g., sterile water) to a stock concentration of 10 mg/mL.[8][9]
-
Further dilute the stock solution to the desired working concentrations using cation-adjusted Mueller-Hinton broth (CAMHB).
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism (S. pneumoniae or H. influenzae).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
3. Microdilution Plate Preparation and Inoculation:
-
Dispense 50 µL of the appropriate tigecycline dilution into each well of a 96-well microtiter plate, creating a two-fold serial dilution of the antibiotic.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Incubation:
-
Incubate the plates at 35°C ± 2°C for 20-24 hours in ambient air for H. influenzae. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.
5. Determination of MIC:
-
The MIC is the lowest concentration of tigecycline that completely inhibits visible growth of the organism.
In Vivo Efficacy in Animal Models of CABP
Murine models are frequently used to evaluate the in vivo efficacy of antimicrobial agents against pathogens that cause pneumonia.
Protocol: Murine Model of Streptococcus pneumoniae Pneumonia
1. Animal Model:
-
Use 6-8 week old female BALB/c or C57BL/6 mice.
-
House the animals in a specific pathogen-free facility.
2. Bacterial Culture:
-
Culture S. pneumoniae (e.g., serotype 4 strain TIGR4) on blood agar plates overnight at 37°C in 5% CO₂.
-
Inoculate a single colony into Todd-Hewitt broth supplemented with 0.5% yeast extract and grow to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU in 50 µL).
3. Intranasal Infection:
-
Lightly anesthetize the mice using isoflurane.
-
While holding the mouse in a supine position, instill 50 µL of the bacterial suspension into the nares (25 µL per nostril).
4. Tigecycline Administration:
-
Prepare this compound for injection by reconstituting with 0.9% sodium chloride.
-
At a predetermined time post-infection (e.g., 2 or 4 hours), administer tigecycline intravenously or subcutaneously at the desired dosage. A typical clinical dosage regimen is an initial 100 mg dose followed by 50 mg every 12 hours.[2]
5. Assessment of Efficacy:
-
At 24 or 48 hours post-infection, euthanize the mice.
-
Aseptically collect lungs and spleen for bacterial burden determination.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on blood agar to enumerate bacterial colonies (CFU/g of tissue).
-
Bronchoalveolar lavage (BAL) fluid can also be collected to assess inflammatory cell influx and cytokine levels.
Clinical Efficacy and Safety in CABP
Multiple clinical trials have evaluated the efficacy and safety of tigecycline for the treatment of hospitalized patients with CABP.
Summary of Clinical Trial Data
The following table summarizes the results from two key Phase III clinical trials comparing tigecycline to levofloxacin in hospitalized patients with CABP.
Table 4: Clinical Cure Rates in Phase III CABP Trials (Tigecycline vs. Levofloxacin)
| Patient Population | Tigecycline Cure Rate (%) | Levofloxacin Cure Rate (%) |
| Clinically Evaluable (CE) - Trial 1 | 90.6 | 87.2 |
| Clinical Modified Intent-to-Treat (c-mITT) - Trial 1 | 78.0 | 77.8 |
| Clinically Evaluable (CE) - Trial 2 | 88.9 | 85.3 |
| Clinical Modified Intent-to-Treat (c-mITT) - Trial 2 | 83.7 | 81.5 |
Data from combined results of two Phase III studies.[2][3] In these studies, tigecycline was found to be non-inferior to levofloxacin.[2][10]
Safety and Tolerability
In clinical trials for CABP, tigecycline was generally well-tolerated.[2] The most commonly reported adverse events were gastrointestinal in nature, primarily nausea and vomiting.[3]
Conclusion
This compound is a potent antibiotic with a broad spectrum of activity against key pathogens responsible for community-acquired bacterial pneumonia. Its efficacy has been demonstrated in both in vitro and in vivo models, as well as in clinical trials. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the utility of tigecycline in the context of CABP.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. tandfonline.com [tandfonline.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. EUCAST: Tigecycline rationale and guidance documents [eucast.org]
- 5. A Murine Model for Enhancement of Streptococcus pneumoniae Pathogenicity upon Viral Infection and Advanced Age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uab.edu [uab.edu]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. globalrph.com [globalrph.com]
- 10. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]
Application Notes and Protocols: Investigating Tigecycline Hydrochloride in Combination with Other Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Tigecycline, a glycylcycline antibiotic, possesses a broad spectrum of activity against a variety of multidrug-resistant (MDR) bacteria. However, the emergence of resistance and the desire to enhance its efficacy have led to investigations into combination therapies. The synergistic use of tigecycline with other antimicrobials can offer several advantages, including enhanced bactericidal activity, suppression of resistance development, and dose reduction, thereby minimizing potential toxicity.
These application notes provide a comprehensive overview of methodologies to investigate the synergistic potential of tigecycline hydrochloride in combination with other antimicrobials, both in vitro and in vivo. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of experimental workflows and mechanisms of action.
Data Presentation: Summary of Synergistic Combinations
The following tables summarize quantitative data from various studies on the synergistic activity of tigecycline in combination with other antimicrobials against different bacterial species. Synergy is often quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 typically indicates synergy.
Table 1: In Vitro Synergy of Tigecycline Combinations against Gram-Negative Bacteria
| Combination Antimicrobial | Bacterial Species | Synergy Rate (%) | FICI Range for Synergy | Reference |
| Colistin (Polymyxin E) | Acinetobacter baumannii | 24.3 | ≤ 0.5 | [1] |
| Sulbactam | Acinetobacter baumannii | 64.3 | ≤ 0.5 | [1] |
| Amikacin | Enterobacter spp., Klebsiella pneumoniae, Proteus spp., Stenotrophomonas maltophilia | 40-100 | Not Specified | [2][3] |
| Colistin | Klebsiella pneumoniae | Not Specified | ≤ 0.5 | [2][3] |
| Ciprofloxacin | Vibrio vulnificus | Synergism observed | Not Specified | [4] |
| Ceftazidime/avibactam | Enterobacter cloacae | 75 | Not Specified | [5] |
| Imipenem | Enterobacter cloacae | 75 | Not Specified | [5] |
| Polymyxin B | Enterobacter cloacae | 68.75 | Not Specified | [5] |
| Aminoglycosides | Carbapenem-resistant Klebsiella pneumoniae | Synergistic or partial synergistic | Not Specified | [6][7] |
Table 2: In Vitro Synergy of Tigecycline Combinations against Gram-Positive Bacteria
| Combination Antimicrobial | Bacterial Species | Synergy Rate (%) | FICI Range for Synergy | Reference |
| Rifampicin | Enterococcus spp., Streptococcus pneumoniae | 64-100 | Not Specified | [2][3] |
| Daptomycin | Enterococcus faecium | Not Specified | Not Specified | [8] |
| Rifampicin | Methicillin-resistant Staphylococcus aureus (MRSA) | Synergism observed | Not Specified | [8] |
| Gentamicin | Staphylococcus aureus | Enhanced activity | Not Specified | [3] |
Table 3: In Vivo Efficacy of Tigecycline Combination Therapy
| Combination Antimicrobial | Infection Model | Pathogen | Outcome | Reference |
| Gentamicin | Experimental pneumonia | Pseudomonas aeruginosa | Beneficial activity | [2][3] |
| Colistin | Bacteremia and osteomyelitis | Klebsiella pneumoniae, Pseudomonas aeruginosa | Beneficial activity | [2][3] |
| Rifampin | Rat foreign-body infection | Methicillin-resistant Staphylococcus aureus (MRSA) | Improved efficacy, prevented rifampin resistance | [9] |
| Ciprofloxacin | Murine sepsis model | Vibrio vulnificus | Significantly higher survival rate compared to standard therapy | [4] |
| Colistin | Galleria mellonella model | Carbapenem-resistant Enterobacteriaceae | Superior to monotherapy | [10][11] |
| Aminoglycosides | Rat tissue-cage infection | Carbapenem-resistant Klebsiella pneumoniae | Better therapeutic effectiveness than monotherapy | [6][7] |
Experimental Protocols
In Vitro Synergy Testing
1. Checkerboard Assay Protocol
The checkerboard assay is a common method to assess the in vitro interaction between two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) to classify the interaction as synergistic, additive, indifferent, or antagonistic.
Materials:
-
96-well microtiter plates
-
Bacterial isolates
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
This compound stock solution
-
Stock solution of the second antimicrobial agent
-
Sterile saline or PBS
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial isolate on an appropriate agar plate overnight at 35-37°C.
-
Select several colonies and suspend them in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Antibiotic Dilution:
-
Prepare serial twofold dilutions of tigecycline and the second antimicrobial agent in the microtiter plate.
-
Along the x-axis (columns), add decreasing concentrations of tigecycline.
-
Along the y-axis (rows), add decreasing concentrations of the second antimicrobial.
-
The final volume in each well containing the combination of drugs should be 100 µL (50 µL of each drug dilution).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (bacteria and broth only) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.[13]
-
-
Reading the Results:
-
Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
FICI Calculation:
-
Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[12]
-
-
2. Time-Kill Curve Assay Protocol
Time-kill assays provide information on the rate of bacterial killing by antimicrobial agents alone and in combination over time.
Objective: To assess the bactericidal activity of tigecycline in combination with another antimicrobial and to confirm synergistic interactions observed in checkerboard assays.
Materials:
-
Bacterial isolates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound and the second antimicrobial agent
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline or PBS
-
Agar plates for colony counting
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in broth to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes or flasks containing the following:
-
Growth control (no antibiotic)
-
Tigecycline alone (at a clinically relevant concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Second antimicrobial alone (at a clinically relevant concentration)
-
Tigecycline in combination with the second antimicrobial (at the same concentrations as the individual agents)
-
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.[14]
-
-
Bacterial Viability Determination:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of each dilution onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.[9]
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
In Vivo Efficacy Testing
1. Murine Thigh Infection Model Protocol
This model is a standardized method to evaluate the in vivo efficacy of antimicrobial agents in a localized soft tissue infection.
Objective: To determine the in vivo efficacy of tigecycline combination therapy by measuring the reduction in bacterial burden in the thighs of infected mice.
Materials:
-
Female ICR or BALB/c mice (6-8 weeks old)
-
Cyclophosphamide (for inducing neutropenia)
-
Bacterial isolate
-
Sterile saline or PBS
-
This compound and the second antimicrobial agent
-
Anesthetic (e.g., isoflurane)
-
Tissue homogenizer
-
Agar plates for colony counting
Procedure:
-
Induction of Neutropenia (Optional but common):
-
Infection:
-
Prepare a bacterial suspension in sterile saline to a concentration of approximately 1-2 x 10⁷ CFU/mL.
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into each posterior thigh muscle.[15]
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer tigecycline and the second antimicrobial agent alone and in combination via a clinically relevant route (e.g., subcutaneous or intraperitoneal injection).
-
Include a control group receiving a placebo (e.g., sterile saline).
-
Administer treatments at appropriate dosing intervals for a specified duration (e.g., 24 hours).
-
-
Assessment of Bacterial Burden:
-
At the end of the treatment period (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the thigh muscles and homogenize them in a known volume of sterile saline.
-
Perform serial dilutions of the tissue homogenates and plate them on appropriate agar to determine the number of CFU per gram of tissue.
-
-
Data Analysis:
-
Calculate the mean log₁₀ CFU/g of thigh tissue for each treatment group.
-
Compare the bacterial burden in the combination therapy group to the monotherapy and control groups to determine if the combination results in a statistically significant reduction in bacterial load.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Experimental Workflows
References
- 1. 4.4. Thigh Infection Mouse Model [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 4. Colistin Combined With Tigecycline: A Promising Alternative Strategy to Combat Escherichia coli Harboring blaNDM–5 and mcr-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. Antibiotic Kill Curve [sigmaaldrich.com]
- 7. Experimental protocol. [bio-protocol.org]
- 8. scispace.com [scispace.com]
- 9. In Vitro and In Vivo Activities of Tigecycline-Colistin Combination Therapies against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse thigh infection model. [bio-protocol.org]
- 11. Bactericidal Activity of Multiple Combinations of Tigecycline and Colistin against NDM-1-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Three Dimensional Checkerboard Synergy Analysis of Colistin, Meropenem, Tigecycline against Multidrug-Resistant Clinical Klebsiella pneumonia Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of colistin-tigecycline combination on colistin-resistant and carbapenem-resistant Klebsiella pneumoniae and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Synergistic Effect of Tigecycline Hydrochloride with Aminoglycosides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a significant challenge in clinical practice. Combination therapy, leveraging synergistic interactions between antimicrobial agents, is a crucial strategy to combat these resilient pathogens. Tigecycline, a glycylcycline antibiotic, demonstrates broad-spectrum activity but is primarily bacteriostatic. Aminoglycosides, such as amikacin and gentamicin, are bactericidal antibiotics that inhibit protein synthesis. This document outlines the synergistic potential of combining tigecycline hydrochloride with aminoglycosides against various MDR Gram-negative bacteria, providing detailed protocols for in vitro synergy testing and summarizing key quantitative findings.
The combination of tigecycline with an aminoglycoside has been shown to exert synergistic or additive effects against challenging pathogens like carbapenem-resistant Klebsiella pneumoniae (CR-KP) and Acinetobacter baumannii.[1][2][3][4][5] This synergistic activity can lead to enhanced bacterial killing, reduced emergence of resistance, and potentially lower required therapeutic doses, thereby minimizing toxicity.[2][4][6][7]
Quantitative Data Summary
The synergistic interaction between tigecycline and aminoglycosides is quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.[1][8] The interpretation of the FICI value is standardized:
The following tables summarize the findings from various in vitro studies on the synergistic effects of tigecycline in combination with amikacin and gentamicin against different bacterial species.
Table 1: Synergistic Activity of Tigecycline and Amikacin against Carbapenem-Resistant Klebsiella pneumoniae (CR-KP)
| Bacterial Strain(s) | Number of Isolates | Synergy (FICI ≤ 0.5) | Additive/Indifference (0.5 < FICI ≤ 4.0) | Antagonism (FICI > 4.0) | Reference(s) |
| CR-KP | 49 | 8.2% | 75.5% | 0% | [1] |
| CR-KP | 20 | 35% | 65% (Partial Synergy) | 0% | [3] |
| KPC-producing K. pneumoniae | Not specified | Observed | Not specified | Not specified | [11] |
Table 2: Synergistic Activity of Tigecycline and Gentamicin against Carbapenem-Resistant Klebsiella pneumoniae (CR-KP)
| Bacterial Strain(s) | Number of Isolates | Synergy (FICI ≤ 0.5) | Additive/Indifference (0.5 < FICI ≤ 4.0) | Antagonism (FICI > 4.0) | Reference(s) |
| CR-KP | 49 | 8.2% | 69.4% | 0% | [1] |
| CR-KP | 20 | 35% | 65% (Partial Synergy) | 0% | [3] |
Table 3: Synergistic Activity of Tigecycline and Aminoglycosides against other Pathogens
| Bacterial Strain(s) | Aminoglycoside | Number of Isolates | Synergy (FICI ≤ 0.5) | Additive/Indifference (0.5 < FICI ≤ 4.0) | Antagonism (FICI > 4.0) | Reference(s) |
| Brucella melitensis | Gentamicin | 16 | 18.9% | Not specified | Not observed | [12] |
| Enterobacter cloacae | Gentamicin | 80 | 43.75% | Not specified | Not observed | [13] |
| Multidrug-resistant A. baumannii | Amikacin | 1 | Observed in time-kill | Not applicable | Not observed | [5] |
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common method to assess the in vitro synergy of two antimicrobial agents.[14]
a. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and aminoglycoside (e.g., amikacin, gentamicin) stock solutions
-
Bacterial suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Incubator (35-37°C)
-
Microplate reader (optional)
b. Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of tigecycline and the aminoglycoside in CAMHB. The concentration range should typically span from 1/32 to 4 times the Minimum Inhibitory Concentration (MIC) of each drug.[8]
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the highest concentration of tigecycline to the first row and perform serial dilutions down the columns.
-
Add 50 µL of the highest concentration of the aminoglycoside to the first column and perform serial dilutions across the rows. This creates a matrix of antibiotic combinations.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.[14]
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.[1]
-
-
Reading Results:
-
Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by using a microplate reader. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
-
FICI Calculation:
-
Calculate the FICI for each well showing no growth using the formula mentioned above. The lowest FICI value is reported as the FICI for the combination.
-
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.[15]
a. Materials:
-
Culture tubes or flasks
-
CAMHB
-
This compound and aminoglycoside stock solutions
-
Bacterial suspension standardized to 0.5 McFarland
-
Shaking incubator (35-37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
b. Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension and dilute it in CAMHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Test Conditions:
-
Prepare tubes with the following conditions:
-
Growth control (no antibiotic)
-
Tigecycline alone (at a clinically relevant concentration, e.g., 1x MIC)
-
Aminoglycoside alone (at a clinically relevant concentration, e.g., 1x MIC)
-
Tigecycline and aminoglycoside in combination (at the same concentrations as above)
-
-
-
Incubation and Sampling:
-
Incubate the tubes in a shaking incubator at 35-37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[6]
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[6]
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Visualizations
Proposed Mechanism of Synergy
The synergistic effect of tigecycline and aminoglycosides is thought to arise from a multi-faceted interaction at the ribosomal level and through effects on bacterial physiology. Tigecycline, by binding to the 30S ribosomal subunit, can induce conformational changes that may enhance the binding or uptake of aminoglycosides. Furthermore, the adaptive responses of bacteria to tigecycline, such as the upregulation of oxidative phosphorylation, may increase the uptake of aminoglycosides, which is an energy-dependent process.[6][7] Concurrently, tigecycline may inhibit bacterial adaptive responses to aminoglycosides, such as the heat shock response.[6][7]
Caption: Proposed mechanism of synergy between tigecycline and aminoglycosides.
Experimental Workflow for Synergy Testing
The following diagram illustrates the general workflow for assessing the synergistic effect of tigecycline and aminoglycosides in vitro.
Caption: General workflow for in vitro synergy testing of antimicrobial agents.
References
- 1. The Synergistic Activity and Optimizing Doses of Tigecycline in Combination with Aminoglycosides against Clinical Carbapenem-Resistant Klebsiella pneumoniae Isolates [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro and in vivo synergistic effects of tigecycline combined with aminoglycosides on carbapenem-resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Tigecycline against Multidrug-Resistant Acinetobacter baumannii and Selection of Tigecycline-Amikacin Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Proteomics Study of the Synergistic Killing of Tigecycline in Combination With Aminoglycosides Against Carbapenem-Resistant Klebsiella pneumoniae [frontiersin.org]
- 7. Proteomics Study of the Synergistic Killing of Tigecycline in Combination With Aminoglycosides Against Carbapenem-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Activity of Different Antibacterial Agents in Combination with Each Other against Multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Tigecycline-Amikacin Combination Effectively Suppresses the Selection of Resistance in Clinical Isolates of KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining in vitro synergistic activities of tigecycline with several other antibiotics against Brucella melitensis using checkerboard and time-kill assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro evaluation of tigecycline synergy testing with nine antimicrobial agents against Enterobacter cloacae clinical strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tigecycline Hydrochloride Solubility Issues for Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges associated with Tigecycline hydrochloride in a research setting.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dissolution in aqueous buffer | Low solubility of this compound in neutral aqueous solutions. | 1. Ensure the buffer pH is slightly acidic (around pH 4.5-5.5) if compatible with your experimental design. 2. Consider preparing a high-concentration stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is minimal (<0.1%) to avoid off-target effects. 3. Gently warm the solution to 37°C to aid dissolution, but be mindful of potential degradation with prolonged heating. |
| Solution turns yellow/orange and then darkens over time | Tigecycline is susceptible to oxidation and degradation, especially when exposed to light and air. | 1. Prepare solutions fresh before each experiment. 2. Protect the solution from light by using amber vials or wrapping the container in aluminum foil. 3. Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to minimize dissolved oxygen. 4. For longer-term storage of stock solutions, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results | Degradation of this compound in solution leading to a lower effective concentration. | 1. Always use freshly prepared solutions. Aqueous solutions are not recommended for storage for more than a day.[1] 2. If using a stock solution in DMSO, ensure the DMSO is anhydrous as moisture can reduce solubility and promote degradation.[2] 3. Consider adding stabilizing agents like ascorbic acid (3 mg/mL) and pyruvate (60 mg/mL) to your saline-based solutions for enhanced stability, especially for in vivo studies.[3] |
| Difficulty dissolving the powder | The crystalline form of this compound can affect its dissolution rate. | 1. Use gentle agitation, such as swirling or brief vortexing, to aid dissolution.[4] 2. Sonication can be used cautiously to break up aggregates, but avoid excessive heating. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: For in vitro studies, Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound.[1][2][5][6] It is soluble in DMSO at concentrations up to 100 mg/mL.[2] For final experimental concentrations, the DMSO stock should be diluted in the appropriate cell culture medium or buffer, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤0.1%).
Q2: Can I dissolve this compound directly in water or PBS?
A2: While this compound is soluble in aqueous solutions, its stability is a significant concern.[1] It is soluble in Phosphate-Buffered Saline (PBS, pH 7.2) at approximately 10 mg/mL.[1] However, aqueous solutions are prone to degradation and it is recommended to use them on the same day they are prepared.[1] For clinical reconstitution, 0.9% Sodium Chloride Injection or 5% Dextrose Injection are used.[4][7]
Q3: How should I store this compound powder and its stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability.[1] Stock solutions prepared in DMSO can be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[6] Aqueous solutions should be prepared fresh and used immediately.[1]
Q4: My this compound solution has changed color. Can I still use it?
A4: A freshly prepared solution of this compound should be a clear yellow to orange color.[4] If the solution becomes dark, cloudy, or changes to a greenish or black color, it is an indication of degradation, and the solution should be discarded to ensure the reliability of your experimental results.
Q5: What are the main degradation pathways for this compound?
A5: The primary degradation pathways for Tigecycline are oxidation and epimerization. The molecule is sensitive to light, oxygen, and pH. Oxidation is more prevalent at neutral to alkaline pH, while epimerization can occur under acidic conditions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL to 100 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [1] |
| Water | Soluble, but stability is a concern | [8] |
| 0.9% Sodium Chloride | Used for clinical reconstitution at 10 mg/mL | [4][7] |
| 5% Dextrose | Used for clinical reconstitution at 10 mg/mL | [4][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Gently vortex the tube until the powder is completely dissolved. The solution should be clear and yellow to orange in color.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize light exposure and freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Mandatory Visualization
Caption: Workflow for the preparation and use of this compound stock solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalrph.com [globalrph.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. EP2220033B1 - Crystalline forms of this compound - Google Patents [patents.google.com]
Troubleshooting inconsistent Tigecycline hydrochloride MIC results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results with Tigecycline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why are my Tigecycline MIC results showing significant variability, often higher than expected?
Inconsistent and elevated Tigecycline MIC values are frequently linked to the degradation of the antibiotic due to oxidation. Several factors in the experimental setup can contribute to this issue.
One of the most critical factors is the age of the Mueller-Hinton Broth (MHB) used for testing. Aged MHB contains higher levels of dissolved oxygen, which can oxidize Tigecycline, reducing its antimicrobial activity and leading to falsely elevated MICs.[1] Studies have shown that Tigecycline is significantly more active (2 to 3 dilutions lower MICs) when tested in freshly prepared MHB (<12 hours old) compared to aged media.[1]
Additionally, the stability of the reconstituted Tigecycline stock solution is a crucial factor. The drug is sensitive to light and temperature, and its potency can decrease over time if not stored correctly.[2][3]
Q2: What is the recommended procedure for preparing Mueller-Hinton Broth for Tigecycline MIC testing?
To ensure accurate and reproducible Tigecycline MIC results, it is imperative to use freshly prepared Mueller-Hinton Broth. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend this practice.[4]
Experimental Protocol: Preparation of Fresh Mueller-Hinton Broth
-
Prepare Mueller-Hinton Broth according to the manufacturer's instructions.
-
Sterilize the medium by autoclaving.
-
Allow the broth to cool to room temperature.
-
Crucially, use the broth for MIC testing within 12 hours of preparation.[1]
Alternatively, to standardize the testing method, especially when using pre-prepared or aged media, the supplementation of the broth with a biocatalytic oxygen-reducing agent like Oxyrase can be employed.[1][4] The addition of Oxyrase has been shown to prevent the accumulation of oxidized Tigecycline byproducts.[1]
Q3: My Tigecycline MIC results differ significantly between testing methods (e.g., Broth Microdilution vs. Etest). Why is this happening?
Substantial variation in Tigecycline MICs has been documented when comparing different susceptibility testing methods, particularly for Gram-negative bacilli like Acinetobacter baumannii.[5][6][7] The Etest method has been reported to yield significantly elevated MICs for A. baumannii when compared to the reference broth microdilution (BMD) method.[5][6] This discrepancy may be due to factors such as high manganese concentrations in some Mueller-Hinton agar plates used for Etest.[6] Automated systems like Vitek-2 have also shown some discordance with BMD for certain pathogens.[6][8]
For reliable and comparable results, broth microdilution is generally considered the reference method for Tigecycline susceptibility testing.[8][9] If using other methods, it is essential to be aware of their potential for variability and to confirm unexpected results with a reference method.
Q4: How should I prepare and store my this compound stock solutions to maintain their stability?
Tigecycline is relatively unstable in solution.[2][3] To minimize degradation and ensure consistent potency in your MIC assays, follow these guidelines:
-
Reconstitution: Reconstitute this compound in sterile distilled water or saline.
-
Storage Temperature: For short-term storage (up to 5 hours), solutions can be kept at 2-6°C.[4] For longer-term storage, freezing at -70°C is recommended, which can maintain stability for up to 43 days.[4]
-
Light Protection: Protect the solutions from light, as Tigecycline is light-sensitive.[2][3]
-
Stabilizers: The addition of antioxidants can enhance stability. A novel formulation containing ascorbic acid (3 mg/mL) and pyruvate (60 mg/mL) in saline (pH 7.0) has been shown to keep Tigecycline intact for at least 7 days when protected from light.[3] The addition of 5.0–8.0% Oxyrase to the stock solution can also increase its stability at 2-6°C to 16 days.[4]
Data Summary Tables
Table 1: Impact of Mueller-Hinton Broth (MHB) Age on Tigecycline MICs for Quality Control Strains
| Medium Condition | MIC Range (µg/mL) |
| Fresh MHB (<12 hours old) | 0.03 - 0.25[1] |
| Aged MHB | 0.12 - 0.5[1] |
| Aged MHB + Oxyrase | 0.03 - 0.25[1] |
| Anaerobically Stored Aged MHB | 0.03 - 0.12[1] |
Table 2: Comparison of Tigecycline Nonsusceptibility Rates in A. baumannii by Different Testing Methods
| Testing Method | Odds Ratio of Nonsusceptibility (vs. BMD) |
| Etest | 10.3[5][7] |
| MicroScan | 12.4[5][7] |
| Vitek-2 | 9.4[5][7] |
Nonsusceptibility was categorized as a tigecycline MIC of ≥4 μg/ml.
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting workflow and the factors affecting Tigecycline stability.
Caption: Troubleshooting workflow for inconsistent Tigecycline MICs.
Caption: Factors influencing the stability of this compound.
References
- 1. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of tigecycline solutions during susceptibility testing of microorganisms by broth microdilution method - Kosilova - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
- 5. journals.asm.org [journals.asm.org]
- 6. Major Variation in MICs of Tigecycline in Gram-Negative Bacilli as a Function of Testing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Bad bug, no test: Tigecycline susceptibility testing challenges and way forward - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Acquired Resistance to Tigecycline Hydrochloride In Vitro
Welcome to the technical support center for researchers investigating acquired resistance to Tigecycline hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms of tigecycline resistance.
FAQ 1: What are the primary mechanisms of acquired resistance to tigecycline observed in vitro?
Acquired resistance to tigecycline in vitro is primarily mediated by three main mechanisms:
-
Efflux Pump Overexpression: This is the most common mechanism, where bacteria actively pump tigecycline out of the cell, preventing it from reaching its ribosomal target. Key efflux pumps involved are AcrAB-TolC in Enterobacterales and AdeABC in Acinetobacter baumannii.[1][2][3]
-
Ribosomal Protection: This involves the production of proteins that protect the ribosome from the action of tigecycline, thereby allowing protein synthesis to continue even in the presence of the drug. The tet(M) gene is a notable example of this mechanism.[1][2]
-
Enzymatic Inactivation: Certain enzymes can chemically modify and inactivate tigecycline. The tet(X) gene and its variants encode for such enzymes.[1][2][4]
-
Target Site Mutations: Mutations in the ribosomal protein S10, encoded by the rpsJ gene, can alter the binding site of tigecycline, reducing its efficacy.[1][5]
FAQ 2: How can I determine the Minimum Inhibitory Concentration (MIC) of tigecycline for my bacterial isolates?
The recommended method for determining the MIC of tigecycline is broth microdilution.[6] It is crucial to use freshly prepared media (not more than 12 hours old) for this assay, as the potency of tigecycline can decrease over time in solution.[6]
FAQ 3: My tigecycline susceptibility results are inconsistent across different testing methods. Why is this happening?
Discrepancies in tigecycline susceptibility results between different methods (e.g., disk diffusion, Etest, automated systems) are a known issue.[7][8] Broth microdilution is considered the reference method for tigecycline susceptibility testing.[6] Factors such as the type of media used and the age of the media can significantly impact the results.[6][9]
FAQ 4: What is tigecycline heteroresistance?
Tigecycline heteroresistance is a phenomenon where a subpopulation of bacterial cells exhibits a higher level of resistance to tigecycline than the main population.[1][2] This can lead to treatment failure as the resistant subpopulation can be selected for during therapy.[10]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Troubleshooting Guide 1: Investigating Efflux Pump-Mediated Resistance
Problem: I suspect efflux pump overexpression is contributing to tigecycline resistance in my isolates, but my experimental results are inconclusive.
| Possible Cause | Suggested Solution |
| Inappropriate Efflux Pump Inhibitor (EPI) Used | The choice of EPI is critical and can be species-specific. For Acinetobacter baumannii, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and Phenylalanine-arginine β-naphthylamide (PAβN) are commonly used.[3][11] For Klebsiella pneumoniae, NMP (1-(1-naphthylmethyl)-piperazine) has been shown to be effective.[12] Ensure you are using an appropriate EPI for your bacterial species of interest. |
| Suboptimal EPI Concentration | The concentration of the EPI is crucial. A concentration that is too low may not effectively inhibit the efflux pumps, while a concentration that is too high may be toxic to the bacteria. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your isolates. |
| Incorrect Interpretation of MIC Fold-Change | A significant decrease in the MIC of tigecycline in the presence of an EPI is indicative of efflux pump activity. A minimum four-fold reduction in MIC is generally considered significant.[3][11] |
| Efflux Pump Gene Expression Levels Not Correlating with Resistance | Overexpression of efflux pump genes is often linked to mutations in their regulatory genes (e.g., ramR, acrR, marR).[4][13] Sequence the regulatory genes of your resistant isolates to identify potential mutations that could be responsible for the upregulation of efflux pumps. |
Troubleshooting Guide 2: Analyzing Ribosomal Protection and Target Site Mutations
Problem: I am unable to amplify the tet(M) or rpsJ genes from my tigecycline-resistant isolates.
| Possible Cause | Suggested Solution |
| Poor DNA Quality | Ensure that the genomic DNA extracted from your isolates is of high purity and integrity. Use a standardized DNA extraction protocol and quantify the DNA using spectrophotometry. |
| Primer Design Issues | The primers used for PCR may not be optimal. Verify the primer sequences and their binding sites. Design new primers if necessary, ensuring they are specific to the target genes. |
| PCR Conditions Not Optimized | The annealing temperature and extension time for your PCR protocol may need optimization. Perform a gradient PCR to determine the optimal annealing temperature for your primers. |
Problem: I have identified a mutation in the rpsJ gene, but the level of tigecycline resistance is lower than expected.
| Possible Cause | Solution |
| Multiple Resistance Mechanisms | Tigecycline resistance can be multifactorial. It is possible that other mechanisms, such as efflux pump overexpression, are also contributing to the resistance phenotype. Investigate other potential resistance mechanisms in your isolates. |
| Specific rpsJ Mutation | Not all mutations in the rpsJ gene confer high-level resistance to tigecycline. The specific amino acid substitution and its location within the protein are important. Compare your identified mutation to previously reported resistance-conferring mutations.[14] |
Section 3: Quantitative Data Summary
The following tables summarize quantitative data related to tigecycline resistance mechanisms.
Table 1: Impact of Efflux Pump Inhibitors on Tigecycline MIC in Acinetobacter baumannii
| Isolate Type | Tigecycline MIC (μg/mL) | Tigecycline MIC with PAβN (μg/mL) | Fold Reduction in MIC | Reference |
| Tigecycline-Nonsusceptible | >8 | 2 | ≥4 | [3] |
| Tigecycline-Susceptible (in vitro mutant) | 24 | 6 | 4 | [3] |
Table 2: Expression of Efflux Pump Genes in Tigecycline-Resistant Isolates
| Bacterial Species | Gene | Fold-Increase in Expression (Resistant vs. Susceptible) | Reference |
| Acinetobacter baumannii | adeB | 40-54 | [3] |
| Acinetobacter baumannii | adeB | 25 | [3] |
| Klebsiella pneumoniae | acrB | Statistically significant association with tigecycline MICs | [12] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate tigecycline resistance.
Protocol 1: Broth Microdilution for Tigecycline MIC Determination
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound powder
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of tigecycline in sterile distilled water.
-
On the day of the experiment, prepare fresh serial twofold dilutions of tigecycline in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of tigecycline that completely inhibits visible bacterial growth.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based real-time PCR master mix
-
Gene-specific primers for the target efflux pump gene and a housekeeping gene
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from bacterial cultures grown to the mid-logarithmic phase using a commercial RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Set up the real-time PCR reaction with the cDNA template, gene-specific primers, and real-time PCR master mix.
-
Use a housekeeping gene (e.g., rpsL) as an internal control for normalization.
-
The thermal cycling conditions will depend on the real-time PCR instrument and master mix used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15]
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method.[16]
Protocol 3: Whole-Genome Sequencing (WGS) for Identification of Resistance Determinants
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the bacterial isolates.
-
Library Preparation: Prepare a sequencing library from the extracted genomic DNA according to the manufacturer's protocol for the sequencing platform to be used (e.g., Illumina).
-
Sequencing: Perform whole-genome sequencing of the prepared libraries.
-
Bioinformatic Analysis:
-
Assemble the sequencing reads to generate a draft genome sequence.
-
Annotate the genome to identify coding sequences.
-
Compare the genomes of resistant and susceptible isolates to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in genes known to be involved in tigecycline resistance (e.g., ramR, acrR, rpsJ).
-
Use bioinformatics tools to search for the presence of known resistance genes (e.g., tet(X), tet(M)).
-
Section 5: Visualizations
This section provides diagrams to illustrate key concepts related to tigecycline resistance.
Caption: Overview of the main mechanisms of acquired tigecycline resistance.
Caption: Experimental workflow for investigating efflux pump-mediated tigecycline resistance.
Caption: Simplified regulatory pathway of the AcrAB-TolC efflux pump in Enterobacterales.
References
- 1. Frontiers | Molecular mechanisms of tigecycline-resistance among Enterobacterales [frontiersin.org]
- 2. Molecular mechanisms of tigecycline-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Genomic characterization of tigecycline-resistant Escherichia coli and Klebsiella pneumoniae isolates from hospital sewage [frontiersin.org]
- 5. Mechanisms of tigecycline resistance in Gram-negative bacteria: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. pulmonology.co.za [pulmonology.co.za]
- 10. journals.asm.org [journals.asm.org]
- 11. Role of efflux pumps in reduced susceptibility to tigecycline in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tigecycline Susceptibility and the Role of Efflux Pumps in Tigecycline Resistance in KPC-Producing Klebsiella pneumoniae | PLOS One [journals.plos.org]
- 13. In vitro activity of tigecycline and resistance mechanisms due to efflux pump production in Gram negative isolates, in Portugal [repositorio.insa.pt]
- 14. Frontiers | The tigecycline resistance mechanisms in Gram-negative bacilli [frontiersin.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Characterization of Tigecycline Resistance Among Tigecycline Non-susceptible Klebsiella pneumoniae Isolates From Humans, Food-Producing Animals, and in vitro Selection Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tigecycline Resistance with Efflux Pump Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing efflux pump inhibitors (EPIs) to counteract tigecycline resistance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which efflux pumps confer resistance to tigecycline?
A1: Efflux pumps are transmembrane proteins that actively transport antibiotics, including tigecycline, out of the bacterial cell. This reduces the intracellular concentration of the drug, preventing it from reaching its target, the ribosome.[1][2] Resistance-Nodulation-Division (RND)-type efflux pumps, such as the AcrAB-TolC system in Escherichia coli and Klebsiella pneumoniae, and the AdeABC system in Acinetobacter baumannii, are major contributors to tigecycline resistance.[3][4][5][6] Overexpression of these pumps is a common mechanism for reduced susceptibility.[4][7]
Q2: Which are the commonly used efflux pump inhibitors in tigecycline resistance studies?
A2: Several efflux pump inhibitors are used in research settings to study and overcome tigecycline resistance. The most common ones include:
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): A protonophore that disrupts the proton motive force, which energizes many efflux pumps.[8][9][10]
-
Phenylalanine-arginine β-naphthylamide (PAβN or MC-207,110): A broad-spectrum EPI that acts as a competitive inhibitor for many RND efflux pumps.[10][11]
-
NMP (1-(1-naphthylmethyl)-piperazine): An EPI that has shown effectiveness in restoring tigecycline susceptibility in some bacterial species.[12][13]
Q3: How can I determine if efflux pump activity is responsible for the observed tigecycline resistance in my bacterial isolates?
A3: The most common method is to determine the Minimum Inhibitory Concentration (MIC) of tigecycline in the presence and absence of an EPI. A significant reduction (typically a four-fold or greater decrease) in the MIC of tigecycline when the EPI is present suggests the involvement of an active efflux pump.[8][14]
Troubleshooting Guide
Problem 1: No significant reduction in tigecycline MIC is observed after adding an efflux pump inhibitor.
-
Possible Cause 1: The efflux pump inhibitor is not effective against the specific pump in your isolate.
-
Troubleshooting Step: Different bacterial species and even strains can have different types of efflux pumps. The chosen EPI may not be a potent inhibitor of the dominant efflux pump in your isolate. Try using a different EPI with a broader spectrum of activity or one known to be effective against the suspected pump family.[10][13]
-
-
Possible Cause 2: The concentration of the EPI is not optimal.
-
Troubleshooting Step: The concentration of the EPI is critical. If it's too low, it won't effectively inhibit the pumps. If it's too high, it may have intrinsic antibacterial activity or cause toxicity to the cells, confounding the results. It is recommended to use the EPI at a sub-inhibitory concentration (e.g., 1/4 of its MIC) that does not affect bacterial growth on its own.[14]
-
-
Possible Cause 3: Tigecycline resistance is mediated by a mechanism other than efflux pumps.
-
Troubleshooting Step: Resistance to tigecycline can also arise from other mechanisms, such as mutations in the ribosomal protein S10 (encoded by the rpsJ gene) or enzymatic inactivation of the drug.[15] Consider investigating these alternative mechanisms through molecular methods like PCR and sequencing.
-
-
Possible Cause 4: The EPI is unstable under the experimental conditions.
-
Troubleshooting Step: Ensure the EPI is properly stored and handled according to the manufacturer's instructions. Prepare fresh solutions for each experiment.
-
Problem 2: The results of the checkerboard assay are difficult to interpret or show no synergy.
-
Possible Cause 1: Incorrect concentration ranges for tigecycline and the EPI.
-
Possible Cause 2: Inappropriate method for calculating and interpreting the FIC index.
-
Troubleshooting Step: The FIC index is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FICI ≤ 0.5, additivity/indifference as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.[17][18] Ensure you are using the correct formula and interpretation criteria.
-
-
Possible Cause 3: The combination of the specific EPI and tigecycline does not produce a synergistic effect in your isolate.
-
Troubleshooting Step: Not all EPI-antibiotic combinations are synergistic. If no synergy is observed, it may reflect the true biological interaction. Consider testing other EPIs or exploring different classes of antibiotics to combine with tigecycline.[19]
-
Experimental Protocols
Protocol 1: Determination of Tigecycline MIC with and without an Efflux Pump Inhibitor
This protocol uses the broth microdilution method to assess the impact of an EPI on tigecycline susceptibility.
Materials:
-
Bacterial isolate(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tigecycline stock solution
-
Efflux Pump Inhibitor (e.g., CCCP) stock solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial isolate overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Prepare Tigecycline Dilutions: Prepare a series of two-fold dilutions of tigecycline in CAMHB in the microtiter plate.
-
Prepare Plates:
-
Plate 1 (Tigecycline alone): Add the tigecycline dilutions and the bacterial inoculum to the wells.
-
Plate 2 (Tigecycline + EPI): Add the tigecycline dilutions, the bacterial inoculum, and the EPI at a fixed sub-inhibitory concentration (e.g., 10 mg/L CCCP) to the wells.[9]
-
Controls: Include wells with only broth (sterility control), broth and inoculum (growth control), and broth, inoculum, and the EPI alone (to confirm it is not inhibitory at the used concentration).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of tigecycline that completely inhibits visible bacterial growth.
-
Interpretation: A four-fold or greater reduction in the tigecycline MIC in the presence of the EPI is considered indicative of efflux pump activity.[8]
Protocol 2: Checkerboard Synergy Assay
This method is used to systematically evaluate the interaction between tigecycline and an EPI.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Inoculum: Prepare the bacterial inoculum as described in Protocol 1.
-
Prepare Drug Dilutions in Plate:
-
In a 96-well plate, prepare two-fold serial dilutions of tigecycline along the x-axis (columns).
-
Prepare two-fold serial dilutions of the EPI along the y-axis (rows).
-
The result is a matrix of wells containing various combinations of tigecycline and EPI concentrations.
-
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MICs: Determine the MIC of each drug alone and in combination. The MIC of the combination is the concentration in the first well showing no growth.
-
Calculate FIC Index: Calculate the FIC index for each synergistic combination using the formula mentioned in the troubleshooting section.
-
Interpretation: Interpret the results based on the FICI value to determine if the interaction is synergistic, additive, or antagonistic.[17][18]
Data Presentation
Table 1: Effect of Efflux Pump Inhibitors on Tigecycline MIC against Resistant Isolates
| Bacterial Species | Efflux Pump Inhibitor (Concentration) | Tigecycline MIC Alone (mg/L) | Tigecycline MIC with EPI (mg/L) | Fold Reduction in MIC | Reference |
| Acinetobacter baumannii | CCCP (25 µg/mL) | ≥8 | Varies (e.g., 4-fold decrease) | ≥4 | [8] |
| Burkholderia cepacia complex | MC-207,110 (64 mg/L) | 8 - 32 | <0.125 - 1.0 | 16 to >256 | [11] |
| Klebsiella pneumoniae | NMP | >2 | Varies (e.g., 4 to 16-fold decrease) | 4 - 16 | [12][13] |
| Escherichia fergusonii | CCCP (2 mg/L) | 16 - 32 | Varies (e.g., 2 to 4-fold decrease) | 2 - 4 | [14] |
| Staphylococcus aureus | CCCP | Varies | Varies (e.g., 8 to 16-fold decrease) | 8 - 16 | [15] |
Visualizations
Caption: Mechanism of efflux pump-mediated tigecycline resistance and its inhibition.
Caption: Experimental workflow for evaluating EPIs against tigecycline resistance.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
- 1. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 2. Opportunities and Challenges of Efflux Pump Inhibitors as a Solution for Antimicrobial Resistance [glasgowunisrc.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetracycline and chloramphenicol exposure induce decreased susceptibility to tigecycline and genetic alterations in AcrAB-TolC efflux pump regulators in Escherichia coli and Klebsiella pneumoniae | PLOS One [journals.plos.org]
- 5. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. AcrAB-TolC efflux pump overexpression and tet(A) gene mutation increase tigecycline resistance in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of efflux pumps in reduced susceptibility to tigecycline in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux pumps may play a role in tigecycline resistance in Burkholderia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tigecycline Susceptibility and the Role of Efflux Pumps in Tigecycline Resistance in KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tigecycline Susceptibility and the Role of Efflux Pumps in Tigecycline Resistance in KPC-Producing Klebsiella pneumoniae | PLOS One [journals.plos.org]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Identification and Characterization of Inhibitors of Multidrug Resistance Efflux Pumps in Pseudomonas aeruginosa: Novel Agents for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. Frontiers | Proteomics Study of the Synergistic Killing of Tigecycline in Combination With Aminoglycosides Against Carbapenem-Resistant Klebsiella pneumoniae [frontiersin.org]
- 19. In vitro evaluation of tigecycline synergy testing with nine antimicrobial agents against Enterobacter cloacae clinical strains - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Tigecycline hydrochloride dosage to prevent resistance development in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tigecycline hydrochloride. The focus is on optimizing in vivo dosage to prevent the development of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for Tigecycline efficacy?
A1: The primary PK/PD index that best correlates with Tigecycline's efficacy is the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[1][2] This parameter is crucial for predicting therapeutic response and designing effective dosing regimens.
Q2: Why does the standard Tigecycline dosage sometimes fail in vivo, leading to resistance?
A2: The standard dosage regimen (100 mg loading dose followed by 50 mg every 12 hours) can result in suboptimal serum concentrations.[3][4][5] This is particularly true in critically ill patients who may have an increased volume of distribution.[5] Low drug exposure provides selective pressure for the emergence of resistant strains.[6]
Q3: What are the most common mechanisms of Tigecycline resistance observed in vivo?
A3: The most common resistance mechanisms are the upregulation of chromosomally encoded efflux pumps, such as the AcrAB-TolC system in Enterobacteriaceae and AdeABC in Acinetobacter baumannii.[6] These pumps actively transport Tigecycline out of the bacterial cell, reducing its intracellular concentration. Mutations in regulatory genes like ramA can lead to the overexpression of these pumps.[6][7]
Q4: Is it possible to overcome emerging resistance by increasing the Tigecycline dose?
A4: In some cases, increasing the dose of Tigecycline may overcome resistance, especially if the resistance is due to mechanisms that can be saturated at higher drug concentrations. High-dose regimens have shown better clinical efficacy in some studies.[4][8] However, for high-level resistance, combination therapy may be more appropriate.[9]
Q5: What is a suitable animal model for studying Tigecycline dosage and resistance?
A5: The neutropenic murine thigh infection model is a well-established and widely used model for evaluating the in vivo efficacy of antibiotics like Tigecycline.[1][10][11] This model allows for the controlled study of PK/PD parameters and the impact of different dosing regimens on bacterial load.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in animal PK data | Inconsistent drug administration, variability in animal health, or issues with blood sample collection and processing. | Ensure consistent administration route and technique. Monitor animal health closely and exclude unhealthy animals. Standardize blood collection and processing protocols. |
| Emergence of resistance during in vivo experiment | Suboptimal dosing leading to insufficient drug exposure (low fAUC/MIC). Pre-existing resistant subpopulations in the inoculum. | Increase the Tigecycline dose or dosing frequency to achieve a higher fAUC/MIC target. Screen the initial bacterial inoculum for resistant subpopulations. Consider a dose fractionation study to determine the optimal dosing interval.[12] |
| Poor correlation between in vitro susceptibility and in vivo efficacy | Tigecycline's bacteriostatic nature, extensive tissue distribution leading to low serum concentrations, or the host's immune status. | In immunocompromised models, higher doses may be required. Consider the infection site, as Tigecycline concentrates in certain tissues more than in serum.[13] Ensure the fAUC/MIC is calculated based on free drug concentrations. |
| Unexpected toxicity or adverse effects in animal models | High peak drug concentrations (Cmax) due to rapid infusion or high single doses. | Administer the dose as a slower infusion rather than a bolus. Fractionate the total daily dose into multiple smaller doses.[1] |
| Difficulty in eradicating the infection despite achieving target PK/PD parameters | The pathogen may have developed high-level resistance. The infection may be in a location with poor drug penetration. The host's immune system may be severely compromised. | Confirm the MIC of the pathogen isolated post-treatment. Consider combination therapy with another antibiotic.[9] In immunocompromised models, even with optimal PK/PD, complete eradication may not be possible. |
Quantitative Data Summary
Table 1: Tigecycline Dosing Regimens in Murine Thigh Infection Models
| Organism | Dosage Range (mg/kg/day) | Dosing Frequency | Route of Administration | Reference |
| E. coli | 3.125 to 200 | Single or multiple doses | Subcutaneous | [1] |
| K. pneumoniae | 6.25 to 300 | Single or multiple doses | Subcutaneous | [1] |
| S. aureus | 1.56 to 400 | 1 to 8 times daily | Subcutaneous | [10] |
| KPC-producing Enterobacteriaceae | 50 | Every 24 hours | Not specified | [14] |
Table 2: Tigecycline Pharmacokinetic Parameters in Humans and Mice
| Parameter | Human (at steady state) | Mouse | Reference |
| Half-life (t½) | ~42 hours | ~9.9 hours | [8][10] |
| Volume of Distribution (Vd) | 7 - 10 L/kg | Not specified | [15] |
| Systemic Clearance (CL) | 0.2 - 0.3 L/h/kg | Not specified | [15] |
| Protein Binding | Dose-dependent (71% - 96%) | Dose-dependent (81.2% - 92.9%) | [10][12] |
Experimental Protocols
Protocol 1: Neutropenic Murine Thigh Infection Model
-
Animal Preparation: Use female ICR or CD-1 mice weighing approximately 25g.[1][10] Render the mice neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days prior and 100 mg/kg one day prior to infection).[11]
-
Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase in appropriate broth. Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., ~10^7 CFU/mL).
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into each thigh muscle.[11]
-
Treatment: Initiate treatment 2 hours post-infection.[1] Administer this compound subcutaneously at various doses and frequencies as required by the experimental design.[1][10] Include a control group receiving a placebo (e.g., sterile saline).
-
Sample Collection: At 24 hours post-treatment initiation, euthanize the mice. Aseptically dissect the thigh muscles, homogenize them in sterile saline, and perform serial dilutions.
-
Bacterial Quantification: Plate the dilutions onto appropriate agar plates and incubate overnight at 37°C. Count the colonies to determine the bacterial load (CFU/thigh).
Protocol 2: Pharmacokinetic Analysis in Mice
-
Dosing: Administer single subcutaneous doses of Tigecycline to non-infected or infected mice at various concentrations (e.g., 6.25, 12.5, 25, and 50 mg/kg).[1][10]
-
Blood Sampling: At multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), collect blood samples via cardiac puncture from cohorts of mice (e.g., 6 mice per time point).[1][10]
-
Sample Processing: Centrifuge the blood samples to separate the serum. Store the serum at -80°C until analysis.
-
Drug Concentration Measurement: Determine the Tigecycline concentration in the serum samples using a validated high-performance liquid chromatography (HPLC) method.[10]
-
Data Analysis: Use pharmacokinetic modeling software (e.g., NONMEM) to fit the concentration-time data to a pharmacokinetic model (e.g., a two-compartment model) and calculate parameters such as half-life, volume of distribution, and clearance.[16]
Visualizations
Caption: Tigecycline resistance pathway.
Caption: In vivo experimental workflow.
Caption: PK/PD parameter relationships.
References
- 1. In Vivo Pharmacodynamic Profile of Tigecycline against Phenotypically Diverse Escherichia coli and Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Optimal tigecycline dosage regimen is urgently needed: results from a pharmacokinetic/pharmacodynamic analysis of tigecycline by Monte Carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Population pharmacokinetics of tigecycline in critically ill patients [frontiersin.org]
- 5. DSpace [repository.up.ac.za]
- 6. In Vivo Emergence of Tigecycline Resistance in Multidrug-Resistant Klebsiella pneumoniae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbcp.com [ijbcp.com]
- 8. Once Daily High Dose Tigecycline Is Optimal: Tigecycline PK/PD Parameters Predict Clinical Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of Tigecycline in combination with Colistin, Meropenem, Rifampin, or Gentamicin against KPC-producing Enterobacteriaceae in a murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics of Tigecycline against Phenotypically Diverse Staphylococcus aureus Isolates in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Population Pharmacokinetics of Tigecycline: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Degradation pathways of Tigecycline hydrochloride under laboratory conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of tigecycline hydrochloride under laboratory conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound degradation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| HPLC Analysis: Peak Tailing | 1. Secondary Interactions: Tigecycline, with its multiple amine groups, can interact with residual silanol groups on the C18 column packing material, leading to peak tailing.[1][2] 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of tigecycline and the silanol groups on the column.[3] 3. Column Overload: Injecting a too-concentrated sample can lead to peak distortion.[4] | 1. Use an End-Capped Column: Employ a high-purity, end-capped C18 column to minimize silanol interactions.[1] 2. Optimize Mobile Phase pH: Adjust the mobile phase pH to be between 2 and 4 to ensure the protonation of silanol groups and consistent ionization of tigecycline.[3] 3. Reduce Sample Concentration: Dilute the sample to an appropriate concentration before injection.[4] 4. Add an Ion-Pairing Agent: Consider adding a suitable ion-pairing reagent to the mobile phase to improve peak shape. |
| HPLC Analysis: Ghost Peaks | 1. Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase can appear as ghost peaks.[5][6][7] 2. Carryover from Previous Injections: Residuals from previous samples can elute in subsequent runs.[8] 3. System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, and vials.[7][8] | 1. Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and freshly prepared mobile phases.[5] 2. Implement a Thorough Wash Protocol: Flush the column and injector with a strong solvent between runs to remove any adsorbed compounds. 3. Regular System Maintenance: Regularly clean and maintain the HPLC system, including replacing worn-out seals and using clean vials and caps.[7] |
| Inconsistent Degradation Results | 1. Variability in Experimental Conditions: Minor variations in temperature, pH, or light exposure can significantly impact the degradation rate. 2. Oxygen Content in Solution: The amount of dissolved oxygen can affect the rate of oxidative degradation.[9] 3. Purity of Reagents: The purity of acids, bases, and oxidizing agents used in forced degradation studies can influence the results. | 1. Strict Control of Parameters: Ensure precise control over all experimental parameters. Use calibrated equipment and standardized procedures. 2. Degas Solvents: Degas all aqueous solutions to ensure consistent oxygen levels. For studies on oxidative degradation, consider purging with oxygen or air for controlled conditions. 3. Use High-Purity Reagents: Employ analytical or reagent-grade chemicals for all experiments. |
| Unexpected Degradation Products | 1. Secondary Degradation: Primary degradation products may themselves be unstable and degrade further into other compounds. 2. Interaction with Excipients or Media: If studying a formulated product or in a complex medium, tigecycline may interact with other components, leading to unique degradation products.[10] 3. Contaminants in the Drug Substance: Impurities in the initial this compound sample could degrade into unexpected products. | 1. Time-Course Study: Analyze samples at multiple time points to track the formation and disappearance of degradation products. 2. Analyze in Simple Solutions: Initially, conduct degradation studies in simple aqueous solutions before moving to more complex media. 3. Characterize the Starting Material: Thoroughly characterize the purity of the this compound used in the study. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: The primary degradation pathways of this compound are hydrolysis (both acidic and basic), oxidation, and photolysis.[11] Tigecycline is particularly susceptible to oxidation due to its phenol moiety, especially at a pH greater than 7.[9][12][13] At lower pH, epimerization at the C4 position is a significant degradation pathway.[12][13]
Q2: What are the major degradation products of tigecycline?
A2: The most commonly reported degradation products are the C4-epimer of tigecycline and various oxidation products.[14][15] Other degradation products can be formed through hydrolysis of the amide bonds.
Q3: How does pH affect the stability of tigecycline?
A3: pH plays a critical role in the stability of tigecycline. In acidic conditions (low pH), the primary degradation pathway is epimerization.[12][13] In neutral to basic conditions (pH > 7), tigecycline is more prone to oxidative degradation.[12][13]
Q4: What are the recommended conditions for forced degradation studies of tigecycline?
A4: Forced degradation studies are typically conducted under the following conditions:
-
Acid Hydrolysis: 0.1 N to 1 M HCl at room temperature or elevated temperatures (e.g., 40-70°C).[11][16]
-
Base Hydrolysis: 0.1 N to 1 M NaOH at room temperature or elevated temperatures.[11][16]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[11]
-
Thermal Degradation: Heating the solid drug or a solution at temperatures ranging from 40°C to 80°C.[11]
-
Photodegradation: Exposing the drug substance or solution to UV and/or visible light.[11]
Q5: What analytical techniques are most suitable for studying tigecycline degradation?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for separating and quantifying tigecycline and its degradation products.[17][18] UV-Visible spectrophotometry can also be used for quantitative estimation.[11] Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and characterization of unknown degradation products.[19]
Q6: Are there any specific considerations for sample preparation when analyzing tigecycline degradation?
A6: Yes, due to its instability in solution, it is crucial to analyze samples promptly after preparation.[17] If immediate analysis is not possible, samples should be stored at low temperatures (e.g., 2-8°C) and protected from light. The choice of diluent is also important; it should be compatible with the analytical method and not contribute to further degradation.
Quantitative Data on Tigecycline Degradation
The following table summarizes the percentage of tigecycline degradation under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Room Temp. | Not specified | [11] |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | Room Temp. | Not specified | [11] |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | Not specified | [11] |
| Thermal | Solid | 4 hours | 40°C | Most degradation | [11] |
| Photolysis | UV Light | 4 hours | Room Temp. | Not specified | [11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting forced degradation studies on this compound bulk drug substance.
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in a suitable solvent (e.g., water or acetonitrile) to prepare a 1 mg/mL stock solution.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at room temperature for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 40°C for 4 hours. After exposure, prepare a solution of the desired concentration.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 4 hours.
3. Sample Analysis:
-
Dilute the stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
A control sample (unstressed) should be prepared and analyzed simultaneously.
Protocol 2: Stability-Indicating HPLC Method for Tigecycline
This is an example of an HPLC method that can be used to analyze tigecycline and its degradation products. Method optimization may be required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% acetic acid in water, pH 3.5) in a ratio of 20:80 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 250 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study of Tigecycline HCl.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. uhplcs.com [uhplcs.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 6. hplc.eu [hplc.eu]
- 7. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Breaking the stability barrier: a novel formulation for tigecycline offers extended clinical flexibility - MedCrave online [medcraveonline.com]
- 10. Stability studies with tigecycline in bacterial growth medium and impact of stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jyoungpharm.org [jyoungpharm.org]
- 12. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US7879828B2 - Tigecycline compositions and methods of preparation - Google Patents [patents.google.com]
- 14. Tigecycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. US8975242B2 - Tigecycline compositions and methods of preparation - Google Patents [patents.google.com]
- 16. academic.oup.com [academic.oup.com]
- 17. A Review on Analytical Methods for Tigecycline Estimation From Its Bulk and Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Novel formulations to enhance the stability and efficacy of Tigecycline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with novel formulations of Tigecycline to enhance its stability and efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is Tigecycline unstable in its reconstituted form?
A1: Tigecycline's instability arises from its susceptibility to two primary degradation pathways: oxidation and epimerization.[1][2] The phenol group in its structure makes it prone to oxidation, especially at a pH above 7.[1][2] Conversely, at a lower pH, it is more susceptible to nonenzymatic epimerization.[1] Both of these chemical alterations result in pharmacologically inactive products.[1][3] The commercial formulation, Tygacil®, contains lactose monohydrate to protect against epimerization and uses hydrochloric acid/sodium hydroxide to adjust the pH to mitigate oxidation.[1][2] However, even with these measures, its stability is limited to 6 hours at room temperature after reconstitution and an additional 18 hours once diluted.[1][2]
Q2: What is the composition of the novel formulation that enhances Tigecycline's stability?
A2: A novel formulation has been identified that significantly improves the stability of reconstituted Tigecycline. This formulation consists of:
-
Tigecycline: 1 mg/mL
-
Ascorbic acid: 3 mg/mL
-
Pyruvate: 60 mg/mL
When protected from light, Tigecycline in this formulation remains intact for at least 7 days.[1][3][4]
Q3: How do the components of the novel formulation protect Tigecycline from degradation?
A3: The enhanced stability is attributed to the oxygen-reducing properties of ascorbic acid and pyruvate.[1][2][4] These agents protect Tigecycline from oxidative degradation.[2] Ascorbic acid, a potent antioxidant, is thought to block the chain reactions involved in the auto-oxidation of Tigecycline.[2] Sodium pyruvate provides an additional layer of antioxidant protection.[2]
Q4: Does the novel formulation affect the antibacterial efficacy of Tigecycline?
A4: No, the novel formulation preserves the antibacterial and antileukemic activity of Tigecycline in vitro.[1][3][4] Studies have shown that the Minimum Inhibitory Concentration (MIC) of Tigecycline in the novel formulation against E. coli is comparable to that of freshly prepared Tigecycline in saline.[4]
Q5: Are there other approaches to enhance Tigecycline's stability and efficacy?
A5: Yes, nanoparticle-based drug delivery systems are being explored. For instance, a dual-targeting nanoparticle system using mPEG-PLGA and PLGA has been developed to encapsulate Tigecycline.[5] This approach aims to prolong the in vivo circulation time, improve bioavailability, and enhance delivery to specific sites, such as the brain, for treating infections.[5][6] Another example is a tigecycline-loaded calcium-phosphate/poly-DL-lactide-co-glycolide nanoparticle system designed for treating osteomyelitis.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of Tigecycline potency in solution. | Degradation due to oxidation and/or epimerization. Exposure to light can accelerate degradation.[3][4] | Prepare the novel formulation containing ascorbic acid and pyruvate.[1][4] Always protect the solution from light by using amber vials or wrapping containers in foil.[1][4] For lyophilized formulations, ensure an acidic pH and the presence of a suitable carbohydrate to minimize both degradation pathways.[9][10] |
| Inconsistent Minimum Inhibitory Concentration (MIC) values in susceptibility testing. | Degradation of Tigecycline in the growth medium. The age of the Mueller Hinton broth (ca-MHB) can affect stability due to dissolved oxygen.[11] | Use freshly prepared ca-MHB for susceptibility testing.[12] Alternatively, supplement aged broth with 2% pyruvate to stabilize the Tigecycline.[11][12] Avoid using ascorbic acid as a stabilizer in ca-MHB as it can cause rapid degradation.[11][12] |
| Precipitation or color change in the reconstituted solution. | This may indicate drug degradation or insolubility. | Ensure the pH of the final solution is within the optimal range (around 7.0 for the novel formulation).[1][4] Visually inspect the solution for any particulate matter before use. |
| Poor efficacy in an in vivo model despite in vitro activity. | Short in vivo half-life and limited tissue penetration. | Consider using a nanoparticle-based delivery system to improve the pharmacokinetic profile and target drug delivery to the site of infection.[5][6] |
Quantitative Data Summary
Table 1: Stability of Tigecycline (1 mg/mL) in Various Formulations at Room Temperature
| Formulation | Incubation Conditions | % Remaining after 48 hours | % Remaining after 7 days |
| Saline | Light | <2% | Not Reported |
| Saline + Ascorbic Acid (3 mg/mL) | Light | 68% | Not Reported |
| Saline + Pyruvate (60 mg/mL) | Light | 32% | Not Reported |
| Novel Formulation (Ascorbic Acid + Pyruvate) | Light | Not Reported | >80% |
| Novel Formulation (Ascorbic Acid + Pyruvate) | Dark | Not Reported | >90% |
| (Data sourced from Jitkova et al., 2014)[1][4] |
Table 2: Antibacterial Activity of Tigecycline in the Novel Formulation
| Bacterial Strain | Formulation | MIC (ng/mL) |
| E. coli (MG1655) | Freshly prepared in saline | ~125 |
| E. coli (MG1655) | Novel Formulation (Day 0) | ~125 |
| E. coli (MG1655) | Novel Formulation (Day 7, stored in dark) | ~125 |
| (Data sourced from Jitkova et al., 2014)[4] |
Experimental Protocols
Key Experiment: High-Performance Liquid Chromatography (HPLC) for Tigecycline Stability Assay
This protocol is based on the methodology described by Jitkova et al., 2014.[1]
-
Preparation of Tigecycline Solutions:
-
Prepare a stock solution of Tigecycline (e.g., 25 mg/mL) in saline (pH 7).
-
Dilute the stock solution to the desired final concentration (e.g., 1 mg/mL) in the test formulation (e.g., saline, saline with ascorbic acid and pyruvate).
-
Adjust the final pH of the solution to 7.0.
-
Incubate the samples at room temperature. For light-protected samples, wrap the tubes in aluminum foil.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the sample with the mobile phase to a concentration within the standard curve range (e.g., 70–350 µg/mL).
-
Analyze the samples by HPLC.
-
-
HPLC Conditions:
-
System: Shimadzu LC-10AD or equivalent.
-
Column: Symmetry C18 column (e.g., 3.9×150 mm, 100 Å pore size, 5 µm particle size).
-
Detection: UV detector.
-
Mobile Phase: A suitable mobile phase for separating Tigecycline from its degradants. The exact composition should be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve of Tigecycline in saline over a suitable concentration range (e.g., 7.0–5600 µg/mL).
-
Calculate the concentration of Tigecycline in the samples by comparing their peak areas to the standard curve.
-
Express the stability as a percentage of the initial concentration at time zero.
-
Visualizations
References
- 1. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking the stability barrier: a novel formulation for tigecycline offers extended clinical flexibility - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity | PLOS One [journals.plos.org]
- 5. Dual-targeting tigecycline nanoparticles for treating intracranial infections caused by multidrug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual-targeting tigecycline nanoparticles for treating intracranial infections caused by multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of a multifunctional nano drug delivery system based on tigecycline-loaded calcium-phosphate/ poly-DL-lactide-co-glycolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US9254328B2 - Tigecycline compositions and methods of preparation - Google Patents [patents.google.com]
- 10. US7879828B2 - Tigecycline compositions and methods of preparation - Google Patents [patents.google.com]
- 11. Stability studies with tigecycline in bacterial growth medium and impact of stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability studies with tigecycline in bacterial growth medium and impact of stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Etest for Tigecycline Hydrochloride MIC Determination: A Comparative Validation Guide
For researchers and drug development professionals, accurate determination of the Minimum Inhibitory Concentration (MIC) is critical for assessing the efficacy of antimicrobial agents. This guide provides a detailed comparison of the Etest® (bioMérieux) gradient diffusion method for determining Tigecycline hydrochloride MICs against the reference methods of broth microdilution (BMD) and agar dilution (AD). The data presented is compiled from multiple validation studies to offer a comprehensive overview of the Etest's performance.
Performance Comparison of Tigecycline MIC Testing Methods
The following table summarizes the key performance indicators of the Etest in comparison to reference methods across various studies and bacterial groups. Essential Agreement (EA) is typically defined as MIC values within ±1 two-fold dilution of the reference method. Categorical Agreement (CA) refers to the concordance in susceptibility interpretation (Susceptible, Intermediate, or Resistant).
| Bacterial Group | Reference Method | Essential Agreement (EA) | Categorical Agreement (CA) | Key Findings & Discrepancies | Source |
| Gram-negative & Gram-positive aerobes | BMD & AD | >99% | Not specified | Excellent inter- and intralaboratory reproducibility. | [1][2] |
| Streptococcus pneumoniae | BMD & AD | >98% | Not specified | Robust and reliable performance. | [1][2] |
| Haemophilus influenzae | BMD & AD | >98% (98.7% in a large collection) | No CA errors in a large collection | High level of agreement observed. | [1][3] |
| Anaerobes | BMD & AD | >98% | Not specified | Validated for anaerobic bacteria. | [1][2] |
| Nonpneumococcal streptococci | BMD & AD | 100% | Not specified | Complete essential agreement. | [1][2] |
| Gram-negative bacteria (including E. coli, K. pneumoniae, A. baumannii) | BMD | 100% | 98.8% | Etest MICs were identical or within +1 doubling dilution of BMD. One minor error (MI) was reported. | [4] |
| Expanded-spectrum cephalosporin-resistant and/or carbapenem-resistant Enterobacteriaceae and Acinetobacter baumannii | BMD | 95.0% | 86.3% (FDA) / 68.5% (EUCAST) | Etest showed the best correlation with BMD among tested commercial methods (Vitek2, MTS). Etest tended to have slightly higher MICs for A. baumannii. | [5] |
| Enterobacter species | BMD | Not specified | Not specified | Etest MICs were systematically higher (mean of 2.4 doubling dilutions) than BMD MICs. | [6] |
| ESBL-producing E. coli | AD | Weak correlation | Not specified | Discrepancies increased as MIC values increased. | [7] |
| ESBL-producing K. pneumoniae | AD | Strong correlation | Not specified | Good correlation with agar dilution. | [7] |
| Multidrug-resistant A. baumannii | AD | Strong correlation | Not specified | 63% susceptible by Etest; AD MICs were often one dilution higher. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are summarized protocols for the Etest and the reference broth microdilution method as described in the cited literature.
Tigecycline Etest Protocol
The Etest is performed using a predefined, stable gradient of tigecycline on a plastic strip.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: The surface of an appropriate agar medium (e.g., Mueller-Hinton agar) is uniformly inoculated with the bacterial suspension using a sterile swab.[4][5] For fastidious organisms like H. influenzae, Haemophilus Test Medium is used.[8] For anaerobes, supplemented Brucella blood agar is utilized.[8]
-
Etest Strip Application: The Etest strip is applied to the surface of the inoculated agar plate.
-
Incubation: Plates are incubated at 35°C for 16 to 24 hours in ambient air.[4]
-
MIC Reading: The MIC is read where the lower edge of the elliptical zone of inhibition intersects the MIC scale on the Etest strip.[4] For Etest MICs that fall between standard two-fold dilutions, the value is rounded up to the next higher two-fold dilution.[5]
Broth Microdilution (BMD) Protocol (Reference Method)
BMD is considered the gold standard for antimicrobial susceptibility testing.
-
Media Preparation: Cation-adjusted Mueller-Hinton Broth (MHB) is used. For tigecycline testing, it is crucial that the broth is freshly prepared (not more than 12 hours old) to prevent degradation of the antibiotic.[9][10]
-
Tigecycline Dilution Series: A two-fold serial dilution of tigecycline is prepared in the MHB in microtiter plates.
-
Inoculum Preparation and Inoculation: A standardized bacterial suspension is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plates are incubated at 35°C for 16 to 20 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of tigecycline that completely inhibits visible bacterial growth.[4]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a validation study comparing the Tigecycline Etest to a reference method like Broth Microdilution.
Caption: Workflow for comparing Tigecycline Etest and Broth Microdilution MICs.
Conclusion
Multiple studies have validated the Etest as a reliable method for determining tigecycline MICs for a wide range of bacteria.[1][2] It demonstrates high essential agreement with the gold standard broth microdilution method for most organisms.[1][4] However, for certain species, such as Enterobacter species and multidrug-resistant A. baumannii, discrepancies can occur, with the Etest occasionally yielding higher MIC values.[5][6] Therefore, while the Etest is a convenient and generally accurate alternative to more laborious methods, confirmatory testing with a reference method like BMD may be warranted for isolates with MICs close to the susceptibility breakpoint, especially in critical clinical scenarios.[6] The use of fresh, appropriate testing media is paramount for accurate tigecycline susceptibility testing regardless of the method employed.[9][10]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Validation and reproducibility assessment of tigecycline MIC determinations by Etest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the performance characteristics of different antimicrobial susceptibility testing methodologies for testing susceptibility of gram-negative bacteria to tigecycline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Evaluation of Etest To Determine Tigecycline MICs for Enterobacter Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Validation and Reproducibility Assessment of Tigecycline MIC Determinations by Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of tigecycline solutions during susceptibility testing of microorganisms by broth microdilution method - Kosilova - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
A Comparative Guide to Tigecycline Hydrochloride Susceptibility Testing Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of antimicrobial susceptibility is paramount in both clinical settings and drug development. Tigecycline, a broad-spectrum glycylcycline antibiotic, presents unique challenges in susceptibility testing. This guide provides a comprehensive comparison of commonly used methods for determining tigecycline hydrochloride susceptibility, supported by experimental data to aid researchers in selecting the most appropriate method for their needs.
Performance Comparison of Susceptibility Testing Methods
The reproducibility and accuracy of tigecycline susceptibility testing can vary significantly between methods. The following tables summarize key performance indicators from comparative studies, with broth microdilution (BMD) serving as the reference method.
Table 1: Essential and Categorical Agreement Rates of Various Methods Compared to Broth Microdilution
| Method | Organism Group | Essential Agreement (%) | Categorical Agreement (%) | Citation |
| E-test | Gram-negative & Gram-positive aerobes | >99 | >80 (FDA breakpoints) | [1][2][3] |
| S. pneumoniae, H. influenzae, Anaerobes | >98 | - | [1][3] | |
| Nonpneumococcal streptococci | 100 | - | [1][3] | |
| Carbapenem-resistant Enterobacteriaceae & A. baumannii | 95 | >80 (FDA breakpoints) | [2] | |
| Carbapenem-resistant Enterobacteriaceae | - | 92 | [4] | |
| Vitek 2 | Carbapenem-resistant Enterobacteriaceae & A. baumannii | 61.4 | 48.1 (FDA) / 39.4 (EUCAST) | [2] |
| Gram-negative isolates | - | 94 | [5] | |
| MIC Test Strip (MTS) | Carbapenem-resistant Enterobacteriaceae & A. baumannii | 77.6 | 86.3 (FDA) / 68.5 (EUCAST) | [2] |
| Disk Diffusion | Enterobacteriaceae | - | 34.4 (minor errors) | [6] |
| Acinetobacter spp. | - | Unacceptable error rate (23.3%) with standard breakpoints | [7] |
Table 2: Error Rates of Different Susceptibility Testing Methods Compared to Broth Microdilution (FDA Breakpoints)
| Method | Organism Group | Very Major Errors (%) | Major Errors (%) | Minor Errors (%) | Citation |
| E-test | Carbapenem-resistant Enterobacteriaceae & A. baumannii | 0.4 | 0.4 | 8.3 | [2][8] |
| Vitek 2 | Carbapenem-resistant Enterobacteriaceae & A. baumannii | - | 9.1 | 42.7 | [2][8] |
| MIC Test Strip (MTS) | Carbapenem-resistant Enterobacteriaceae & A. baumannii | 0.4 | 0 | 13.3 | [2][8] |
| Disk Diffusion | Enterobacteriaceae | 0 | 3.8 | 32.5 | [5] |
Experimental Protocols
Detailed and standardized methodologies are crucial for reproducible susceptibility testing. The following are generalized protocols for the key methods discussed.
Broth Microdilution (BMD) - Reference Method
Broth microdilution is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of Tigecycline Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile distilled water). Perform serial twofold dilutions to create a range of concentrations.
-
Inoculum Preparation: Culture the test organism on a suitable agar medium overnight. Suspend several colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Dispense the standardized inoculum into microtiter plate wells, each containing a specific concentration of tigecycline. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of tigecycline that completely inhibits visible growth of the organism.
Gradient Diffusion (E-test)
The E-test provides a quantitative MIC value through the use of a predefined antibiotic gradient on a plastic strip.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for BMD.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
E-test Strip Application: Aseptically apply the tigecycline E-test strip to the agar surface.
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Interpretation: An elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Disk Diffusion (Kirby-Bauer)
The disk diffusion method is a qualitative or semi-quantitative method to determine susceptibility.
-
Inoculum Preparation and Plating: Prepare and plate the bacterial inoculum as described for the E-test method.
-
Disk Application: Aseptically apply a paper disk impregnated with a specific amount of tigecycline (e.g., 15 µg) onto the agar surface.
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Interpretation: Measure the diameter of the zone of inhibition around the disk. Interpret the result as susceptible, intermediate, or resistant based on established zone diameter breakpoints from regulatory bodies like the FDA or EUCAST.[6]
Visualizing Experimental Workflow and Resistance Mechanisms
Experimental Workflow for Tigecycline Susceptibility Testing
Caption: Workflow for tigecycline susceptibility testing.
Key Mechanisms of Tigecycline Resistance
Tigecycline resistance in bacteria, particularly in Gram-negative organisms like Acinetobacter baumannii, is often multifactorial.[9][10] The primary mechanism involves the overexpression of efflux pumps, which actively transport the drug out of the bacterial cell.[11][12][13]
Caption: Tigecycline action and efflux pump-mediated resistance.
Conclusion
The choice of a tigecycline susceptibility testing method should be guided by the specific research or clinical need, considering the trade-offs between accuracy, cost, and workflow complexity.
-
Broth microdilution remains the reference standard for its accuracy in determining MIC values.
-
E-test demonstrates excellent essential agreement and reproducibility, making it a reliable alternative to BMD for obtaining quantitative MICs.[1][3]
-
Automated systems like Vitek 2 may show significant discrepancies and higher error rates, suggesting that results, especially for multidrug-resistant organisms, should be confirmed with a reference method.[2][8]
-
Disk diffusion is a simple and cost-effective method, but it is prone to higher error rates for tigecycline, particularly with certain organisms like Acinetobacter baumannii, and may require adjusted breakpoints for improved accuracy.[5][7]
For drug development and research applications requiring high precision, broth microdilution or gradient diffusion methods are recommended. In all cases, adherence to standardized protocols and awareness of the interpretive criteria (e.g., FDA, EUCAST) are essential for generating reliable and comparable data.[8][14]
References
- 1. Validation and Reproducibility Assessment of Tigecycline MIC Determinations by Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Validation and reproducibility assessment of tigecycline MIC determinations by Etest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparing in vitro activity of tigecycline by using the disk diffusion test, the manual microdilution method, and the VITEK 2 automated system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jidc.org [jidc.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparative Evaluation of Tigecycline Susceptibility Testing Methods for Expanded-Spectrum Cephalosporin- and Carbapenem-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Resistance mechanisms of tigecycline in Acinetobacter baumannii [frontiersin.org]
- 10. Resistance mechanisms of tigecycline in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The tigecycline resistance mechanisms in Gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Comparative analysis of Tigecycline versus minocycline and doxycycline activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial activities of tigecycline, minocycline, and doxycycline, focusing on their performance based on available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development and infectious disease.
Introduction
Tigecycline, a glycylcycline, is a derivative of minocycline and represents a newer generation of tetracycline antibiotics. Minocycline and doxycycline are semisynthetic second-generation tetracyclines that have been in clinical use for a longer period. All three antibiotics function by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit. However, structural modifications, particularly in tigecycline, have led to differences in their spectrum of activity, potency, and susceptibility to common tetracycline resistance mechanisms. This guide will delve into a comparative analysis of their in vitro and in vivo activities, supported by experimental data and detailed methodologies.
In Vitro Activity
The in vitro activity of these antibiotics is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) of tigecycline, minocycline, and doxycycline against various clinically relevant bacterial species.
Data Presentation
Table 1: Comparative In Vitro Activity against Nontuberculous Mycobacteria (µg/mL) [1][2]
| Organism (Number of Isolates) | Antibiotic | MIC50 | MIC90 |
| Rapidly Growing Mycobacteria | |||
| M. abscessus (28) | Tigecycline | ≤0.12 | 0.25 |
| Minocycline | 1.0 | 4.0 | |
| Doxycycline | 8.0 | >16 | |
| M. chelonae (22) | Tigecycline | ≤0.12 | ≤0.12 |
| Minocycline | 2.0 | 8.0 | |
| Doxycycline | 16 | >16 | |
| M. fortuitum group (26) | Tigecycline | ≤0.12 | 0.12 |
| Minocycline | 0.5 | 1.0 | |
| Doxycycline | 2.0 | 8.0 | |
| Slowly Growing Mycobacteria | |||
| M. kansasii (11) | Tigecycline | 16 | 16 |
| Minocycline | 0.25 | 0.5 | |
| Doxycycline | >16 | >16 | |
| M. marinum (11) | Tigecycline | 16 | >32 |
| Minocycline | 1.0 | 2.0 | |
| Doxycycline | >16 | >16 |
Table 2: Comparative In Vitro Activity against Acinetobacter baumannii (µg/mL)
| Antibiotic | MIC50 | MIC90 |
| Tigecycline | 2.0 | 4.0 |
| Minocycline | 4.0 | 16.0 |
| Doxycycline | 16.0 | 64.0 |
Note: Data for A. baumannii is compiled from multiple sources and may vary based on the specific strains tested and their resistance profiles.
Table 3: Comparative In Vitro Activity against Staphylococcus aureus (µg/mL)
| Organism (Number of Isolates) | Antibiotic | MIC50 | MIC90 | Range |
| Methicillin-Susceptible S. aureus (MSSA) (20) | Tigecycline | 0.125 | 0.25 | 0.06-0.25 |
| Doxycycline | 0.125 | 0.25 | 0.06-0.5 | |
| Methicillin-Resistant S. aureus (MRSA) (20) | Tigecycline | 0.25 | 0.5 | 0.125-0.5 |
| Doxycycline | 0.125 | 0.25 | 0.06-0.5 |
Note: Minocycline activity against S. aureus is generally comparable to or slightly better than doxycycline.
In Vivo Efficacy
Direct comparative in vivo studies for all three antibiotics in the same animal model are limited. However, available data from various murine infection models provide insights into their relative efficacy.
Murine Peritonitis/Sepsis Model: In a murine model of systemic infection caused by methicillin-resistant Staphylococcus aureus (MRSA), tigecycline demonstrated significant efficacy. While direct comparisons with minocycline and doxycycline in the same study are scarce, individual studies suggest that tigecycline often exhibits superior or comparable activity against resistant strains in vivo.
Murine Pneumonia Model: Studies evaluating tigecycline in murine models of pneumonia caused by Acinetobacter baumannii have shown its effectiveness in reducing bacterial load in the lungs. Minocycline has also demonstrated efficacy against A. baumannii in similar models.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
-
Preparation of Antimicrobial Stock Solutions: Stock solutions of tigecycline, minocycline, and doxycycline are prepared in a suitable solvent at a high concentration.
-
Preparation of Microdilution Plates: Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the organism.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial suspension is aliquoted into tubes containing the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC), along with a growth control tube without any antibiotic.
-
Incubation and Sampling: The tubes are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each tube.
-
Viable Cell Counting: The aliquots are serially diluted in sterile saline and plated onto appropriate agar plates.
-
Data Analysis: After incubation, the number of colonies on the plates is counted, and the CFU/mL at each time point is calculated. The results are plotted as log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL is generally considered bactericidal activity.
Mechanisms of Action and Resistance
Tigecycline, minocycline, and doxycycline all inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the binding of aminoacyl-tRNA to the A site of the ribosome.
The primary mechanisms of resistance to tetracyclines are ribosomal protection and efflux pumps.
-
Ribosomal Protection: Ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O), bind to the ribosome and cause a conformational change that dislodges the tetracycline molecule, allowing protein synthesis to resume.
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline antibiotics out of the bacterial cell, preventing them from reaching their ribosomal target at a high enough concentration to be effective.
Tigecycline's chemical structure, particularly the glycylamido moiety at the 9-position, provides a steric hindrance that makes it a poor substrate for many common tetracycline-specific efflux pumps and reduces its displacement by ribosomal protection proteins. This allows tigecycline to retain activity against many bacteria that are resistant to minocycline and doxycycline.
Conclusion
Tigecycline generally exhibits superior in vitro activity compared to minocycline and doxycycline, particularly against many multidrug-resistant bacteria and rapidly growing mycobacteria. This enhanced activity is largely due to its ability to overcome the two major mechanisms of tetracycline resistance. While in vivo data is less comprehensive for direct comparisons, existing studies support the potent activity of tigecycline in various infection models. Minocycline and doxycycline remain valuable therapeutic options, with minocycline often demonstrating better in vitro activity than doxycycline against certain pathogens. The choice of antibiotic should be guided by the specific pathogen, its susceptibility profile, and the clinical context of the infection. Further head-to-head in vivo studies are warranted to more definitively delineate the comparative efficacy of these three important antibiotics.
References
- 1. Comparison of the in vitro activity of the glycylcycline tigecycline (formerly GAR-936) with those of tetracycline, minocycline, and doxycycline against isolates of nontuberculous mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the In Vitro Activity of the Glycylcycline Tigecycline (Formerly GAR-936) with Those of Tetracycline, Minocycline, and Doxycycline against Isolates of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: Tigecycline Demonstrates Potent Activity Against Rapidly Growing Mycobacteria Compared to Other Tetracyclines
A comprehensive in vitro comparison reveals tigecycline's superior potency against rapidly growing mycobacteria (RGM), a group of emerging pathogens, when compared to traditional tetracyclines like doxycycline, minocycline, and tetracycline. However, its efficacy against slowly growing mycobacteria, including Mycobacterium tuberculosis, is limited, highlighting a critical divergence in its spectrum of activity.
For researchers and drug development professionals engaged in the fight against challenging mycobacterial infections, a nuanced understanding of antibiotic efficacy is paramount. This guide provides a detailed comparative analysis of tigecycline and other tetracyclines, supported by experimental data, to inform preclinical research and development efforts.
Executive Summary of Comparative Efficacy
In vitro studies consistently demonstrate that tigecycline, a glycylcycline antibiotic, exhibits significantly lower minimum inhibitory concentrations (MICs) against a variety of RGM species compared to its tetracycline counterparts. This heightened activity is particularly noteworthy against clinically important species such as Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum.[1][2][3][4] Notably, tigecycline's effectiveness appears to be unaffected by tetracycline resistance mechanisms in these organisms.[1][2]
Conversely, the activity of tigecycline against slowly growing nontuberculous mycobacteria (NTM) and Mycobacterium tuberculosis is considerably weaker, with MIC values often falling into the resistant range.[5][6][7] In some instances, minocycline has shown better activity against certain slowly growing species like Mycobacterium marinum and Mycobacterium kansasii.[1][2]
Quantitative Data Comparison
The following tables summarize the in vitro activity (MIC₅₀ and MIC₉₀ in µg/mL) of tigecycline and other tetracyclines against various mycobacterial species as reported in key studies.
Table 1: In Vitro Activity Against Rapidly Growing Mycobacteria (RGM)
| Mycobacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| M. abscessus | Tigecycline | ≤0.12[1] | 0.25[1] |
| Doxycycline | 8 | >16 | |
| Minocycline | 4 | 8 | |
| Tetracycline | 16 | >16 | |
| M. chelonae | Tigecycline | ≤0.12[1] | ≤0.12[1] |
| Doxycycline | 16 | >16 | |
| Minocycline | 8 | 16 | |
| Tetracycline | >16 | >16 | |
| M. fortuitum | Tigecycline | ≤0.12[1] | ≤0.12[1] |
| Doxycycline | 2 | 8 | |
| Minocycline | 1 | 4 | |
| Tetracycline | 4 | 16 |
Table 2: In Vitro Activity Against Slowly Growing Mycobacteria
| Mycobacterial Species | Antibiotic | MIC Range (µg/mL) |
| M. tuberculosis | Tigecycline | 8 - 64[5][6][7] |
| M. avium complex | Tigecycline | 16 - >32 |
| M. kansasii | Tigecycline | 8 - 16 |
| Minocycline | 1 - 4 | |
| M. marinum | Tigecycline | 4 - 8 |
| Minocycline | 0.25 - 1 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of in vitro antibiotic susceptibility testing. The data presented in this guide were primarily generated using the broth microdilution method, a standardized and widely accepted protocol.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antibiotics in a liquid growth medium in a microtiter plate. A standardized inoculum of the mycobacterial isolate is then added to each well. The plates are incubated under appropriate conditions (temperature and duration) specific to the growth rate of the mycobacterial species being tested. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the mycobacteria.
Key Steps:
-
Preparation of Antibiotic Solutions: Stock solutions of tigecycline, doxycycline, minocycline, and tetracycline are prepared and serially diluted in cation-adjusted Mueller-Hinton broth to achieve the desired concentration range.
-
Inoculum Preparation: Mycobacterial colonies are suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are sealed and incubated at the optimal temperature for the specific mycobacterial species (e.g., 30°C for M. marinum, 35-37°C for most other species). Incubation times vary depending on the growth rate of the mycobacteria, typically 3-5 days for RGM and several weeks for slowly growing species.
-
MIC Reading: After incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity.
Visualizing the Experimental Workflow
To further elucidate the experimental process, the following diagram illustrates the workflow for the comparative in vitro analysis of tetracyclines against mycobacteria.
Caption: Workflow for MIC determination of tetracyclines against mycobacteria.
This structured approach to in vitro testing provides the robust and reproducible data necessary to evaluate and compare the potency of antimicrobial agents, thereby guiding the selection of promising candidates for further development.
References
- 1. Comparison of the In Vitro Activity of the Glycylcycline Tigecycline (Formerly GAR-936) with Those of Tetracycline, Minocycline, and Doxycycline against Isolates of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro activity of the glycylcycline tigecycline (formerly GAR-936) with those of tetracycline, minocycline, and doxycycline against isolates of nontuberculous mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. login.medscape.com [login.medscape.com]
- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 6. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Tigecycline vs. Imipenem in Preclinical Intra-Abdominal Infection Models
In the landscape of potent antibiotics for treating complex intra-abdominal infections, tigecycline, a glycylcycline, and imipenem, a carbapenem, stand out for their broad-spectrum activity. This guide offers a comparative analysis of their performance in preclinical animal models, providing researchers, scientists, and drug development professionals with a synthesis of available experimental data. The findings summarized here are drawn from various studies investigating the efficacy of these agents in models that mimic human intra-abdominal infections, such as peritonitis and abscess formation.
Comparative Efficacy in Animal Models
While direct head-to-head studies in the same animal model are limited, this section consolidates data from various preclinical experiments to offer a comparative perspective on the efficacy of tigecycline and imipenem. The following tables summarize key efficacy parameters, including bacterial load reduction and survival rates, in different intra-abdominal infection models.
Tigecycline Efficacy Data
| Parameter | Animal Model | Pathogen(s) | Tigecycline Dose | Outcome | Reference |
| Bacterial Load | Rat Peritonitis (Cecal Ligation and Puncture) | Polymicrobial | 2 mg/kg | Significantly reduced bacterial growth compared to saline control. | [1] |
| Survival | Mouse Peritonitis | Enterococcus faecalis, Enterococcus faecium (including vancomycin-resistant strains) | 50% Protective Dose (PD₅₀) ≤5.7 mg/kg | Displayed a protective effect against all strains tested. | [2][3] |
| Bacterial Load | Murine Systemic Infection | Glycopeptide-Intermediate Staphylococcus aureus (GISA), MRSA, MSSA | Not specified | Demonstrated in vivo efficacy. | [4] |
Imipenem Efficacy Data
| Parameter | Animal Model | Pathogen(s) | Imipenem Dose | Outcome | Reference |
| Bacterial Load | Mouse Abscess | Escherichia coli, Bacteroides fragilis | 384-1,536 mg/kg daily | Reduced E. coli and B. fragilis counts; combination with drainage was more effective. | [5] |
| Bacterial Load | Rabbit Intra-abdominal Abscess | VIM-1-producing Escherichia coli | 70 mg/kg/12h | Significantly reduced viable counts in pus compared to controls (4.89 ± 2.42 log₁₀ CFU/g). | [6] |
| Survival | Rabbit Intra-abdominal Abscess | VIM-1-producing Escherichia coli | 70 mg/kg/12h | Significantly reduced mortality compared to controls. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the experimental protocols used in key studies that evaluated the efficacy of tigecycline and imipenem in intra-abdominal infection models.
Tigecycline in a Rat Peritonitis Model
-
Animal Model : Adult male Wistar rats were used to model sepsis induced by cecal ligation and puncture (CLP), a standard procedure to induce polymicrobial peritonitis.[1]
-
Infection Protocol : The cecum was ligated and punctured to induce a polymicrobial intra-abdominal infection.[1]
-
Treatment Regimen : Animals received intravenous administration of either a saline solution (control), 5 mg/kg s-thanatin, 2 mg/kg tigecycline, or a combination of s-thanatin and tigecycline.[1] In one arm of the experiment, treatment was administered 360 minutes after the surgical procedure to simulate a clinical scenario.[1]
-
Efficacy Assessment : Efficacy was determined by comparing bacterial growth and lethality between the treatment and control groups.[1] Plasma levels of nitric oxide (NO) were also measured as an inflammatory marker.[1]
References
- 1. S-thanatin enhances the efficacy of tigecycline in an experimental rat model of polymicrobial peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Activity of Tigecycline (GAR-936), a Novel Glycylcycline, against Enterococci in the Mouse Peritonitis Model [periodicos.capes.gov.br]
- 4. In Vitro and In Vivo Activities of Tigecycline (GAR-936), Daptomycin, and Comparative Antimicrobial Agents against Glycopeptide-Intermediate Staphylococcus aureus and Other Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of a Single Percutaneous Abscess Drainage Puncture and Imipenem Therapy, Alone or in Combination, in Treatment of Mixed-Infection Abscesses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of carbapenems against a metallo-β-lactamase-producing Escherichia coli clinical isolate in a rabbit intra-abdominal abscess model - PubMed [pubmed.ncbi.nlm.nih.gov]
Tigecycline Hydrochloride vs. Vancomycin: A Comparative Analysis of Efficacy Against Resistant Staphylococci
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of antibiotic-resistant staphylococci, particularly methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA), pose a significant challenge to public health. This guide provides a detailed comparison of the efficacy of two key antimicrobial agents, tigecycline hydrochloride and vancomycin, against these formidable pathogens. The information presented herein is based on a comprehensive review of in vitro susceptibility data and clinical trial outcomes.
In Vitro Susceptibility
The in vitro activity of an antibiotic is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a fundamental measure of this activity, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Methicillin-Resistant Staphylococcus aureus (MRSA)
Tigecycline generally exhibits potent in vitro activity against MRSA, often with lower MIC values compared to vancomycin. The MIC50 and MIC90, representing the MICs at which 50% and 90% of isolates are inhibited, respectively, provide a summary of the susceptibility of a bacterial population.
Table 1: Comparative MIC Distributions for Tigecycline and Vancomycin against MRSA
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible |
| Tigecycline | 0.047 - 0.5 | 0.12 - 0.25 | 0.25 - 0.5 | 99.0% - 100%[1] |
| Vancomycin | 0.5 - 2.0 | 1.0 | 1.0 - 2.0 | 100% |
Data compiled from multiple studies. MIC ranges and susceptibility percentages may vary based on geographic location and specific strain characteristics.
Vancomycin-Intermediate and -Resistant Staphylococcus aureus (VISA/VRSA)
While vancomycin's efficacy diminishes against VISA and is absent against VRSA, tigecycline often retains its activity. However, clinical data on the use of tigecycline for VISA and VRSA infections are limited.
Table 2: Tigecycline MICs for Staphylococci with Reduced Vancomycin Susceptibility
| Organism | Tigecycline MIC Range (µg/mL) | Tigecycline MIC50 (µg/mL) | Tigecycline MIC90 (µg/mL) |
| VISA | 0.12 - 0.5 | 0.25 | 0.5 |
| VRSA | 0.12 - 1.0 | 0.25 | 0.5 |
Data are limited and primarily from in vitro surveillance studies. Clinical outcome data for tigecycline in treating VISA/VRSA infections are scarce.
Clinical Efficacy
Clinical trials provide the most robust evidence for comparing the real-world effectiveness of antimicrobial agents. The primary focus of comparative trials between tigecycline and vancomycin has been on complicated skin and skin structure infections (cSSSI) caused by MRSA.
Complicated Skin and Skin Structure Infections (cSSSI)
Multiple Phase 3, multicenter, double-blind, randomized clinical trials have compared the safety and efficacy of tigecycline with vancomycin (often in combination with other agents to cover for Gram-negative bacteria) for the treatment of cSSSI.[2][3][4]
Table 3: Clinical Cure Rates in cSSSI Caused by MRSA
| Study Population | Tigecycline Cure Rate | Vancomycin Cure Rate |
| Microbiologically Evaluable (ME) | 81.4% - 86.4%[2] | 83.9% - 86.9%[2] |
| Microbiologically Modified Intent-to-Treat (m-mITT) | 75.0% - 78.6%[2] | 81.8% - 87.0%[2] |
In these trials, tigecycline was found to be non-inferior to vancomycin in treating cSSSI caused by MRSA.[3][4]
Bacteriological Eradication
The ability of an antibiotic to eradicate the causative pathogen is a key microbiological outcome.
Table 4: MRSA Eradication Rates in cSSSI
| Treatment Group | Eradication Rate |
| Tigecycline | 78.1% |
| Vancomycin-Aztreonam | 75.8% |
Data from a pooled analysis of two Phase 3 trials.[3]
Experimental Protocols
Standardized methodologies are crucial for the accurate and reproducible assessment of antimicrobial efficacy.
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a reference standard for determining the MIC of an antimicrobial agent.
Workflow for Broth Microdilution MIC Testing.
A critical factor for accurate tigecycline susceptibility testing is the use of freshly prepared Mueller-Hinton broth (less than 12 hours old), as the antibiotic is susceptible to oxidation which can lead to falsely elevated MIC values.[5][6][7]
Clinical Trial Workflow for cSSSI
The design of clinical trials comparing antibiotics for cSSSI typically follows a structured pathway to ensure patient safety and the generation of reliable data.
Patient Flow in a Comparative cSSSI Clinical Trial.
Primary endpoints in such trials typically include the clinical cure rate at a test-of-cure visit, assessed in both the microbiologically evaluable and the modified intent-to-treat populations.[2][8]
Conclusion
Both tigecycline and vancomycin are important therapeutic options for infections caused by resistant staphylococci. Tigecycline demonstrates potent in vitro activity against MRSA, including strains with reduced susceptibility to vancomycin. In clinical trials for cSSSI, tigecycline has shown non-inferiority to vancomycin. The choice of antibiotic should be guided by local susceptibility patterns, the specific clinical scenario, and patient-specific factors. For infections caused by VISA and VRSA, in vitro data for tigecycline are promising, but a clear lack of clinical outcome data necessitates further research to establish its role in treating these highly resistant pathogens. The methodologies for both in vitro and in vivo evaluations must be rigorously followed to ensure the generation of accurate and comparable data.
References
- 1. ihma.com [ihma.com]
- 2. Efficacy and safety of tigecycline compared with vancomycin or linezolid for treatment of serious infections with methicillin-resistant Staphylococcus aureus or vancomycin-resistant enterococci: a Phase 3, multicentre, double-blind, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of tigecycline solutions during susceptibility testing of microorganisms by broth microdilution method - Kosilova - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
- 8. Safety and efficacy of tigecycline in treatment of skin and skin structure infections: results of a double-blind phase 3 comparison study with vancomycin-aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]
Tigecycline in Combination: A Guide to Synergistic and Antagonistic Interactions
Tigecycline, the first clinically available glycylcycline antibiotic, possesses a broad spectrum of activity against a variety of multidrug-resistant (MDR) Gram-positive and Gram-negative bacteria.[1] However, with the rise of challenging infections, combination therapy is often employed to enhance efficacy, broaden coverage, and reduce the emergence of resistance. This guide provides an objective comparison of tigecycline's interactions with other antibiotics, supported by experimental data from in vitro studies.
In vitro studies, primarily using checkerboard and time-kill assays, have demonstrated that tigecycline's interactions with other antimicrobials are predominantly indifferent, meaning the combined effect is equal to that of the most active single agent.[2][3] Crucially, antagonism is rarely observed, suggesting that tigecycline can be safely co-administered with a range of other antibiotics.[2][3][4] Nevertheless, synergistic effects, where the combined activity is significantly greater than the sum of the individual effects, have been identified with several antibiotic classes, offering promising avenues for treating difficult infections.
Quantitative Analysis of Tigecycline Interactions
The following tables summarize the quantitative data from checkerboard analyses, a common in vitro method for assessing antibiotic synergy. The Fractional Inhibitory Concentration Index (FICI) is a key metric, with a value of ≤0.5 typically indicating synergy, >0.5 to ≤4.0 indicating an additive or indifferent interaction, and >4.0 indicating antagonism.
Gram-Positive Bacteria
| Second Antibiotic | Target Organism(s) | No. of Strains Tested (Showing Synergy/Total) | Percentage Synergy (%) | FICI Range (Synergy) | Reference(s) |
| Rifampicin | Enterococcus spp. | 7/11 | 63.6% | Not Specified | [1][5] |
| Rifampicin | Streptococcus pneumoniae | Not Specified | 64-100% | Not Specified | [2] |
| Vancomycin | Gram-positive isolates | Not Specified | 29% | Not Specified | [4] |
| Daptomycin | Enterococcus faecium | Not Specified | Beneficial activity noted in case reports | Not Specified | [2] |
Gram-Negative Bacteria
| Second Antibiotic | Target Organism(s) | No. of Strains Tested (Showing Synergy/Total) | Percentage Synergy (%) | FICI Range (Synergy) | Reference(s) |
| Amikacin | Enterobacter spp., Klebsiella pneumoniae, Proteus spp., Stenotrophomonas maltophilia | Not Specified | 40-100% | Not Specified | [2] |
| Amikacin | Acinetobacter baumannii, Proteus vulgaris | Not Specified | Bactericidal synergism observed | Not Specified | [2] |
| Amikacin | Carbapenem-resistant Klebsiella pneumoniae (CRKP) | 4/49 | 8.2% | ≤0.5 | [6] |
| Gentamicin | Carbapenem-resistant Klebsiella pneumoniae (CRKP) | 4/49 | 8.2% | ≤0.5 | [6] |
| Colistin | Klebsiella pneumoniae | Not Specified | Bactericidal synergism observed | Not Specified | [2] |
| Colistin | Acinetobacter baumannii | 2/24 | 8.3% | ≤0.5 | [7] |
| Imipenem | Acinetobacter baumannii | 2/24 | 8.3% | ≤0.5 | [7] |
| Levofloxacin | Acinetobacter baumannii | 4/24 | 16.6% | ≤0.5 | [7] |
| Piperacillin/Tazobactam | Gram-negative bacteria | Not Specified | 50% | Not Specified | [4][8] |
| Trimethoprim/Sulfamethoxazole | Serratia marcescens | 5/5 | 100% | Not Specified | [1][5] |
| Aztreonam | Stenotrophomonas maltophilia | 3/5 | 60% | Not Specified | [1][5] |
Experimental Protocols
The data presented above are primarily derived from two key in vitro experimental methodologies: the checkerboard assay and the time-kill kinetic analysis.
Checkerboard Assay
The checkerboard method is a widely used technique to assess the in vitro interaction of two antimicrobial agents.[3][4]
-
Preparation of Antibiotic Concentrations : Serial twofold dilutions of two antibiotics are prepared. Tigecycline is diluted along the x-axis of a 96-well microtiter plate, and the second antibiotic is diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation : Each well is inoculated with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC : The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FICI : The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation :
-
Synergy : FICI ≤ 0.5
-
Additive/Indifference : 0.5 < FICI ≤ 4.0
-
Antagonism : FICI > 4.0
-
Time-Kill Kinetic Analysis
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotics over time.[3][9]
-
Preparation of Cultures : A standardized bacterial inoculum (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.
-
Addition of Antibiotics : The antibiotics are added to the bacterial cultures at specific concentrations (e.g., 0.5x or 1x MIC), both individually and in combination. A growth control without any antibiotic is also included.
-
Incubation and Sampling : The cultures are incubated with shaking at 37°C. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Counting : Serial dilutions of the samples are plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis : The log10 CFU/mL is plotted against time for each antibiotic combination and control.
-
Interpretation :
-
Synergy : ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference : < 2 log10 decrease or < 2 log10 increase in CFU/mL.
-
Antagonism : ≥ 2 log10 increase in CFU/mL between the combination and the least active single agent.
-
Visualizing the Workflow and Interactions
The following diagrams illustrate the experimental workflow for determining antibiotic interactions and a conceptual representation of the outcomes.
Caption: Workflow of the checkerboard assay for synergy testing.
Caption: Conceptual overview of Tigecycline's antibiotic interactions.
Concluding Remarks
The available in vitro data suggest that tigecycline is a versatile combination partner, with a low potential for antagonistic interactions. Synergistic combinations, particularly with aminoglycosides and polymyxins against MDR Gram-negative bacteria, and with rifampicin against certain Gram-positive organisms, warrant further investigation in clinical settings.[2] The choice of a combination regimen should always be guided by the specific pathogen, its susceptibility profile, and the clinical context. The experimental protocols described provide a framework for the continued exploration of novel antibiotic combinations to combat the growing threat of antimicrobial resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Tigecycline in combination with other antimicrobials: a review of in vitro, animal and case report studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antibacterial activities of tigecycline in combination with other antimicrobial agents determined by chequerboard and time-kill kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro activities of tigecycline combined with other antimicrobials against multiresistant gram-positive and gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro activity of tigecycline in combination with various antimicrobials against multidrug resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Tigecycline vs. Tetracycline: A Comparative Analysis of Ribosomal Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Tigecycline and Tetracycline to the bacterial ribosome. It synthesizes experimental data to elucidate the structural and quantitative differences that define their efficacy as protein synthesis inhibitors.
Comparative Binding Affinity: A Quantitative Overview
Tigecycline, a glycylcycline derivative of minocycline, exhibits a significantly higher binding affinity for the bacterial ribosome compared to its predecessor, Tetracycline. This enhanced affinity is a key factor in its broad-spectrum activity and its ability to overcome common tetracycline resistance mechanisms.[1][2][3] Studies have shown that Tigecycline binds to the 70S ribosome with an affinity that is over 100 times greater than that of Tetracycline.[4][5] This substantial difference is reflected in their respective dissociation constants (KD), where a lower value indicates a stronger binding interaction.
| Antibiotic | Dissociation Constant (KD) for Ribosome | Binding Affinity (Molecular Docking) | Reference |
| Tigecycline | ~10-8 M | -9.461 kcal/mol (at Tet-4 site) | [5][6] |
| Tetracycline | >10-6 M to ~17 µM | -9.089 kcal/mol (at Tet-4 site) | [5][6] |
Mechanism of Action: Shared Target, Divergent Interactions
Both Tigecycline and Tetracycline are bacteriostatic antibiotics that inhibit protein synthesis by preventing the binding of aminoacyl-tRNA to the acceptor site (A-site) on the 30S ribosomal subunit.[1][4][7][8] This action effectively halts the elongation of polypeptide chains, thereby inhibiting bacterial growth.[1][3]
The primary binding site for both drugs is located on the 30S subunit, within a pocket formed by helices h31 and h34 of the 16S rRNA.[9][10][11] While the core binding interactions are similar, involving hydrogen bonds with the 16S rRNA phosphate backbone and coordination of magnesium ions, the structural modifications in Tigecycline lead to a critical additional contact point.[9][10][12]
The defining feature of Tigecycline is the N,N-dimethylglycylamido (DMG) moiety attached to the 9-position of its D-ring.[2][4] This bulky side chain forms a crucial stacking interaction with the nucleobase C1054 of the 16S rRNA.[11][12] This interaction, absent in Tetracycline, significantly strengthens Tigecycline's anchor to the ribosome, contributing to its superior binding affinity and its ability to circumvent ribosomal protection proteins like TetM, a common mechanism of tetracycline resistance.[4][11]
Caption: Binding mechanism of Tigecycline and Tetracycline on the 30S ribosome.
Experimental Protocols
The comparative binding affinities and mechanisms of Tigecycline and Tetracycline have been elucidated through various experimental techniques. Below are summaries of the key methodologies cited in the literature.
Biophysical Binding Assays
These experiments directly measure the equilibrium binding constants (KD) of the antibiotics to the ribosome.
-
Objective: To quantify and compare the binding affinities of Tigecycline, Minocycline, and Tetracycline to both 30S and 70S ribosomal subunits.
-
Methodology: While specific details of the assay type (e.g., filter binding, fluorescence polarization) are not always provided in summaries, the general protocol involves titrating a constant concentration of isolated ribosomal subunits (30S or 70S) with increasing concentrations of the antibiotic. The amount of bound versus free antibiotic is measured at equilibrium. Saturable binding curves are generated to calculate the KD value. For instance, one study noted that for Tigecycline and Minocycline, saturable binding was observed at or near 1 μM concentrations of the ribosomes, suggesting stoichiometric binding to a high-affinity site.[5] In contrast, saturable binding was not observed for Tetracycline under similar conditions, indicating binding to lower-affinity sites.[5]
X-ray Crystallography
This structural biology technique provides high-resolution three-dimensional structures of the antibiotic-ribosome complex, revealing the precise molecular interactions.
-
Objective: To determine the atomic-level structure of Tigecycline and Tetracycline bound to the 70S ribosome.
-
Methodology:
-
Complex Formation: Crystals are grown from a solution containing the Thermus thermophilus 70S ribosome, an mRNA template, and a P-site bound tRNA (tRNAfMet).
-
Co-crystallization: The antibiotic (Tigecycline or Tetracycline) is added to the crystallization mixture. Obtaining a structure with the lower-affinity Tetracycline required higher concentrations (300 µM) compared to Tigecycline (60 µM).[11][12]
-
Data Collection and Refinement: The crystals are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the ribosome and the bound drug are determined. A structure of Tigecycline bound to the 70S ribosome was determined at 3.3 Å resolution.[11]
-
Chemical Footprinting (DMS and Fe²⁺-mediated Cleavage)
This method maps the binding sites of drugs on rRNA by identifying nucleotides that are protected from or exposed to chemical modification in the presence of the drug.
-
Objective: To compare the rRNA interaction sites of Tetracycline and Tigecycline on the E. coli 70S ribosome.
-
Methodology:
-
Drug-Ribosome Incubation: E. coli 70S ribosomes are incubated with varying concentrations of Tetracycline or Tigecycline (e.g., 0.1 to 300 µM).[13]
-
Dimethylsulphate (DMS) Modification: DMS methylates adenine and cytosine bases that are not protected by drug binding or secondary structure. The reaction is quenched, and the rRNA is isolated.
-
Fe²⁺-mediated Cleavage: This technique utilizes the ability of Fe²⁺ to replace the Mg²⁺ ion complexed with tetracyclines.[14] Upon addition of a reducing agent (ascorbate) and H₂O₂, hydroxyl radicals are generated, which cleave the rRNA backbone in close proximity to the bound drug-Fe²⁺ complex.[14][15]
-
Primer Extension Analysis: The modified or cleaved sites on the 16S rRNA are identified by reverse transcription using fluorescently labeled primers. The resulting cDNA fragments are separated by gel electrophoresis, revealing the specific nucleotides involved in the drug interaction. Studies using this method identified cleavage sites in helices h29, h31, and h34 of the 16S rRNA for both drugs, with quantitative differences in cleavage intensity suggesting slightly different binding orientations.[13][14][15]
-
Molecular Docking
This computational technique predicts the preferred binding orientation and affinity of a ligand (antibiotic) to a receptor (ribosome).
-
Objective: To computationally analyze and compare the binding interactions and affinities of Tetracycline and Tigecycline at primary binding sites on the 16S rRNA.
-
Methodology:
-
Structure Preparation: Three-dimensional structures of the 30S ribosomal subunit (receptor) and the antibiotics (ligands) are obtained from crystallographic data or generated computationally.
-
Docking Simulation: A docking algorithm systematically samples various conformations and orientations of the antibiotic within the defined binding site of the ribosome.
-
Scoring and Analysis: Each docked pose is assigned a score based on a scoring function that estimates the binding free energy (e.g., in kcal/mol). The poses with the lowest energy scores are considered the most likely binding modes. This analysis can reveal key interactions, such as hydrogen bonds and stacking interactions, that contribute to binding affinity.[6]
-
References
- 1. What is the mechanism of Tigecycline? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tigecycline - Wikipedia [en.wikipedia.org]
- 5. Functional, Biophysical, and Structural Bases for Antibacterial Activity of Tigecycline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. biorxiv.org [biorxiv.org]
- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Tigecycline [pdb101.rcsb.org]
- 11. Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Comparison of tetracycline and tigecycline binding to ribosomes mapped by dimethylsulphate and drug-directed Fe2+ cleavage of 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Tigecycline Combination Therapy: A Comparative Analysis in Animal Models of Severe Infection
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tigecycline combination therapy versus monotherapy and other antibiotic regimens in treating severe infections within animal models. The following sections detail the performance of various combinations, supported by experimental data and detailed methodologies, to inform preclinical research and development.
The emergence of multidrug-resistant (MDR) organisms presents a formidable challenge in clinical practice. Tigecycline, a broad-spectrum glycylcycline antibiotic, has been considered a last-resort treatment for infections caused by these challenging pathogens.[1] However, concerns regarding its efficacy in monotherapy for severe infections have led to investigations into combination regimens.[1][2] This guide synthesizes findings from various animal model studies to evaluate the efficacy of tigecycline combination therapies.
Efficacy Against Multidrug-Resistant Acinetobacter baumannii
Acinetobacter baumannii is a frequent cause of nosocomial infections with high rates of antibiotic resistance. Studies in animal models have explored the utility of tigecycline in combination with other antibiotics to combat this pathogen.
In a rat pneumonia model infected with extensively drug-resistant (XDR) A. baumannii, the combination of tigecycline and colistin was investigated.[3] While both monotherapies and the combination therapy resulted in a significant reduction in bacterial counts in lung tissue compared to the control group, there were no statistically significant differences between the treatment arms.[3] However, the combination group showed the most significant decrease in bacterial load between 24 and 48 hours, suggesting a potential synergistic effect over time.[3]
Another study utilizing a murine thigh infection model against XDR A. baumannii found that colistin monotherapy was the most effective single agent.[4] The combination of colistin with meropenem showed synergistic effects against strains with lower meropenem minimum inhibitory concentrations (MICs).[4] Notably, the addition of rifampin or fusidic acid to colistin significantly improved its efficacy.[4] While this study did not directly compare these combinations to a tigecycline combination, it provides valuable context for interpreting the efficacy of combination therapies for XDR A. baumannii.
Table 1: Efficacy of Tigecycline Combination Therapy in A. baumannii Pneumonia Rat Model
| Treatment Group | Mean Bacterial Count (log10 CFU/g) at 24h | Mean Bacterial Count (log10 CFU/g) at 48h |
| Control | >8 | >8 |
| Tigecycline | ~4.5 | ~3.5 |
| Colistin | ~4.5 | ~4.0 |
| Tigecycline + Colistin | ~4.5 | ~3.0 |
Data summarized from a study on a rat pneumonia model with XDR A. baumannii.[3] Exact values were not provided in the abstract and are estimated based on the described >3 log reduction.
Efficacy Against Carbapenem-Resistant Klebsiella pneumoniae
Carbapenem-resistant Klebsiella pneumoniae (CRKP) is another critical threat in healthcare settings. Several studies have evaluated tigecycline combinations in various animal models of CRKP infection.
In a murine sepsis model using a CRKP strain, the combination of tigecycline and colistin was not found to be superior to either colistin or tigecycline monotherapy in reducing bacterial counts in the liver and lungs of both immunocompetent and immunosuppressed mice.[5]
Conversely, a study using a murine thigh infection model with KPC-producing Enterobacteriaceae demonstrated that combinations of tigecycline with rifampin or gentamicin were highly effective, showing synergy against most strains.[6][7] In contrast, combinations of tigecycline with colistin or meropenem exhibited antagonism in a notable percentage of strains.[6][7]
A separate study in a murine infection model with KPC-producing K. pneumoniae found that tigecycline-containing regimens significantly prolonged survival compared to control and tigecycline-sparing regimens.[8] This study highlighted that tigecycline, alone or in combination with meropenem and/or colistin, was effective irrespective of the meropenem MIC.[8]
The synergistic effects of tigecycline combined with aminoglycosides against CRKP have also been demonstrated in vitro and in animal models, with proteomics studies suggesting that tigecycline may increase the susceptibility of CRKP to aminoglycosides.[9][10]
Table 2: Comparative Efficacy of Tigecycline Combinations in a Murine Thigh Infection Model with KPC-Producing Enterobacteriaceae
| Treatment Group | Efficacy (Significant CFU Reduction) at 24h | Efficacy (Significant CFU Reduction) at 48h |
| Tigecycline | 77.8% of strains | Not Reported |
| Colistin | ≤33.3% of strains | ≤33.3% of strains |
| Meropenem | ≤33.3% of strains | ≤33.3% of strains |
| Rifampin | 88.9% of strains | 100% of strains |
| Gentamicin | Not Reported | 88.9% of strains |
| Tigecycline + Colistin | 77.8% of strains | 66.7% of strains |
| Tigecycline + Meropenem | 88.9% of strains | 66.7% of strains |
| Tigecycline + Rifampin | 100% of strains | 100% of strains |
| Tigecycline + Gentamicin | 100% of strains | 100% of strains |
Data adapted from a study evaluating various tigecycline combinations against nine KPC-producing Enterobacteriaceae strains.[6][7]
Experimental Protocols
Rat Pneumonia Model for A. baumannii Infection[3]
-
Animal Model: Wistar rats.
-
Infection: Intratracheal inoculation of an extensively drug-resistant Acinetobacter baumannii strain.
-
Treatment Groups:
-
Control (saline)
-
Tigecycline
-
Colistin
-
Tigecycline + Colistin
-
-
Dosing: Specific dosages and administration routes were not detailed in the abstract.
-
Efficacy Assessment: Bacterial counts in lung tissue were determined at 24 and 48 hours post-infection.
-
Statistical Analysis: P-values were used to determine statistical significance between groups.
Murine Sepsis Model for K. pneumoniae Infection[5]
-
Animal Model: Balb/c mice, divided into immunocompetent and immunosuppressed (methylprednisolone acetate-treated) groups.
-
Infection: Intraperitoneal inoculation of a carbapenem-resistant Klebsiella pneumoniae (CRKP) strain.
-
Treatment Groups:
-
Control
-
Tigecycline Monotherapy
-
Colistin Monotherapy
-
Tigecycline + Colistin Combination
-
-
Treatment Administration: Antimicrobials were administered 3 hours after bacterial inoculation.
-
Efficacy Assessment: Bacterial counts in liver and lung samples were determined at 24 and 48 hours.
Murine Thigh Infection Model for KPC-Producing Enterobacteriaceae[6][7]
-
Animal Model: Mice.
-
Infection: Intramuscular injection into the thigh with KPC-producing Enterobacteriaceae strains.
-
Treatment Groups:
-
Untreated Control
-
Tigecycline Monotherapy
-
Colistin Monotherapy
-
Meropenem Monotherapy
-
Rifampin Monotherapy
-
Gentamicin Monotherapy
-
Tigecycline + Colistin
-
Tigecycline + Meropenem
-
Tigecycline + Rifampin
-
Tigecycline + Gentamicin
-
-
Efficacy Assessment: Colony-forming unit (CFU) counts from the infected thigh muscle were determined at 24 and 48 hours.
-
Definition of Efficacy: A significant reduction in CFU counts in treated animals compared to untreated controls (P < 0.05).
Conclusion
The evidence from animal models suggests that the efficacy of tigecycline combination therapy is highly dependent on the partnering antibiotic, the infecting pathogen, and the site of infection. While the combination of tigecycline and colistin has shown mixed results, with some studies indicating no significant benefit over monotherapy[3][5], other combinations, such as tigecycline with rifampin or gentamicin, appear more promising, particularly against KPC-producing Enterobacteriaceae.[6][7]
For drug development professionals, these findings underscore the importance of carefully selecting combination partners for tigecycline based on preclinical data. Further well-designed animal studies are crucial to elucidate the optimal combinations, dosing regimens, and potential for synergy or antagonism in various infection models. Researchers should also consider investigating the mechanisms underlying these interactions to guide the development of more effective therapeutic strategies against MDR pathogens.
References
- 1. Tigecycline: Alone or in combination? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficacy of tigecycline/colistin combination in a pneumonia model caused by extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of Colistin in Combination with Meropenem, Tigecycline, Fosfomycin, Fusidic Acid, Rifampin or Sulbactam against Extensively Drug-Resistant Acinetobacter baumannii in a Murine Thigh-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbapenem-resistant Klebsiella pneumoniae sepsis in corticosteroid receipt mice: tigecycline or colistin monotherapy versus tigecycline/colistin combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of Tigecycline in Combination with Colistin, Meropenem, Rifampin, or Gentamicin against KPC-Producing Enterobacteriaceae in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of tigecycline alone or in combination for experimental infections by KPC carbapenemase-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Proteomics Study of the Synergistic Killing of Tigecycline in Combination With Aminoglycosides Against Carbapenem-Resistant Klebsiella pneumoniae [frontiersin.org]
- 10. Proteomics Study of the Synergistic Killing of Tigecycline in Combination With Aminoglycosides Against Carbapenem-Resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Tigecycline Versus Ceftriaxone Against Borrelia burgdorferi: A Comparative Guide
This guide provides a detailed comparison of the in vitro activity of tigecycline and ceftriaxone against Borrelia burgdorferi, the causative agent of Lyme disease. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective experimental data and methodologies.
Data Presentation: Quantitative Comparison of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for tigecycline and ceftriaxone against various strains of Borrelia burgdorferi. These values are crucial indicators of an antibiotic's potency.
| Antibiotic | Borrelia burgdorferi Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Tigecycline | N40 and B31 | Low (not specified) | Not specified | [1] |
| B31 | 0.012 - 0.048 (time-dependent) | Not specified | [2] | |
| Various (20 isolates) | 16- to 1000-fold more active than doxycycline | Not specified | [3] | |
| B. afzelii EB1 | ≤0.016 (MIC90) | 0.5 (MBC90) | [4] | |
| Ceftriaxone | 297 | 0.02 | Not specified | [5] |
| BL 206 | 0.025 | 0.050 | [6] | |
| N40 and B31 | Low (not specified) | Not specified | [1] | |
| B. afzelii | Not specified, but showed high susceptibility | Lower than for B. garinii and B. burgdorferi sensu stricto | [7] | |
| Various | > cefuroxime-axetil > cefixime, cefdinir | Not specified | [8] |
Note: Direct comparative studies across a wide range of strains in a single investigation are limited. The data presented is compiled from multiple sources and methodologies may vary slightly between studies. One study noted that both tigecycline and ceftriaxone had the lowest MICs against B. burgdorferi strains N40 and B31 when compared to doxycycline and penicillin[1]. Another study highlighted that tigecycline was 16- to 1000-fold more active than doxycycline at immobilizing various Borrelia isolates[3]. For ceftriaxone, its high in vitro effectiveness has been consistently demonstrated[6][8].
Experimental Protocols
The in vitro susceptibility of Borrelia burgdorferi to tigecycline and ceftriaxone is primarily determined using the microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
1. Culture Preparation:
-
Borrelia burgdorferi isolates are cultured in Barbour-Stoenner-Kelly (BSK-H) medium, often supplemented with rabbit serum.
-
The cultures are incubated at 33-34°C.
2. Microdilution Assay for MIC Determination:
-
The assay is typically performed in 96-well microtiter plates.
-
A standardized inoculum of B. burgdorferi (e.g., 1 x 10^6 spirochetes/mL) is added to wells containing serial dilutions of the test antibiotic (tigecycline or ceftriaxone) in BSK-H medium.
-
Control wells with no antibiotic are included to ensure organism viability.
-
The plates are incubated for a specified period, commonly 72 hours, at 33-34°C.
-
The MIC is defined as the lowest concentration of the antibiotic that inhibits the visible growth of the spirochetes. Growth inhibition can be assessed by direct cell counting using dark-field microscopy or by observing the absence of motile spirochetes[9].
3. Determination of MBC:
-
To determine the MBC, an aliquot from each well showing no visible growth in the MIC assay is transferred to fresh, antibiotic-free BSK-H medium.
-
These subcultures are then incubated for an extended period, for instance, up to 21 days.
-
The MBC is the lowest concentration of the antibiotic that results in no growth in the subculture, indicating a 99.9% killing of the initial inoculum.
Visualizations
The following diagrams illustrate the experimental workflow for determining the in vitro antibiotic susceptibility of Borrelia burgdorferi.
Caption: Experimental workflow for MIC and MBC determination.
The following logical diagram illustrates the relationship between the key parameters evaluated in the in vitro studies.
Caption: Relationship between antibiotics and in vitro activity metrics.
References
- 1. Ineffectiveness of Tigecycline against Persistent Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro activity of tigecycline against multiple strains of Borrelia burgdorferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro susceptibilities of Borrelia burgdorferi to five oral cephalosporins and ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Susceptibility Testing of Four Antibiotics against Borrelia burgdorferi: a Comparison of Results for the Three Genospecies Borrelia afzelii, Borrelia garinii, and Borrelia burgdorferi Sensu Stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of eight oral cephalosporins against Borrelia burgdorferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of in-vitro antibiotic susceptibility of different morphological forms of Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tigecycline Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of tigecycline hydrochloride is a critical component of laboratory safety and environmental responsibility. As a glycylcycline antibiotic, improper disposal of tigecycline can contribute to environmental contamination and the development of antibiotic resistance.[1] Furthermore, its chemical properties present specific hazards that necessitate stringent handling and disposal protocols.[2][3] This guide provides a procedural, step-by-step plan for the safe disposal of this compound in a research setting, ensuring compliance with regulatory standards and promoting a culture of safety.
Hazard Identification and Safety Profile
This compound is classified as a hazardous substance.[2][3] Understanding its specific risks is essential for safe handling and disposal. The primary hazards are summarized below.
| Hazard Category | Description | Source |
| Health Hazards | May damage fertility or the unborn child (Reproductive Toxicity 1B). Causes serious eye damage and may cause an allergic skin reaction or skin irritation. | [2][3] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects (Aquatic Acute 1 and Aquatic Chronic 1). Discharge into the environment must be avoided. | [2][4] |
| Regulatory Oversight | Pharmaceutical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and may be subject to state-level regulations.[5][6][7] |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is mandatory to mitigate risks to personnel and the environment. The following steps outline the proper procedure for disposing of this compound waste in a laboratory or research setting.
Step 1: Waste Classification and Segregation
Properly classifying and segregating waste at the point of generation is the most critical step.
-
Bulk this compound: Unused, expired, or non-recyclable tigecycline powder and concentrated stock solutions are considered hazardous chemical waste.[4][8] These must not be mixed with other waste streams.[4]
-
Trace-Contaminated Materials: Items with trace amounts of contamination, such as empty vials, used gloves, gowns, and other disposable materials, should also be segregated. These items are typically collected in designated hazardous drug-related waste bags.[9]
-
Aqueous Solutions: Dilute solutions containing tigecycline should be treated as chemical waste.[8] The practice of flushing any hazardous pharmaceutical waste down the sink or drain is strictly prohibited by the EPA.[2][5]
Step 2: Utilize Appropriate Personal Protective Equipment (PPE)
When handling this compound waste, all personnel must wear appropriate PPE to prevent exposure.[3][4]
-
Eye Protection: Safety goggles or glasses with side shields are required.[3][10]
-
Hand Protection: Wear protective gloves.[10]
-
Body Protection: An impervious lab coat or gown is necessary.[10]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator (e.g., N100 or P3 type) should be used.[4]
Step 3: Proper Containment
Containment procedures are dictated by the type of waste.
-
Bulk and Liquid Waste: Collect bulk powder and concentrated solutions in their original containers or in a designated, sealed, and clearly labeled hazardous waste container.[4][9] The EPA requires hazardous pharmaceutical waste to be collected in containers, often black, that are clearly labeled "hazardous waste pharmaceuticals."[5]
-
Sharps: Needles and other sharps contaminated with tigecycline must be placed in a puncture-resistant sharps container labeled as "HAZARDOUS DRUG WASTE ONLY."[9]
-
Trace-Contaminated Solid Waste: Use thick, leak-proof plastic bags, often of a distinct color from regular trash, for gloves, gowns, and other disposables.[9] These bags should be kept inside a covered container labeled "HAZARDOUS DRUG-RELATED WASTES."[9]
Step 4: Labeling and Storage
All waste containers must be clearly and accurately labeled.
-
Labeling: The label must include "Hazardous Waste," the name of the chemical (this compound), and a description of the associated hazards (e.g., "Toxic," "Reproductive Hazard").[5][9]
-
Storage: Store sealed waste containers in a secure, designated area away from incompatible materials, pending pickup by a licensed disposal company.[9][10] The storage area should be well-ventilated.[10]
Step 5: Final Disposal
The final disposal of this compound waste must comply with all federal, state, and local regulations.
-
Engage a Licensed Contractor: The disposal of hazardous pharmaceutical waste must be handled by a licensed and certified hazardous waste management company.[4][9]
-
Incineration: The most common and recommended method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[5][7][11]
-
Documentation: Maintain meticulous records of all disposed hazardous waste, in line with institutional policies and regulatory requirements.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
- 1. Tigecycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pfizerhospitalus.com [pfizerhospitalus.com]
- 4. discofinechem.com [discofinechem.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. danielshealth.com [danielshealth.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Handling Tigecycline Hydrochloride
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent pharmaceutical compounds like Tigecycline hydrochloride is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. By offering procedural, step-by-step guidance, this document aims to be the preferred source for laboratory safety and chemical handling information, building deep trust through value beyond the product itself.
This compound is a glycylcycline antibiotic and should be handled with care to avoid potential exposure.[1][2] Chronic exposure to tetracyclines can lead to various adverse effects.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is crucial.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is dependent on the specific task being performed. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Recommended PPE |
| Preparation and Compounding | Double gloves (chemotherapy-rated), disposable gown, eye protection (safety glasses or goggles), and a NIOSH-approved respirator.[3] |
| Administration | Single pair of chemotherapy-rated gloves and a disposable gown. Eye protection is recommended if there is a risk of splashing. |
| Handling and Storage | Single pair of gloves. |
| Spill Cleanup | Double gloves (chemotherapy-rated), disposable gown, eye protection (safety glasses or goggles), and a NIOSH-approved respirator. |
| Waste Disposal | Single pair of chemotherapy-rated gloves and a disposable gown. |
Quantitative Exposure and Material Data
| Parameter | Value | Source |
| Occupational Exposure Guideline (OEG) | 70 mcg/m³ | Pfizer Safety Data Sheet[4][5] |
| Glove Breakthrough Time | Data not available. Use chemotherapy-rated nitrile gloves and follow institutional protocols for glove change frequency. | General guidance for hazardous drugs |
Note: The absence of established Permissible Exposure Limits (PEL) from OSHA or Threshold Limit Values (TLV) from ACGIH for this compound underscores the importance of adhering to the precautionary principle and utilizing the manufacturer's OEG.[6][7]
Operational Protocols
Adherence to standardized procedures is critical for minimizing exposure risk. The following sections provide step-by-step guidance for key operations involving this compound.
Donning and Doffing of PPE
Proper technique in putting on and taking off PPE is essential to prevent cross-contamination.
Donning Sequence Diagram
Caption: A workflow for the correct sequence of donning PPE.
Doffing Sequence Diagram
Caption: A workflow for the correct sequence of doffing PPE.
Safe Handling Workflow
This workflow outlines the critical steps for safely managing this compound from receipt to disposal.
Caption: A comprehensive workflow for the safe handling of this compound.
Emergency and Disposal Plans
Preparedness for accidental exposure and proper disposal are critical components of a comprehensive safety plan.
Spill Management
In the event of a spill, a swift and organized response is necessary to contain the contamination and protect personnel.
Caption: A step-by-step plan for managing a spill of this compound.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Disposal of Contaminated Materials:
-
Sharps: Needles, syringes, and other sharps should be placed in a designated sharps container for hazardous waste.
-
PPE: Used gloves, gowns, and other disposable PPE should be placed in a designated hazardous waste bag, typically a yellow bag, and sealed.
-
Unused or Expired Product: Unused or expired this compound should be disposed of as hazardous pharmaceutical waste. Do not discard it down the drain or in regular trash.
-
Contaminated Labware: Glassware and other lab equipment that have come into contact with the drug should be decontaminated or disposed of as hazardous waste.
By implementing these safety protocols and procedures, research facilities can significantly mitigate the risks associated with handling this compound, ensuring the well-being of their personnel and the integrity of their research.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pfizerhospitalus.com [pfizerhospitalus.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. eugiaus.com [eugiaus.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
